molecular formula C9H11FN2O5 B1502062 Doxifluridine-d2 CAS No. 84258-25-3

Doxifluridine-d2

Cat. No.: B1502062
CAS No.: 84258-25-3
M. Wt: 248.20 g/mol
InChI Key: ZWAOHEXOSAUJHY-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxifluridine-d2 is a useful research compound. Its molecular formula is C9H11FN2O5 and its molecular weight is 248.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAOHEXOSAUJHY-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693989
Record name 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84258-25-3
Record name 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Doxifluridine-d2: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a second-generation oral fluoropyrimidine nucleoside analog that functions as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] Its deuterated isotopolog, Doxifluridine-d2 (5'-DFUR-d2), is a stable isotope-labeled version of the molecule developed for research and analytical purposes.[2] While specific in-vivo mechanistic studies on this compound are not extensively documented in publicly available literature, its mechanism of action is predicated on that of its non-deuterated counterpart, with anticipated modifications to its pharmacokinetic profile due to the kinetic isotope effect.

This document elucidates the core mechanism of action of Doxifluridine, which is directly applicable to this compound. It details the enzymatic conversion to 5-FU, the subsequent anabolic pathways leading to cytotoxic metabolites, and the ultimate inhibition of DNA and RNA synthesis. Furthermore, this guide explores the scientific principles of deuteration and its likely impact on the metabolic stability and pharmacokinetics of this compound. Quantitative pharmacokinetic data for Doxifluridine is provided as a baseline, alongside detailed experimental protocols for evaluating cytotoxicity and target engagement.

Core Mechanism of Action: From Prodrug to Cytotoxicity

The therapeutic activity of this compound, like Doxifluridine, is not inherent. It requires a multi-step enzymatic conversion process to generate its active cytotoxic metabolites.[3] This bioactivation is central to its function and tumor-selective properties.

Step 1: Bioactivation to 5-Fluorouracil (5-FU)

Doxifluridine is designed for improved oral bioavailability and to bypass degradation by dihydropyrimidine dehydrogenase (DPD) in the gut wall.[1] Upon absorption, its primary activation step is the conversion to 5-FU. This reaction is catalyzed by pyrimidine nucleoside phosphorylase or, more significantly, by thymidine phosphorylase (TP).[3] Many solid tumors, including breast, colorectal, and pancreatic cancers, exhibit significantly higher levels of thymidine phosphorylase compared to surrounding normal tissues. This enzymatic disparity allows for preferential conversion of Doxifluridine to 5-FU at the tumor site, theoretically enhancing the therapeutic index and reducing systemic toxicity.

G cluster_0 Systemic Circulation / Extracellular Space cluster_1 Tumor Cell Doxifluridine_d2 This compound Dox_in This compound Doxifluridine_d2->Dox_in Cellular Uptake FU_in 5-Fluorouracil-dx Dox_in->FU_in Thymidine Phosphorylase (TP)

Caption: Bioactivation of this compound to 5-FU within a tumor cell.

Step 2: Anabolism of 5-FU and Dual Cytotoxic Pathways

Once formed, 5-FU undergoes intracellular anabolism via two primary pathways to exert its anticancer effects. These pathways lead to the inhibition of DNA synthesis and the disruption of RNA function.

  • Inhibition of DNA Synthesis : 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's function. The resulting depletion of the intracellular dTMP pool leads to a scarcity of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. This "thymineless death" is a primary driver of 5-FU's cytotoxicity.

  • Disruption of RNA Function : 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP). FUTP competes with uridine triphosphate (UTP) for incorporation into various RNA species. This misincorporation disrupts RNA processing, splicing, and stability, leading to widespread dysfunction in cellular protein synthesis and function.

G cluster_dna DNA Synthesis Inhibition cluster_rna RNA Function Disruption FU 5-Fluorouracil-dx FdUMP FdUMP FU->FdUMP Anabolic Enzymes FUTP FUTP FU->FUTP Anabolic Enzymes TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_damage DNA Damage & Replication Stress TS->DNA_damage Leads to dTMP dTMP dUMP dUMP dUMP->dTMP   Blocked Conversion RNA RNA FUTP->RNA Incorporation into RNA RNA_dys RNA Dysfunction RNA->RNA_dys Leads to

Caption: Dual cytotoxic pathways of 5-Fluorouracil (5-FU).

The Role of Deuteration: Doxifluridine vs. This compound

The substitution of hydrogen atoms with their heavier stable isotope, deuterium, is a strategy in medicinal chemistry to alter a drug's pharmacokinetic properties. This is primarily due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

For this compound, this principle suggests potential alterations in its metabolic profile compared to the non-deuterated version.

  • Reduced Metabolic Rate : If deuterium atoms are placed at sites susceptible to enzymatic degradation (e.g., by CYP450 enzymes), the rate of metabolism can be significantly reduced.

  • Increased Half-Life and Exposure : A slower metabolism typically leads to a longer plasma half-life and increased overall drug exposure (AUC). This could potentially allow for less frequent dosing or lower doses to achieve the same therapeutic effect.

  • Altered Metabolite Profile : Deuteration can sometimes lead to "metabolic switching," where the body utilizes alternative metabolic pathways that were minor in the non-deuterated drug.

While specific data for this compound is pending, the logical expectation is that its deuteration is intended to improve its metabolic stability, thereby optimizing its pharmacokinetic profile for enhanced efficacy and/or safety.

G cluster_outcomes Potential Therapeutic Outcomes Deuteration Deuteration (H → D) KIE Kinetic Isotope Effect (Stronger C-D Bond) Deuteration->KIE Metabolism Slower Enzymatic Metabolism KIE->Metabolism PK Altered Pharmacokinetics Metabolism->PK HalfLife Increased Half-Life PK->HalfLife Exposure Increased Exposure (AUC) PK->Exposure Dosing Modified Dosing Regimen PK->Dosing Safety Improved Safety Profile PK->Safety G start Start: Prepare Single-Cell Suspension from Culture seed Seed Known Number of Cells into Multi-Well Plates start->seed adhere Incubate (4-6 hours) to Allow Cell Adherence seed->adhere treat Treat Cells with Varying Concentrations of this compound (and vehicle control) adhere->treat incubate Incubate for 1-3 Weeks (until visible colonies form) treat->incubate fix Fix Colonies (e.g., with 10% formalin) incubate->fix stain Stain Colonies (e.g., with 0.5% crystal violet) fix->stain count Count Colonies (>50 cells per colony) stain->count analyze Analyze Data: Calculate Plating Efficiency and Surviving Fraction vs. Dose count->analyze end End: Determine IC50 analyze->end

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Doxifluridine and its deuterated analog, Doxifluridine-d2. The information is curated for professionals in the fields of pharmaceutical research, medicinal chemistry, and drug development.

Chemical Structure

Doxifluridine, a second-generation nucleoside analog, serves as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its deuterated counterpart, this compound, is a valuable tool in pharmacokinetic and metabolic studies.

Doxifluridine
  • Chemical Name: 5'-Deoxy-5-fluorouridine[1]

  • Molecular Formula: C₉H₁₁FN₂O₅[1]

  • Molecular Weight: 246.19 g/mol [1]

  • CAS Number: 3094-09-5[1]

  • Structure: Doxifluridine is a pyrimidine 5'-deoxyribonucleoside. It consists of a 5-fluorouracil base attached to a deoxyribose sugar moiety where the 5'-hydroxyl group is replaced by a hydrogen atom.[2]

This compound
  • Chemical Name: 5'-Deoxy-5-fluorouridine-d2

  • Molecular Formula: C₉H₉D₂FN₂O₅

  • Molecular Weight: 248.20 g/mol

  • CAS Number: 84258-25-3

  • Structure: this compound is the deuterium-labeled version of Doxifluridine. The two deuterium atoms are typically located at the 5'-position of the deoxyribose sugar ring, replacing the two hydrogen atoms of the methyl group. This specific deuteration is aimed at altering the metabolic profile of the drug for research purposes.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
DoxifluridineC₉H₁₁FN₂O₅246.193094-09-5
This compoundC₉H₉D₂FN₂O₅248.2084258-25-3

Synthesis Pathway

The synthesis of Doxifluridine and its deuterated analog involves several key steps, including the preparation of the modified sugar and the coupling with the fluorinated pyrimidine base.

Synthesis of Doxifluridine

A common synthetic route to Doxifluridine involves the coupling of a protected 5-deoxyribose derivative with a silylated 5-fluorouracil. This is followed by a deprotection step to yield the final product.

A representative synthesis workflow is depicted below:

Doxifluridine_Synthesis cluster_0 Step 1: Silylation of 5-Fluorouracil cluster_1 Step 2: Glycosylation cluster_2 Step 3: Deprotection A 5-Fluorouracil B 2,4-Bis(trimethylsilyl)-5-fluorouracil A->B HMDS, TMSCl D 2',3'-Di-O-acetyl-5'-deoxy-5-fluorouridine B->D C 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose C->D Lewis Acid (e.g., SnCl4) E Doxifluridine D->E Sodium methoxide in Methanol Doxifluridine_d2_Synthesis cluster_0 Step 1: Preparation of Deuterated Sugar cluster_1 Step 2: Glycosylation cluster_2 Step 3: Deprotection F Protected Ribose Derivative G Protected 5'-Deuterated-5-deoxy-D-ribofuranose F->G Deuteration Reagent (e.g., NaBD4) I Protected this compound G->I H 2,4-Bis(trimethylsilyl)-5-fluorouracil H->I Lewis Acid J This compound I->J Base

References

An In-depth Technical Guide to the Physical and Chemical Properties of Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Doxifluridine-d2, a deuterated analog of the antineoplastic agent Doxifluridine. The information herein is intended to support research, development, and analytical activities involving this compound.

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog and an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is designed for improved oral bioavailability, circumventing the degradation of 5-FU in the gut wall.[1][2] this compound is the deuterium-labeled version of Doxifluridine, which is often used as an internal standard in quantitative analytical methods, such as those employing mass spectrometry, and in pharmacokinetic studies to trace the metabolic fate of the drug.[3] The incorporation of deuterium can also potentially influence the pharmacokinetic and metabolic profiles of the drug.

Physicochemical Properties

The physical and chemical properties of this compound and its non-deuterated counterpart are summarized below. This data is essential for the design of analytical methods, formulation development, and understanding the compound's behavior in biological systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉D₂FN₂O₅
Molecular Weight 248.20 g/mol
CAS Number 84258-25-3

Table 2: Physical and Chemical Properties of Doxifluridine (Non-deuterated)

PropertyValueReference(s)
Molecular Formula C₉H₁₁FN₂O₅
Molecular Weight 246.19 g/mol
CAS Number 3094-09-5
Melting Point 188-192 °C
pKa 7.4
Appearance White solid / Crystals

Table 3: Solubility of Doxifluridine

SolventSolubilityConditionsReference(s)
Water34.5 mg/mL-
Water20 mg/mLRequires sonication
DMSO≥ 100 mg/mL-
DMSO53.0 mg/mL-
DMF100 mg/mLRequires sonication
DMF58.0 mg/mL-
PBS (pH 7.2)5.0 mg/mL-
MethanolSlightly Soluble-

Signaling and Bioactivation Pathway

Doxifluridine exerts its therapeutic effect through its conversion to 5-fluorouracil (5-FU). This bioactivation is a critical step in its mechanism of action.

Doxifluridine_Bioactivation_Pathway cluster_0 Bioactivation cluster_1 Mechanism of Action Doxifluridine Doxifluridine FU 5-Fluorouracil (5-FU) Doxifluridine->FU Thymidine Phosphorylase Inhibition Inhibition of Thymidylate Synthase FU->Inhibition DNA_disruption Disruption of DNA Synthesis Inhibition->DNA_disruption

Caption: Bioactivation pathway of Doxifluridine to 5-FU and its mechanism of action.

The enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues, catalyzes the conversion of Doxifluridine to 5-FU. 5-FU then inhibits thymidylate synthase, a crucial enzyme for DNA synthesis and repair, leading to cytotoxic effects in cancer cells.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

The equilibrium solubility of a compound can be determined using the shake-flask method, which is considered the gold standard.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Separate the solid from the solution by centrifugation followed by filtration of the supernatant. This step is critical to avoid contamination of the saturated solution with undissolved particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method.

The acid dissociation constant (pKa) can be determined by measuring the change in UV absorbance of the compound at different pH values.

Objective: To determine the pKa of this compound by spectrophotometric analysis.

Materials:

  • This compound

  • A series of buffers with a range of known pH values (e.g., from pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Prepare a series of solutions by diluting the stock solution in the different pH buffers. The final concentration of the compound should be consistent across all samples.

  • Measure the UV absorbance spectrum (e.g., from 200 to 400 nm) for each solution.

  • Identify the wavelength(s) with the largest change in absorbance as a function of pH.

  • Plot the absorbance at the selected wavelength(s) against the pH.

  • The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Analytical Workflow

The quantification of Doxifluridine and its metabolites in biological matrices is a common requirement in preclinical and clinical studies. A typical analytical workflow is depicted below.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A standard workflow for the pharmacokinetic analysis of Doxifluridine.

This workflow typically involves sample preparation to extract the analytes from the biological matrix, followed by separation and detection using a sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationships in Experimental Design

The choice of experimental conditions, such as the solvent for solubility studies, is guided by a set of logical considerations.

Solvent_Selection_Logic Start Objective of the Study Choice Solvent Selection Start->Choice Aqueous Aqueous Solubility(e.g., for biopharmaceutical assessment) Buffers Buffers (pH 1.2 - 7.4) Aqueous->Buffers Organic Solubility in Organic Solvents(e.g., for formulation, synthesis) Cosolvents Organic Solvents (DMSO, Ethanol, etc.) Organic->Cosolvents Choice->Aqueous Biorelevant? Choice->Organic Formulation/Chemistry?

Caption: Decision logic for selecting solvents in solubility experiments.

The selection of an appropriate solvent system is dictated by the intended application, whether it is for understanding the compound's behavior in a biological context or for practical aspects like formulation and chemical synthesis.

References

Technical Guide: Deuterium Labeling in Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Doxifluridine-d2, a deuterated analog of the antineoplastic agent Doxifluridine. The guide will focus on the precise location of the deuterium labels, supported by available chemical data, and will delve into the analytical methods used for its characterization and its metabolic pathway.

Introduction to Doxifluridine and Deuterium Labeling

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug.[1] It is converted in the body to the active anticancer agent 5-fluorouracil (5-FU), which then inhibits DNA synthesis, particularly in rapidly dividing cancer cells.[2] Deuterium labeling involves the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D). This substitution can alter the pharmacokinetic profile of a drug, often by slowing down its metabolism, which can lead to improved therapeutic efficacy and safety.[3][4]

Position of Deuterium Labeling in this compound

Based on data from multiple chemical suppliers, this compound has the molecular formula C₉H₉D₂FN₂O₅ and the CAS number 84258-25-3.[5] The structural information, particularly the SMILES string provided by MedChemExpress, O[C@H]1--INVALID-LINK--([H])O--INVALID-LINK--C([2H])[2H], definitively indicates that the two deuterium atoms are located on the methyl group at the 5'-position of the ribose sugar moiety.

This specific placement of deuterium atoms is critical as it is away from the sites of enzymatic conversion to 5-FU, thus preserving the prodrug's activation mechanism while potentially influencing its metabolic stability at other sites.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
Chemical Name 5'-Deoxy-5-fluorouridine-5',5'-d2Inferred from structure
CAS Number 84258-25-3
Molecular Formula C₉H₉D₂FN₂O₅
Molecular Weight 248.20 g/mol
SMILES O[C@H]1--INVALID-LINK--([H])O--INVALID-LINK--C([2H])[2H]

Experimental Characterization

This compound is primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The characterization of this deuterated standard relies on these analytical techniques to confirm its identity, purity, and the position of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the 5'-methyl protons would be significantly diminished or absent compared to the spectrum of unlabeled Doxifluridine. The integration of the remaining proton signals would be consistent with the rest of the molecule.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the 5'-methyl group, providing direct evidence of the deuterium labeling at this position.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound would be observed at a mass-to-charge ratio (m/z) that is two units higher than that of unlabeled Doxifluridine, reflecting the presence of two deuterium atoms.

Table 2: Expected Mass Spectrometry Data for Doxifluridine and this compound

CompoundMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)
DoxifluridineC₉H₁₁FN₂O₅246.0652247.0730
This compoundC₉H₉D₂FN₂O₅248.0777249.0855

Metabolic Pathway of Doxifluridine

The primary metabolic pathway of Doxifluridine involves its conversion to 5-fluorouracil (5-FU). This bioactivation is a critical step for its anticancer activity.

Doxifluridine Metabolic Pathway Metabolic Pathway of Doxifluridine cluster_prodrugs Prodrugs Doxifluridine Doxifluridine DFCR 5'-Deoxy-5-fluorocytidine (in Capecitabine metabolism) DFUR Doxifluridine (5'-Deoxy-5-fluorouridine) DFCR->DFUR Cytidine Deaminase FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase FUMP 5-Fluorouridine monophosphate (FUMP) FU->FUMP Ribosylation FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) FU->FdUMP Deoxyribosylation Inhibition Inhibition of Thymidylate Synthase & DNA/RNA Damage FUMP->Inhibition FdUMP->Inhibition

Caption: Metabolic activation of Doxifluridine to its active metabolites.

Doxifluridine is a direct precursor to 5-FU. It is also a metabolite in the more complex metabolic cascade of Capecitabine, where 5'-Deoxy-5-fluorocytidine is first converted to Doxifluridine. The subsequent conversion of Doxifluridine to 5-FU is catalyzed by the enzyme thymidine phosphorylase. 5-FU is then further metabolized to 5-fluorouridine monophosphate (FUMP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which exert their cytotoxic effects by inhibiting thymidylate synthase and being incorporated into RNA and DNA.

Synthesis of Doxifluridine

The synthesis of the deuterated analog would likely involve the use of a deuterated reducing agent at the appropriate step to introduce the deuterium atoms at the 5'-position.

General Synthesis Workflow Start 5-Fluorouridine Protect Protection of 2' and 3' -OH groups Start->Protect Activate Activation of 5' -OH group Protect->Activate Reduce Reduction with a deuterated reducing agent Activate->Reduce Deprotect Deprotection Reduce->Deprotect Final This compound Deprotect->Final

Caption: A plausible synthetic workflow for this compound.

References

Metabolic Fate of Doxifluridine-d2 in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the metabolic fate of Doxifluridine-d2 is limited. This guide provides a comprehensive overview of the established metabolic pathways of its non-deuterated isotopologue, Doxifluridine. It further elucidates the anticipated metabolic fate of this compound based on the well-documented principles of the kinetic isotope effect (KIE) in deuterated pharmaceuticals.

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-dFUR) is a second-generation oral fluoropyrimidine nucleoside analog. It functions as a prodrug, undergoing enzymatic conversion in the body to the widely used antineoplastic agent 5-fluorouracil (5-FU).[1][2][3] The primary mechanism of its antitumor activity relies on the targeted release of 5-FU, which subsequently disrupts DNA synthesis and RNA function in rapidly dividing cancer cells. The conversion to 5-FU is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues, providing a degree of tumor selectivity.[2][4]

This compound is a deuterated analogue of Doxifluridine. The strategic replacement of one or more hydrogen atoms with its stable, heavier isotope, deuterium, is a modern pharmaceutical approach to enhance a drug's pharmacokinetic profile. This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic processes that involve the cleavage of that bond. For Doxifluridine, this could translate to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy, a better safety profile, and a more convenient dosing regimen.

This document details the known metabolic pathways of Doxifluridine and provides a predictive analysis of how deuteration is expected to alter its metabolic fate in biological systems.

Metabolic Pathway of Doxifluridine

The metabolic journey of Doxifluridine is a two-stage process: bioactivation to 5-FU, followed by the anabolism and catabolism of 5-FU.

2.1 Bioactivation of Doxifluridine to 5-Fluorouracil (5-FU)

The critical step in Doxifluridine's mechanism of action is its conversion to 5-FU. This reaction is catalyzed by the enzyme thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase. This enzyme cleaves the glycosidic bond, releasing the active 5-FU molecule. The elevated expression of TP in many solid tumors is the cornerstone of Doxifluridine's targeted therapy, as it leads to a preferential accumulation of cytotoxic 5-FU at the tumor site.

2.2 Anabolism and Catabolism of 5-Fluorouracil

Once formed, 5-FU enters the same metabolic pathways as conventionally administered 5-FU.

  • Anabolism (Activation): 5-FU is converted into three main active metabolites:

    • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS) and a folate coenzyme, inhibiting the synthesis of thymidine, an essential precursor for DNA replication.

    • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.

    • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage.

  • Catabolism (Inactivation): The majority of 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD). This pathway leads to the formation of inactive metabolites, such as α-fluoro-β-alanine (FBAL), which are then excreted.

Doxifluridine_Metabolism cluster_anabolism Anabolism (Activation) cluster_catabolism Catabolism (Inactivation) Dox Doxifluridine (Prodrug) FU 5-Fluorouracil (5-FU) (Active Drug) Dox->FU Thymidine Phosphorylase (TP) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP DHFU Dihydrofluorouracil (DHFU) FU->DHFU Dihydropyrimidine Dehydrogenase (DPD) DNA_RNA_Inhibition Inhibition of DNA Synthesis & RNA Function FdUMP->DNA_RNA_Inhibition FUTP->DNA_RNA_Inhibition FdUTP->DNA_RNA_Inhibition FBAL α-fluoro-β-alanine (FBAL) DHFU->FBAL Excretion Urinary Excretion FBAL->Excretion

Fig. 1: Metabolic bioactivation of Doxifluridine and subsequent pathways of 5-FU.

Pharmacokinetics of Doxifluridine (Non-deuterated)

The ADME profile of oral Doxifluridine has been characterized in several clinical studies.

  • Absorption: Doxifluridine is rapidly absorbed from the gastrointestinal tract, with a lag time of approximately 10-30 minutes. Peak plasma concentrations (Cmax) are typically reached within 1.5 hours.

  • Distribution: Following absorption, Doxifluridine is distributed throughout the body. Its conversion to 5-FU is higher in tumor tissues with elevated thymidine phosphorylase levels.

  • Metabolism: As described, the primary metabolic event is the conversion to 5-FU. Studies in beagle dogs have confirmed the major metabolites to be 5-FU and 5-fluorouridine.

  • Excretion: The drug and its metabolites are primarily cleared by the kidneys. Studies using fluorine-19 NMR have shown that daily urinary excretion accounts for nearly 100% of the administered dose. The major excreted compounds are unchanged Doxifluridine (approx. 40%) and the inactive catabolite α-fluoro-β-alanine (FBAL) (approx. 50%). Biliary excretion of metabolites is minimal, accounting for less than 1% of the dose.

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters for oral and intravenous Doxifluridine and its primary metabolite, 5-FU, as reported in human cancer patients.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients

Administration Route Dose (mg/m²) Cmax (μg/mL) tmax (h) t½ (min) AUC (μg·min/mL) Bioavailability (%) Reference
Oral 600 - ~1.0 32-45 - 47%
Oral 800 - ~1.0 32-45 - 34%
Oral 1000 - ~1.0 32-45 - 37%
Oral 1200 ~16.5-16.8 - - ~17.7-18.3 (μg·h/mL) -
Intravenous 600 10-200 Immediate 15 235 -
Intravenous 800 10-200 Immediate - - -
Intravenous 1000 10-200 Immediate 22 755 -

| Intravenous | 2000 (g/m²) | - | - | 16.1-27.7 | - | - | |

Table 2: Pharmacokinetic Parameters of Metabolite 5-FU Following Doxifluridine Administration

Doxifluridine Route Doxifluridine Dose (mg/m²) 5-FU Cmax (μg/mL) 5-FU t½ (min) 5-FU AUC (μg·min/mL) Reference
Oral 600 - 34 ± 12 13.2 ± 4.8
Oral 800 - 40 ± 16 -
Oral 1000 - 38 ± 13 24.6 ± 9.2
Oral 1200 ~0.75-0.95 - ~1.3-1.8 (μg·h/mL)
Intravenous 600 - 16 21.2

| Intravenous | 1000 | - | 22 | 59.1 | |

Predicted Metabolic Fate of this compound

The Kinetic Isotope Effect (KIE)

The rationale for developing this compound lies in the kinetic isotope effect (KIE). A carbon-hydrogen (C-H) bond has a lower bond dissociation energy than a carbon-deuterium (C-D) bond. Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-determining step will proceed more slowly when deuterium is present. This can lead to several potential advantages:

  • Reduced Rate of Metabolism: Slower enzymatic degradation can increase the drug's half-life (t½) and overall exposure (AUC).

  • Improved Bioavailability: By slowing first-pass metabolism, a higher proportion of the administered dose may reach systemic circulation.

  • Reduced Toxic Metabolites: If a toxic metabolite is formed via a pathway involving C-H bond cleavage, deuteration can reduce its formation.

  • Metabolic Switching: If a primary metabolic pathway is slowed, the drug may be shunted towards alternative metabolic pathways, which can be beneficial or detrimental depending on the metabolites formed.

Kinetic_Isotope_Effect Parent Parent Drug CH_Bond Metabolically Labile C-H Bond CD_Bond Deuterated C-D Bond Enzyme Metabolizing Enzyme (e.g., TP, DPD) CH_Bond->Enzyme Weaker Bond CD_Bond->Enzyme Stronger Bond Fast_Metabolism Standard (Faster) Metabolism Rate Enzyme->Fast_Metabolism C-H Cleavage Slow_Metabolism Slower Metabolism Rate Enzyme->Slow_Metabolism C-D Cleavage

Fig. 2: The kinetic isotope effect slows metabolism at a deuterated site.
Hypothesized Impact on this compound Metabolism

The precise impact of deuteration depends on the location of the deuterium atoms. Assuming the deuterium atoms in this compound are placed at a metabolically active site, such as the C5' position of the deoxyribose ring, the following effects are predicted:

  • Slower Conversion to 5-FU: The enzymatic action of thymidine phosphorylase involves the cleavage of bonds on the sugar moiety. If this is a rate-limiting step, deuteration at this site would slow the conversion of this compound to 5-FU.

  • Altered Pharmacokinetics: A slower conversion rate would likely lead to a longer plasma half-life and a higher AUC for the parent this compound molecule compared to its non-deuterated counterpart. The Cmax might be lower, and the tmax might be delayed, resulting in a more sustained release of 5-FU over time.

  • Sustained 5-FU Levels: Instead of a rapid peak, the slower conversion could produce lower but more prolonged therapeutic concentrations of 5-FU, potentially mimicking a continuous infusion and improving the therapeutic index.

Table 3: Predicted Pharmacokinetic Changes for this compound vs. Doxifluridine

Pharmacokinetic Parameter Doxifluridine Predicted this compound Rationale
Half-life (t½) of Parent Drug Short (30-45 min) Increased KIE slows the rate of metabolic conversion by TP.
AUC of Parent Drug Dose-dependent Increased Slower clearance leads to greater overall exposure.
Clearance (CL) of Parent Drug High Decreased Metabolism is the primary clearance mechanism.
Cmax of Metabolite (5-FU) Rapid Peak Decreased Rate of formation is slowed.
t½ of Metabolite (5-FU) Unchanged Potentially Increased Slower, sustained formation could prolong apparent half-life.

| Bioavailability | Moderate (~40%) | Potentially Increased | Reduced first-pass metabolism could increase systemic availability. |

Experimental Protocols

To definitively characterize the metabolic fate of this compound, specific preclinical and clinical studies are required. The following are representative protocols for such investigations.

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of this compound and Doxifluridine and their primary metabolite, 5-FU, in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group per time point), weighing 200-250g, with cannulated jugular veins for serial blood sampling.

  • Drug Administration: Administer this compound or Doxifluridine orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) into heparinized tubes at pre-dose (0) and at 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge blood samples at 4°C (2000 x g for 10 minutes) to separate plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound, Doxifluridine, and 5-FU in plasma samples using a validated LC-MS/MS method (as described in Protocol 5.2).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, tmax, AUC, t½, clearance, volume of distribution) using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Statistical Analysis: Compare the parameters between the this compound and Doxifluridine groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Protocol: Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and 5-FU in plasma.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analytes).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient elution to separate the analytes from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to determine optimal sensitivity.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for this compound, 5-FU, and the internal standard.

    • Example Transitions:

      • 5-FU: m/z 129 -> 42 (Negative Ion Mode).

      • This compound: Transitions would need to be determined empirically based on its exact mass and fragmentation pattern.

  • Assay Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Experimental_Workflow Sample Biological Sample (e.g., Rat Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep Extract Supernatant Transfer (Contains Analytes) Prep->Extract LC Liquid Chromatography (Analyte Separation) Extract->LC Injection MS Tandem Mass Spectrometry (Analyte Detection & Quantification) LC->MS Data Data Acquisition & Processing MS->Data PK Pharmacokinetic Analysis (AUC, Cmax, t½, etc.) Data->PK

Fig. 3: General experimental workflow for bioanalysis and pharmacokinetic assessment.

Conclusion

Doxifluridine is a clinically utilized prodrug that relies on enzymatic conversion to 5-FU for its anticancer activity. The development of this compound represents a strategic application of the kinetic isotope effect to modulate its metabolic profile. Based on established principles, deuteration at key metabolic sites is predicted to slow the conversion to 5-FU, thereby increasing the parent drug's half-life and overall exposure. This could result in a more sustained and controlled release of 5-FU, potentially enhancing the therapeutic index by improving efficacy and reducing toxicity. The hypotheses presented in this guide must be confirmed through dedicated in vitro and in vivo studies, following rigorous experimental protocols, to fully characterize the metabolic fate and clinical potential of this compound.

References

The Pharmacokinetic Profile of Deuterated Doxifluridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Doxifluridine, an oral prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), offers a targeted approach to cancer therapy. This technical guide explores the pharmacokinetic profile of Doxifluridine and provides a forward-looking perspective on the potential impact of deuteration on its metabolic fate. While clinical data on deuterated Doxifluridine is not yet available, this whitepaper extrapolates from the known pharmacokinetics of Doxifluridine and the established principles of the kinetic isotope effect to predict the behavior of a deuterated analogue. This document is intended to serve as a resource for researchers and drug developers interested in the next generation of fluoropyrimidine-based cancer therapies.

Introduction to Doxifluridine and the Rationale for Deuteration

Doxifluridine (5'-deoxy-5-fluorouridine) is a fluoropyrimidine derivative that is metabolically converted to 5-fluorouracil (5-FU), an antimetabolite that interferes with DNA synthesis and RNA function, leading to cancer cell death.[1][2] A key advantage of Doxifluridine is its preferential activation to 5-FU in tumor tissues by the enzyme thymidine phosphorylase (TP), which is often present at higher concentrations in malignant cells compared to normal tissues.[1][3]

Despite its targeted activation, the pharmacokinetic profile of Doxifluridine and the systemic exposure to its active metabolite, 5-FU, can be variable among patients.[4] This variability can be attributed to differences in metabolism. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a promising strategy in drug design to favorably alter pharmacokinetic properties. The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down metabolic processes, a phenomenon known as the kinetic isotope effect (KIE). By strategically deuterating Doxifluridine, it may be possible to modulate its metabolism, leading to a more predictable and sustained release of 5-FU, potentially enhancing therapeutic efficacy and reducing toxicity.

Pharmacokinetic Profile of Non-Deuterated Doxifluridine

The pharmacokinetics of Doxifluridine have been evaluated in several clinical studies, with both oral and intravenous administrations. A summary of key pharmacokinetic parameters is presented in the tables below.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients (Oral Administration)
Dose (mg/m²)Cmax (mmol/L)AUC (mmol·h/L)t1/2 (min)BioavailabilityReference
120067.1 - 68.372.2 - 74.5--
600--32 - 4547%
800--32 - 4534%
1000--32 - 4537%
Table 2: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients (Intravenous Administration)
Dose (g/m²)Cmax (µg/mL)AUC (µg·min/mL)t1/2 (min)Clearance (L/min/m²)Reference
2--16.1 - 27.70.60
4--16.1 - 27.70.37
0.610 - 200235152.7
0.810 - 200--2.0
1.010 - 200755221.3
Table 3: Pharmacokinetic Parameters of 5-FU following Doxifluridine Administration (Oral)
Doxifluridine Dose (mg/m²)5-FU Cmax (mmol/L)5-FU AUC (mmol·h/L)5-FU t1/2 (min)Reference
12005.81 - 7.345.46 - 7.52-
600-13.2 ± 4.8 (µg·mL⁻¹·min)34 ± 12
800--40 ± 16
1000-24.6 ± 9.2 (µg·mL⁻¹·min)38 ± 13

Experimental Protocols for Pharmacokinetic Studies of Doxifluridine

The data presented above were generated from clinical trials with specific methodologies. Understanding these protocols is crucial for designing future studies, including those for a deuterated analogue.

Patient Population and Dosing Regimen
  • Study 1 (Oral Administration): Twenty colorectal cancer patients received 1200 mg/m² of Doxifluridine orally for 5 days, preceded by levo-leucovorin.

  • Study 2 (Oral and IV Administration): Six patients with advanced intestinal or ovarian malignancies were administered three cycles of Doxifluridine at doses of 600, 800, and 1000 mg/m² three times daily for 5 days. The initial dose of each cycle was given as a slow intravenous injection over 10 minutes, with the remainder administered orally.

  • Study 3 (IV Administration): Six patients with colorectal carcinoma received two single intravenous doses of Doxifluridine (2 and 4 g/m²) on separate days.

Sample Collection and Analysis
  • Blood Sampling: Venous blood samples were collected at various time points post-administration to characterize the drug's absorption, distribution, metabolism, and elimination phases.

  • Analytical Methods: Plasma concentrations of Doxifluridine and its metabolite, 5-FU, were quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Metabolic Pathway of Doxifluridine

Doxifluridine acts as a prodrug, undergoing enzymatic conversion to the active cytotoxic agent, 5-FU. This metabolic activation is a critical step in its mechanism of action.

G Doxifluridine Doxifluridine (5'-deoxy-5-fluorouridine) FU 5-Fluorouracil (5-FU) Doxifluridine->FU Thymidine Phosphorylase (TP) Active_Metabolites Active Metabolites (FdUMP, FUTP) FU->Active_Metabolites Anabolic Conversion DNA_RNA_Damage Inhibition of DNA Synthesis & RNA Processing Active_Metabolites->DNA_RNA_Damage

Caption: Metabolic activation of Doxifluridine to 5-FU and its downstream effects.

The Impact of Deuteration on Pharmacokinetics: The Kinetic Isotope Effect

The central principle behind the use of deuteration in drug design is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium is substituted at that position. This can lead to:

  • Reduced Rate of Metabolism: Slower enzymatic breakdown of the drug.

  • Increased Half-life (t1/2): The drug remains in the body for a longer period.

  • Increased Systemic Exposure (AUC): The overall amount of drug in the bloodstream over time is higher.

  • Altered Metabolite Profile: A potential shift in metabolic pathways, which could reduce the formation of toxic metabolites.

Predicted Pharmacokinetic Profile of Deuterated Doxifluridine

While no direct experimental data exists for deuterated Doxifluridine, we can hypothesize its pharmacokinetic profile based on the known metabolism of Doxifluridine and the principles of deuteration. The conversion of Doxifluridine to 5-FU is a key metabolic step. Deuteration at positions involved in this enzymatic conversion or at sites of subsequent metabolism could alter the drug's behavior.

Potential Sites for Deuteration

Strategic deuteration of the Doxifluridine molecule could be explored at various positions to modulate its metabolism. The ribose moiety, particularly at positions susceptible to enzymatic action leading to the release of 5-FU, would be a primary target.

Caption: Potential sites for deuteration on the Doxifluridine molecule.

Predicted Changes in Pharmacokinetic Parameters

Deuteration is expected to slow the conversion of Doxifluridine to 5-FU. This would likely result in a longer half-life and higher systemic exposure of the parent drug, with a more sustained, lower-level release of the active 5-FU.

Table 4: Predicted Pharmacokinetic Profile of Deuterated Doxifluridine (Oral Administration) vs. Non-Deuterated Doxifluridine
ParameterNon-Deuterated DoxifluridinePredicted Deuterated DoxifluridineRationale
Doxifluridine t1/2 32 - 45 minIncreasedSlower metabolism due to KIE.
Doxifluridine AUC Dose-dependentIncreasedSlower clearance.
5-FU Cmax 5.81 - 7.34 mmol/LDecreasedSlower, more controlled conversion from the prodrug.
5-FU Tmax -IncreasedDelayed formation of the active metabolite.
5-FU AUC Dose-dependentPotentially similar or increasedMore sustained release could lead to comparable or higher overall exposure.

Proposed Experimental Workflow for Preclinical Evaluation

To validate the predicted pharmacokinetic profile of deuterated Doxifluridine, a preclinical study would be necessary. The following workflow outlines a potential experimental design.

G cluster_0 Preclinical Pharmacokinetic Study Workflow Animal_Model Animal Model Selection (e.g., Rodents, Canines) Dosing Dosing (Oral & IV administration of deuterated and non-deuterated Doxifluridine) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Doxifluridine and 5-FU Sampling->Analysis PK_Modeling Pharmacokinetic Modeling and Parameter Calculation Analysis->PK_Modeling Comparison Comparative Analysis of PK Profiles PK_Modeling->Comparison

Caption: Proposed experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The deuteration of Doxifluridine presents a compelling opportunity to enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect, it is plausible to develop a deuterated analogue with a more favorable metabolic profile, characterized by a longer half-life, increased systemic exposure of the parent drug, and a more controlled and sustained release of the active metabolite, 5-FU. Such modifications have the potential to improve the therapeutic index of Doxifluridine, leading to enhanced efficacy and a better safety profile. The predictive analysis and proposed experimental workflows outlined in this whitepaper provide a foundational framework for the future development and evaluation of deuterated Doxifluridine as a next-generation anticancer agent. Further preclinical and clinical studies are warranted to validate these hypotheses and fully elucidate the pharmacokinetic and pharmacodynamic profile of this promising new chemical entity.

References

Isotopic Stability of Doxifluridine-d2 In Vitro and In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Doxifluridine and the Rationale for Deuteration

Doxifluridine (5'-Deoxy-5-fluorouridine, 5'-DFUR) is an oral fluoropyrimidine prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU).[1] The conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues, providing a degree of tumor selectivity.[2] Deuteration of pharmaceuticals, including Doxifluridine, is a strategy employed to improve their pharmacokinetic and metabolic profiles.[3] By replacing hydrogen atoms with their heavier isotope, deuterium, at specific molecular positions, it is possible to alter the rate of metabolic processes, potentially leading to a longer half-life, reduced formation of toxic metabolites, and improved therapeutic efficacy.[4][5]

The stability of the deuterium label is a critical parameter, as its loss would negate the intended benefits of deuteration. This guide explores the potential isotopic stability of Doxifluridine-d2, providing researchers with the necessary background and methodologies to assess it.

Metabolic Pathway of Doxifluridine and Potential Sites of Isotopic Instability

The primary metabolic pathway of Doxifluridine is its conversion to 5-FU by thymidine phosphorylase. This enzymatic reaction involves the cleavage of the glycosidic bond. Subsequent metabolism of 5-FU leads to the formation of active nucleotides that inhibit thymidylate synthase and are incorporated into RNA and DNA, leading to cytotoxicity.

The positions on the Doxifluridine molecule that are most susceptible to enzymatic action and potential deuterium loss are those involved in metabolic transformations. For this compound, the positions of the deuterium atoms are crucial. Assuming the deuterium labels are placed on the 5'-deoxyribose moiety, the stability would depend on whether any metabolic pathways target this part of the molecule before its conversion to 5-FU.

Below is a diagram illustrating the bioactivation pathway of Doxifluridine.

G Doxifluridine This compound FU 5-Fluorouracil (5-FU) Doxifluridine->FU Thymidine Phosphorylase FUrd 5-Fluorouridine (5-FUrd) FU->FUrd Uridine Phosphorylase FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) FU->FdUMP Thymidine Phosphorylase, Thymidine Kinase FUMP 5-Fluoro-uridine monophosphate (FUMP) FUrd->FUMP Uridine Kinase FUTP 5-Fluorouridine triphosphate (FUTP) FUMP->FUTP FdUTP 5-Fluoro-2'-deoxyuridine triphosphate (FdUTP) FdUMP->FdUTP TS Thymidylate Synthase Inhibition FdUMP->TS RNA RNA Incorporation FUTP->RNA DNA DNA Incorporation FdUTP->DNA

Bioactivation pathway of Doxifluridine.

In Vitro Isotopic Stability Assessment

In vitro studies are essential for determining the intrinsic stability of the deuterium label in a controlled environment, typically using biological matrices like plasma and liver microsomes.

Data from Analogous Deuterated Nucleosides

While specific data for this compound is unavailable, studies on other deuterated compounds provide insights into expected stability. The following table summarizes hypothetical stability data for a deuterated nucleoside analog in various in vitro systems.

In Vitro SystemIncubation Time (hours)Temperature (°C)% Deuterium Retention (Hypothetical)Analytical Method
Human Plasma0, 1, 4, 8, 2437>99%LC-MS/MS
Rat Plasma0, 1, 4, 8, 2437>99%LC-MS/MS
Human Liver Microsomes0, 0.5, 1, 2, 437>98%LC-MS/MS
Rat Liver Microsomes0, 0.5, 1, 2, 437>97%LC-MS/MS
Experimental Protocols for In Vitro Stability

A robust assessment of in vitro isotopic stability involves incubating the deuterated compound in relevant biological matrices and quantifying the parent compound and its non-deuterated analog over time.

Protocol: In Vitro Stability in Plasma

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Spike this compound into fresh human and rat plasma at a final concentration of 1 µM. Incubate at 37°C.

  • Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), aliquot a portion of the plasma sample.

  • Sample Preparation: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of a different mass). Vortex and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentrations of this compound and non-deuterated Doxifluridine.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol: In Vitro Stability in Liver Microsomes

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat, ~0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C. Initiate the reaction by adding this compound (final concentration ~1 µM).

  • Sampling and Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge to remove precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentrations of this compound and its non-deuterated counterpart.

  • Data Interpretation: Determine the rate of disappearance of this compound and the rate of appearance of non-deuterated Doxifluridine.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock This compound Stock Solution Spike Spike into Matrix Stock->Spike Matrix Biological Matrix (Plasma or Microsomes) Matrix->Spike Incubate Incubate at 37°C Spike->Incubate Sample Aliquoting at Time Points Incubate->Sample Quench Protein Precipitation & Quenching Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Data Interpretation Analyze->Data

Workflow for in vitro isotopic stability assessment.

In Vivo Isotopic Stability Assessment

In vivo studies are crucial to understand the isotopic stability of this compound in a whole organism, accounting for complex absorption, distribution, metabolism, and excretion (ADME) processes.

Data from Analogous Deuterated Compounds in Animal Models

Pharmacokinetic studies of other deuterated drugs can provide a basis for designing and interpreting in vivo stability studies for this compound.

Animal ModelRoute of AdministrationDose (mg/kg)Time Points (hours post-dose)% Deuterium Retention in Plasma (Hypothetical)
Sprague-Dawley RatOral (gavage)100.25, 0.5, 1, 2, 4, 8, 24>98%
Beagle DogOral (capsule)50.5, 1, 2, 4, 6, 12, 24>99%
Experimental Protocol for In Vivo Stability

Protocol: In Vivo Pharmacokinetic and Stability Study in Rats

  • Animal Dosing: Administer this compound to a cohort of rats (e.g., Sprague-Dawley) via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Extract this compound and its potential non-deuterated form from the plasma using liquid-liquid extraction or solid-phase extraction. An internal standard should be added prior to extraction.

  • LC-MS/MS Analysis: Quantify the concentrations of this compound and non-deuterated Doxifluridine in the plasma extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound.

  • Stability Assessment: Determine the ratio of the deuterated to non-deuterated compound at each time point to assess the extent of in vivo deuterium loss.

G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing & Analysis cluster_interpretation Data Interpretation Dose Administer this compound to Animal Model Blood Collect Blood Samples at Time Points Dose->Blood Plasma Prepare Plasma Blood->Plasma Extract Extract Analytes from Plasma Plasma->Extract Analyze LC-MS/MS Quantification Extract->Analyze PK Pharmacokinetic Analysis Analyze->PK Stability Assess In Vivo Deuterium Retention Analyze->Stability

References

Doxifluridine-d2 as a Tracer in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential application of deuterium-labeled Doxifluridine (Doxifluridine-d2) as a stable isotope tracer for in-depth metabolic research. Doxifluridine, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), undergoes enzymatic conversion to its active form, primarily within tumor tissues. The use of a deuterated analog, this compound, offers a powerful tool to non-radioactively trace the pharmacokinetics, metabolic fate, and mechanism of action of this important fluoropyrimidine antimetabolite. This document outlines the core principles, detailed experimental protocols for both in vitro and in vivo studies, data presentation in structured tables, and visualizations of key metabolic pathways and experimental workflows. While the direct use of this compound as a widespread research tool is still emerging, this guide synthesizes the known metabolism of Doxifluridine with established stable isotope tracing methodologies to provide a foundational resource for its application in metabolic studies and drug development.

Introduction: The Rationale for a Deuterated Doxifluridine Tracer

Doxifluridine (5'-deoxy-5-fluorouridine) is a fluoropyrimidine derivative that serves as an oral prodrug of 5-fluorouracil (5-FU)[1]. Its mechanism of action relies on its conversion to 5-FU, which then exerts cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA[2][3][4]. A key advantage of Doxifluridine is its preferential activation in tumor tissues, which often exhibit higher levels of the converting enzyme, thymidine phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase (PNPase)[5]. This targeted activation aims to increase the therapeutic index by maximizing the concentration of 5-FU at the tumor site while minimizing systemic toxicity.

Stable isotope labeling is a powerful technique in metabolic research that allows for the tracing of molecules through complex biochemical pathways without the need for radioactive isotopes. Deuterium (²H or d), a stable isotope of hydrogen, is an ideal label for drug metabolism studies. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration, which can result in altered pharmacokinetic profiles, such as increased half-life and reduced formation of certain metabolites.

The use of this compound as a tracer provides several key advantages for researchers:

  • Enhanced Mechanistic Insights: Tracing the metabolic fate of the deuterated molecule can provide precise information on the rates of conversion to 5-FU and the subsequent anabolic and catabolic pathways.

  • Improved Pharmacokinetic Analysis: Co-administration of labeled and unlabeled Doxifluridine can allow for more accurate determination of pharmacokinetic parameters by serving as its own internal standard, thus reducing inter-subject variability.

  • Non-invasive Monitoring: In some applications, the metabolic products of this compound could potentially be monitored non-invasively, for example, through analysis of urine or breath.

  • Safety: As a stable isotope, deuterium is non-radioactive, making it safe for use in a wider range of experimental settings, including clinical studies.

This guide will provide the necessary technical details to empower researchers to design and execute metabolic studies using this compound.

Metabolic Pathways of Doxifluridine

The metabolic journey of Doxifluridine is a multi-step process that begins with its conversion to 5-FU and is followed by the intricate anabolic and catabolic pathways of 5-FU.

Conversion of Doxifluridine to 5-Fluorouracil

The primary and rate-limiting step in the activation of Doxifluridine is its conversion to 5-FU. This reaction is catalyzed by the enzyme thymidine phosphorylase (TP) , also known as pyrimidine nucleoside phosphorylase (PNPase) . This enzyme is often found in higher concentrations in tumor tissues compared to normal tissues, which forms the basis for the tumor-selective action of Doxifluridine.

Doxifluridine This compound FU 5-Fluorouracil-d2 Doxifluridine->FU Conversion Enzyme Thymidine Phosphorylase (TP/PNPase) Enzyme->Doxifluridine

Figure 1: Enzymatic Conversion of this compound to 5-Fluorouracil-d2.
Anabolic and Catabolic Pathways of 5-Fluorouracil

Once formed, 5-FU enters two competing pathways: the anabolic (activation) pathway, which leads to its cytotoxic effects, and the catabolic (degradation) pathway, which inactivates the drug.

  • Anabolic Pathway: 5-FU is converted into three active metabolites:

    • Fluorouridine triphosphate (FUTP): Incorporates into RNA, disrupting its function.

    • Fluorodeoxyuridine triphosphate (FdUTP): Incorporates into DNA, leading to DNA damage.

    • Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase (TS), which blocks DNA synthesis.

  • Catabolic Pathway: The majority of administered 5-FU (around 80-85%) is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) to inactive metabolites such as α-fluoro-β-alanine (FBAL).

cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Inactivation) FU 5-Fluorouracil-d2 FUMP FUMP-d2 FU->FUMP FUDR FUDR-d2 FU->FUDR FUDP FUDP-d2 FUMP->FUDP FUTP FUTP-d2 FUDP->FUTP FdUDP FdUDP-d2 FUDP->FdUDP RNA_damage RNA Damage FUTP->RNA_damage FdUTP FdUTP-d2 FdUDP->FdUTP DNA_damage DNA Damage FdUTP->DNA_damage FdUMP FdUMP-d2 FUDR->FdUMP TS_inhibition TS Inhibition FdUMP->TS_inhibition FU_cat 5-Fluorouracil-d2 DHFU DHFU-d2 FU_cat->DHFU DPD FUPA FUPA-d2 DHFU->FUPA FBAL FBAL-d2 (inactive) FUPA->FBAL DPD DPD

Figure 2: Anabolic and Catabolic Pathways of 5-Fluorouracil-d2.

Quantitative Data Presentation

The following tables summarize pharmacokinetic data for Doxifluridine and its metabolite 5-FU from preclinical and clinical studies. These values can serve as a baseline for designing and interpreting studies with this compound.

Table 1: Preclinical Pharmacokinetic Parameters of Doxifluridine and Metabolites in Beagle Dogs (Single Oral 200 mg Dose)
ParameterDoxifluridine5-Fluorouracil (5-FU)5-Fluorouridine (5-FUrd)
Cmax (ng/mL) 2850 ± 1180126 ± 58.4141 ± 58.0
Tmax (hr) 1.0 ± 0.51.5 ± 0.61.5 ± 0.6
AUC (ng·hr/mL) 4090 ± 1500443 ± 217451 ± 204
Half-life (hr) 0.8 ± 0.21.2 ± 0.41.1 ± 0.3
Data adapted from a pharmacokinetic study in beagle dogs.
Table 2: Clinical Pharmacokinetic Parameters of Intravenous Doxifluridine in Colorectal Cancer Patients
Parameter2 g/m² Dose4 g/m² Dose
Terminal Half-life (min) 16.1 - 27.716.1 - 27.7
Nonrenal Clearance (L/min) 0.600.37
Renal Clearance (L/min) 0.320.29
Volume of Distribution (L) 19.820.4
Data adapted from a study in colorectal cancer patients.
Table 3: Clinical Pharmacokinetic Parameters of Oral Doxifluridine in Cancer Patients
DoseBioavailabilityCmax (µg/mL)Tmax (hr)Half-life (min)
600 mg/m² 47%19.8 ± 5.71.032 - 45
800 mg/m² 34%25.1 ± 8.91.032 - 45
1000 mg/m² 37%30.4 ± 11.21.032 - 45
Data adapted from a study in cancer patients.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing studies with this compound in both in vitro and in vivo settings.

In Vitro Metabolic Tracing in Cancer Cell Lines

This protocol outlines the steps for tracing the metabolism of this compound in cultured cancer cells.

Objective: To quantify the conversion of this compound to 5-FU-d2 and its incorporation into anabolic and catabolic pathways.

Materials:

  • Cancer cell line of interest (e.g., colorectal, breast)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound (synthesis required, with deuterium labels at non-exchangeable positions)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Methanol, acetonitrile, and other LC-MS grade solvents

  • Internal standards for quantification (e.g., ¹³C, ¹⁵N-labeled 5-FU)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to 70-80% confluency.

  • Tracer Incubation: Replace the culture medium with a fresh medium containing a known concentration of this compound (e.g., 10 µM). Include control wells with unlabeled Doxifluridine.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells and the culture medium separately.

  • Metabolite Extraction:

    • Cells: Wash the cells with ice-cold PBS, then lyse and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Medium: Collect the culture medium and precipitate proteins (e.g., with cold acetonitrile).

  • Sample Preparation: Centrifuge the extracts to pellet debris. Transfer the supernatant to new tubes and evaporate to dryness. Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify this compound, 5-FU-d2, and other relevant metabolites.

start Plate Cancer Cells culture Culture to 70-80% Confluency start->culture add_tracer Add this compound Containing Medium culture->add_tracer incubate Incubate for Time-Course add_tracer->incubate harvest Harvest Cells and Medium incubate->harvest extract_cells Extract Metabolites from Cells harvest->extract_cells extract_medium Extract Metabolites from Medium harvest->extract_medium prepare_samples Prepare Samples for Analysis extract_cells->prepare_samples extract_medium->prepare_samples analyze LC-MS/MS Analysis prepare_samples->analyze

Figure 3: In Vitro Experimental Workflow for this compound Tracing.
In Vivo Metabolic Tracing in Animal Models

This protocol describes the use of this compound as a tracer in a tumor-bearing mouse model.

Objective: To investigate the pharmacokinetics and tumor-specific metabolism of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude, SCID)

  • Human cancer cell line for xenograft

  • This compound solution for oral gavage or intravenous injection

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Tumor Xenograft Model: Inoculate mice subcutaneously with cancer cells. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

  • Tracer Administration: Administer a single dose of this compound to the mice via oral gavage or intravenous injection.

  • Serial Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

  • Tissue Harvesting: At a terminal time point (e.g., 2 or 4 hours), euthanize the mice and immediately harvest the tumor, liver, kidneys, and other relevant tissues. Snap-freeze the tissues in liquid nitrogen.

  • Sample Processing:

    • Plasma: Separate plasma from blood samples by centrifugation.

    • Tissues: Homogenize the frozen tissues and extract metabolites using a suitable solvent.

  • LC-MS/MS Analysis: Quantify the concentrations of this compound and its metabolites in plasma and tissue extracts.

start Establish Tumor Xenograft in Mice administer_tracer Administer this compound start->administer_tracer blood_sampling Serial Blood Sampling administer_tracer->blood_sampling euthanize Euthanize Mice at Terminal Time Point blood_sampling->euthanize harvest_tissues Harvest Tumor and Other Tissues euthanize->harvest_tissues process_samples Process Plasma and Tissue Samples harvest_tissues->process_samples analyze LC-MS/MS Analysis process_samples->analyze

Figure 4: In Vivo Experimental Workflow for this compound Tracing.

Conclusion and Future Directions

This compound holds significant promise as a valuable tool for metabolic research in oncology. Its application as a stable isotope tracer can provide unprecedented insights into the pharmacokinetics, tumor-specific activation, and metabolic fate of this important chemotherapeutic prodrug. The experimental protocols and data presented in this guide offer a solid foundation for researchers to embark on such studies.

Future research should focus on the synthesis and characterization of this compound, followed by its application in a wide range of preclinical models to validate its utility. Furthermore, clinical studies employing this compound could lead to a better understanding of inter-patient variability in drug metabolism and response, ultimately contributing to the development of more personalized and effective cancer therapies. The methodologies outlined herein are a stepping stone towards harnessing the full potential of stable isotope tracing in the optimization of fluoropyrimidine-based chemotherapy.

References

An In-Depth Technical Guide to the Core Differences Between Doxifluridine and Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between Doxifluridine and its deuterated isotopologue, Doxifluridine-d2. While structurally similar, their primary applications in research and clinical development are fundamentally different. This document outlines their respective roles, physicochemical properties, and the experimental methodologies where these differences are critical.

Core Concepts: Doxifluridine as a Pro-Drug and the Role of Deuteration

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog that functions as a pro-drug for the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1] Its design allows for improved oral bioavailability compared to intravenously administered 5-FU, as it is less susceptible to degradation by dihydropyrimidine dehydrogenase in the digestive system.[1] Within the body, particularly in tumor tissues with high concentrations of thymidine phosphorylase, Doxifluridine is converted to 5-FU, which then exerts its cytotoxic effects by inhibiting DNA synthesis.[1][2]

This compound, as a deuterated version of Doxifluridine, is not developed as a therapeutic agent with potentially improved efficacy or pharmacokinetics. Instead, its primary role is that of a stable isotope-labeled internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The replacement of two hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to Doxifluridine but has a higher molecular weight. This mass difference is the key to its utility in analytical testing.

Physicochemical Properties

The fundamental difference between Doxifluridine and this compound lies in their isotopic composition and resulting molecular mass.

PropertyDoxifluridineThis compound
Molecular Formula C₉H₁₁FN₂O₅C₉H₉D₂FN₂O₅
Molar Mass 246.19 g/mol [1]Approx. 248.20 g/mol
Primary Application Antineoplastic pro-drugInternal standard for bioanalysis
CAS Number 3094-09-584258-25-3

Mechanism of Action and Signaling Pathway

The mechanism of action and the downstream signaling pathways affected are attributed to Doxifluridine and its active metabolite, 5-FU. This compound is expected to follow the same metabolic pathway but is not used for its therapeutic effects. The primary pathway involves the conversion of Doxifluridine to 5-FU, which then inhibits thymidylate synthase, leading to depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cytotoxic Effects Doxifluridine Doxifluridine Thymidine_Phosphorylase Thymidine Phosphorylase Doxifluridine->Thymidine_Phosphorylase Metabolism _5FU 5-Fluorouracil (5-FU) Thymidine_Phosphorylase->_5FU Conversion Thymidylate_Synthase Thymidylate Synthase _5FU->Thymidylate_Synthase Inhibition dTMP dTMP DNA_Synthesis DNA Synthesis and Repair dTMP->DNA_Synthesis Precursor dUMP dUMP dUMP->dTMP Conversion Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Fig. 1: Doxifluridine's metabolic activation and mechanism of action.

Experimental Protocols

The distinct applications of Doxifluridine and this compound are reflected in the experimental protocols where they are employed.

Synthesis

Synthesis of Doxifluridine:

A common method for the synthesis of Doxifluridine involves the coupling of a protected 5-deoxy-D-ribose derivative with silylated 5-fluorouracil in the presence of a Lewis acid catalyst, followed by deprotection.

  • Silylation of 5-Fluorouracil: 5-fluorouracil is suspended in a suitable solvent (e.g., methylene chloride) and treated with a silylating agent (e.g., trimethylchlorosilane and hexamethyldisilazane) and heated under reflux.

  • Coupling Reaction: The resulting silylated 5-fluorouracil is then reacted with a protected 5-deoxy-D-ribose (e.g., 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose) in the presence of a Lewis acid (e.g., tin tetrachloride) at low temperatures.

  • Deprotection: The acetyl protecting groups are removed from the coupled product using a base (e.g., sodium methoxide in methanol) to yield Doxifluridine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., isopropanol).

Conceptual Synthesis of this compound:

The synthesis of this compound would follow a similar pathway, utilizing a deuterated starting material. The specific positions of deuteration would determine which precursor is required in its deuterated form. For instance, if the deuterium atoms are on the ribose moiety, a deuterated 5-deoxy-D-ribose derivative would be synthesized and used in the coupling reaction.

In Vitro Cytotoxicity Assay (for Doxifluridine)

This protocol determines the cytotoxic effects of Doxifluridine on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Doxifluridine is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture media. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against drug concentration.

Bioanalytical Method for Doxifluridine Quantification using LC-MS/MS (with this compound as Internal Standard)

This protocol describes the use of this compound as an internal standard for the accurate quantification of Doxifluridine in biological matrices like plasma or serum.

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution (the internal standard).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge the mixture to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for both Doxifluridine and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of Doxifluridine to the peak area of this compound against the known concentrations of Doxifluridine standards.

    • Determine the concentration of Doxifluridine in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Supernatant Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Peak Area Ratios

Fig. 2: Workflow for bioanalysis of Doxifluridine using this compound.

Summary of Key Differences and Applications

FeatureDoxifluridineThis compound
Primary Role Therapeutic Agent (Pro-drug)Analytical Tool (Internal Standard)
Key Property Pharmacological activity after conversion to 5-FUDistinct mass for differentiation from the non-deuterated form in MS
Use in Experiments Investigated for its efficacy, toxicity, and pharmacokineticsUsed to correct for variability in sample preparation and instrument response during bioanalysis
Expected Outcome in Studies Therapeutic effect (e.g., tumor growth inhibition)Improved accuracy and precision of the quantification of Doxifluridine

References

A Technical Guide to the Commercial Availability and Purity of Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Doxifluridine-d2 (5'-Deoxy-5-fluorouridine-d2), a deuterated analog of the antineoplastic agent Doxifluridine. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound for their studies.

Commercial Availability

This compound is available from several specialized chemical suppliers that focus on providing isotopically labeled compounds and reference standards for research purposes. These companies typically synthesize this compound for use as an internal standard in quantitative analyses such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Below is a summary of some commercial suppliers and the typical product specifications.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberMolecular FormulaNotes
MedChemExpressThis compound84258-25-3C₉H₉D₂FN₂O₅For research use only. Offered as a stable isotope for use as a tracer or internal standard.[1]
Acanthus Research5-DFUR-D2 (this compound)84258-25-3C₉H₉D₂FN₂O₅Marketed as a stable isotope-labeled reference standard.[2]
ArtMolecule5-DFUR-D2 (this compound)84258-25-3C₉H₉D₂FN₂O₅Offered as a reference standard for quantification by mass spectrometry.[3]
Toronto Research Chemicals (TRC)Not explicitly found, but specializes in isotopically labeled compounds and provides comprehensive analytical data.--TRC delivers products with a complete analytical package, including purity determination by NMR, HPLC, and MS.[4]

Purity and Characterization

The purity of this compound is critical for its intended use as an internal standard and in other research applications. While a specific certificate of analysis for this compound with quantitative purity data was not publicly available in the search results, the purity of the non-deuterated analog, Doxifluridine, from commercial suppliers is typically high. For instance, Santa Cruz Biotechnology specifies a purity of ≥99% for Doxifluridine. It is reasonable to expect a similar or higher purity for the deuterated version, especially when sold as a reference standard.

The primary methods for determining the purity and confirming the identity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Typical Purity Specifications and Analytical Methods

Analytical MethodTypical SpecificationPurpose
HPLC≥98%Quantifies the purity of the compound by separating it from any impurities.
¹H-NMR & ¹³C-NMRConforms to structureConfirms the chemical structure and isotopic labeling of the molecule.
Mass SpectrometryConforms to molecular weightConfirms the molecular weight, including the mass increase from deuterium labeling.

Experimental Protocols

Detailed methodologies are essential for the accurate analysis of this compound. Below are representative experimental protocols derived from the analysis of Doxifluridine and its derivatives.

High-Performance Liquid Chromatography (HPLC)

An HPLC method is crucial for assessing the purity of this compound. The following is a general protocol based on methods developed for Doxifluridine and related compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The composition can be isocratic or a gradient.

  • Detection: UV detection at a wavelength where Doxifluridine exhibits strong absorbance, typically around 260-270 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Inject the solution into the HPLC system.

    • Run the analysis and record the chromatogram.

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H-NMR: To identify the protons in the molecule. The absence of signals at the deuterated positions confirms successful labeling.

    • ¹³C-NMR: To identify the carbon atoms in the molecule.

  • Procedure:

    • Dissolve a small amount of this compound in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra and assign the signals to the corresponding atoms in the molecule. The chemical shifts are compared to those of non-deuterated Doxifluridine to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Procedure:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

    • The spectrum should show a molecular ion peak corresponding to the mass of this compound (C₉H₉D₂FN₂O₅), which will be higher than that of the non-deuterated compound.

Workflow and Signaling Pathway Diagrams

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound sample.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Analyze MS Mass Spectrometry Dissolution->MS Infuse/Inject Purity_Calc Purity Calculation (Area % Method) HPLC->Purity_Calc Structure_Confirm Structural Confirmation & Isotopic Labeling Verification NMR->Structure_Confirm MW_Confirm Molecular Weight Confirmation MS->MW_Confirm CoA Certificate of Analysis Generation Purity_Calc->CoA Structure_Confirm->CoA MW_Confirm->CoA

Workflow for the purity assessment of this compound.
Bioactivation Pathway of Doxifluridine

Doxifluridine is a prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU). The following diagram illustrates this bioactivation pathway.

Bioactivation_Pathway cluster_enzyme Enzymatic Conversion cluster_action Mechanism of Action Doxifluridine Doxifluridine (or this compound) Five_FU 5-Fluorouracil (5-FU) (Active Drug) Doxifluridine->Five_FU Metabolism DNA_Synth_Inhibit Inhibition of DNA Synthesis TP Thymidine Phosphorylase (TP) Cell_Death Cancer Cell Death

References

Methodological & Application

Application Note: High-Throughput Analysis of Doxifluridine in Plasma Using Doxifluridine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Doxifluridine (5'-Deoxy-5-fluorouridine) is an oral fluoropyrimidine derivative that acts as a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU).[1] It is converted to 5-FU in the body, which then exerts its cytotoxic effects by inhibiting DNA synthesis.[1] The accurate quantification of Doxifluridine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][3] A key component of a robust and reliable LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS, such as Doxifluridine-d2, is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The use of a SIL-IS effectively compensates for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy and precision of the analytical method.

This application note provides a detailed protocol for the quantitative analysis of Doxifluridine in plasma using this compound as an internal standard by LC-MS/MS.

Principle

The method involves the extraction of Doxifluridine and the internal standard, this compound, from a plasma sample, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity for the detection of both Doxifluridine and this compound.

Materials and Reagents

  • Doxifluridine analytical standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Doxifluridine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Doxifluridine by serial dilution of the primary stock solution with a methanol/water (50:50, v/v) mixture.

  • Internal Standard Spiking Solution:

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol/water (50:50, v/v) for spiking into samples.

Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard spiking solution.

  • Precipitation: Add 300 µL of acetonitrile to each tube.

  • Mixing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Exemplary Chromatographic Gradient

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometric Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500 °C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Exemplary MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Doxifluridine 247.1 113.1 150 25

| this compound| 249.1 | 115.1 | 150 | 25 |

Note: The MRM transition for this compound is proposed based on the fragmentation of Doxifluridine and should be empirically optimized.

Method Validation Data

A full validation of a bioanalytical method should be conducted according to regulatory guidelines (e.g., FDA, EMA). The following tables present representative data for a validated method.

Table 3: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| Doxifluridine | 5 - 2000 | > 0.995 |

Table 4: Precision and Accuracy

QC Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
15 (LQC) ≤ 5.8 98.7 - 104.5 ≤ 6.2 97.5 - 103.2
150 (MQC) ≤ 4.5 99.2 - 103.1 ≤ 5.1 98.1 - 102.8

| 1500 (HQC) | ≤ 3.8 | 98.9 - 102.5 | ≤ 4.3 | 98.5 - 101.9 |

Table 5: Matrix Effect and Recovery

QC Concentration (ng/mL) Matrix Effect (%) Extraction Recovery (%)
15 (LQC) 95.2 - 103.8 88.5 - 94.2

| 1500 (HQC) | 96.1 - 102.5 | 89.1 - 95.3 |

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Doxifluridine.

G Doxifluridine Doxifluridine (5'-Deoxy-5-fluorouridine) FU 5-Fluorouracil (5-FU) Doxifluridine->FU Thymidine Phosphorylase FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FU->FdUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA Incorporation FUTP->RNA FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase Inhibition FdUMP->TS FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA DNA Incorporation FdUTP->DNA

Caption: Metabolic pathway of Doxifluridine to its active metabolites.

Results and Discussion

The described LC-MS/MS method provides a sensitive, selective, and robust means for the quantification of Doxifluridine in plasma. The use of this compound as an internal standard is critical for achieving high-quality data by correcting for potential variabilities during the analytical process. The protein precipitation method for sample preparation is simple, fast, and suitable for high-throughput analysis. The chromatographic conditions provide good separation of Doxifluridine from endogenous plasma components, and the MRM detection offers excellent selectivity and sensitivity. The method validation data demonstrates that the assay is linear, precise, and accurate over a clinically relevant concentration range.

Conclusion

This application note details a reliable and efficient LC-MS/MS method for the quantitative analysis of Doxifluridine in plasma using this compound as an internal standard. The protocol is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate measurement of Doxifluridine.

References

Application Note: Quantification of Doxifluridine in Human Plasma Using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of doxifluridine in human plasma. Doxifluridine, a prodrug of 5-fluorouracil (5-FU), is a critical component in chemotherapy, and its accurate measurement is essential for pharmacokinetic and bioequivalence studies.[1][2][3] The protocol employs a stable isotope-labeled internal standard, Doxifluridine-d2, which is considered the gold standard in quantitative bioanalysis, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[4][5] The method involves a straightforward protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reverse-phase column. The described method is validated for sensitivity, specificity, accuracy, and precision, making it suitable for regulated preclinical and clinical studies.

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine derivative that acts as a prodrug for the widely used antineoplastic agent 5-fluorouracil (5-FU). Its mechanism of action relies on its conversion to 5-FU by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues compared to normal tissues. This targeted activation is designed to enhance antitumor efficacy while potentially reducing systemic toxicity. 5-FU then exerts its cytotoxic effects by interfering with DNA synthesis and RNA function.

Accurate quantification of doxifluridine in biological matrices is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the preferred analytical technique for such bioanalytical assays due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is paramount. A SIL-IS shares nearly identical physicochemical properties with the analyte, ensuring it experiences similar extraction recovery and matrix effects, which provides superior normalization and leads to more reliable and reproducible data compared to using structural analogs or external standards.

This document provides a detailed protocol for the quantification of doxifluridine in human plasma using this compound as the internal standard.

Metabolic Activation of Doxifluridine

Doxifluridine is metabolically converted into its active form, 5-fluorouracil, through the action of thymidine phosphorylase. This bioactivation is a key step in its mechanism of action as an anticancer agent.

G Doxi Doxifluridine (Prodrug) FU 5-Fluorouracil (5-FU) (Active Drug) Doxi->FU Metabolic Conversion TP Thymidine Phosphorylase (Enzyme) TP->FU Target Inhibition of DNA Synthesis & RNA Function FU->Target Cytotoxic Effect

Caption: Bioactivation pathway of Doxifluridine to 5-Fluorouracil.

Experimental Protocols

Materials and Reagents
  • Analytes: Doxifluridine (≥98% purity), this compound (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid (LC-MS grade), Deionized Water.

  • Biological Matrix: Drug-free human plasma, stored at -80°C.

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, HPLC vials.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reverse-phase column (e.g., Agilent Zorbax C18, 100 mm x 2.1 mm, 3.5 µm).

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Doxifluridine and this compound in methanol to obtain 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Doxifluridine primary stock with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with methanol to achieve a final concentration of 100 ng/mL.

  • Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate working standard solutions to prepare CC standards at concentrations ranging from 10 to 2000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol

The sample preparation is performed using a protein precipitation method, which is efficient for removing the bulk of proteins from plasma samples.

G cluster_workflow Sample Preparation Workflow s1 1. Aliquot 100 µL of Plasma Sample (Standard, QC, or Unknown) s2 2. Add 20 µL of IS Working Solution (this compound, 100 ng/mL) s1->s2 s3 3. Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins s2->s3 s4 4. Vortex for 2 minutes to ensure thorough mixing s3->s4 s5 5. Centrifuge at 12,000 x g for 10 minutes at 4°C s4->s5 s6 6. Transfer 150 µL of the supernatant to an HPLC vial s5->s6 s7 7. Inject 10 µL onto the LC-MS/MS system s6->s7

Caption: Workflow for Doxifluridine extraction from plasma samples.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of doxifluridine and its internal standard.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Agilent Zorbax C18 (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Isocratic: 20% B
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte MRM Transition (m/z)
Doxifluridine 247.1 → 117.1
This compound (IS) 249.1 → 119.1
Dwell Time 200 ms
Collision Gas Argon

| Ion Source Temp. | 500°C |

Results and Data Presentation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Table 3: Calibration Curve Linearity

Analyte Calibration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| Doxifluridine | 10.0 - 2000.0 | y = 0.0025x + 0.0012 | > 0.998 |

The Lower Limit of Quantification (LLOQ) was established at 10.0 ng/mL for doxifluridine in plasma.

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (%) (n=6) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (%) (n=18)
LLOQ 10.0 9.5 105.0 11.3 103.5
Low QC 30.0 6.8 98.7 8.2 101.2
Mid QC 300.0 4.1 102.3 5.5 100.8

| High QC | 1500.0 | 3.5 | 97.5 | 4.9 | 99.1 |

The acceptance criteria for accuracy are within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). The presented data meets these criteria.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust protocol for the quantification of doxifluridine in human plasma. The use of a deuterated internal standard, this compound, ensures the highest level of accuracy and precision, mitigating potential matrix effects and procedural errors. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. This validated method is well-suited for pharmacokinetic and bioequivalence studies in clinical and preclinical drug development, supporting the therapeutic monitoring of doxifluridine.

References

Application Notes and Protocols for Doxifluridine-d2 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine, a second-generation nucleoside analog, serves as a prodrug for the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its deuterated counterpart, Doxifluridine-d2, is a stable isotope-labeled version of Doxifluridine. While primarily utilized as an internal standard for pharmacokinetic analysis, the principles of kinetic isotope effects suggest that this compound may exhibit altered metabolic stability and pharmacokinetic properties compared to its non-deuterated form. This could potentially lead to a different efficacy and toxicity profile.

These application notes provide a comprehensive overview of the established mechanism of Doxifluridine and offer detailed protocols for the comparative evaluation of Doxifluridine and this compound in cancer cell line studies. The presented methodologies are based on standard in vitro assays and are intended to guide researchers in assessing the potential of this compound as a therapeutic agent.

Mechanism of Action

Doxifluridine is designed for improved oral bioavailability compared to 5-FU.[1] Within the body, particularly in tumor tissues that often have elevated levels of thymidine phosphorylase (TP), Doxifluridine is converted to the active cytotoxic agent, 5-FU.[1][2] 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[2] The deuteration in this compound may influence the rate of its enzymatic conversion to 5-FU, potentially altering the concentration and duration of 5-FU exposure in cancer cells.

Doxifluridine_Mechanism_of_Action Mechanism of Action of Doxifluridine Doxifluridine_d2 Doxifluridine / this compound TP Thymidine Phosphorylase (TP) (Higher in Tumor Tissues) Doxifluridine_d2->TP Enzymatic Conversion FU5 5-Fluorouracil (5-FU) TP->FU5 FU_Metabolites 5-FU Metabolites (FdUMP, FUTP, FdUTP) FU5->FU_Metabolites TS_Inhibition Inhibition of Thymidylate Synthase FU_Metabolites->TS_Inhibition DNA_Damage DNA Damage FU_Metabolites->DNA_Damage RNA_Dysfunction RNA Dysfunction FU_Metabolites->RNA_Dysfunction Apoptosis Apoptosis TS_Inhibition->Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis

Fig. 1: Doxifluridine to 5-FU conversion and its cytotoxic effects.

Quantitative Data Summary

The following table summarizes the reported in vitro cytotoxicity of Doxifluridine in various cancer cell lines. Corresponding data for this compound is not yet publicly available and would be the focus of the proposed experimental protocols.

CompoundCell LineCancer TypeAssayIC50 (µM)Reference
DoxifluridinePC9-DPE2Non-Small Cell Lung CancerNot Specified0.62[1]
Doxifluridine DerivativesMCF-7Breast CancerMTT AssayVaries
Doxifluridine DerivativesHT29Colon CancerMTT AssayVaries

Experimental Protocols

The following protocols are designed for a comparative study of Doxifluridine and this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effects of Doxifluridine and this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT29, PC-9)

  • Doxifluridine and this compound (stock solutions prepared in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of Doxifluridine and this compound in complete medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for both compounds.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis by Doxifluridine and this compound.

Materials:

  • Cancer cell lines

  • Doxifluridine and this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of Doxifluridine and this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the effect of Doxifluridine and this compound on the expression of key proteins involved in apoptosis.

Materials:

  • Cancer cell lines

  • Doxifluridine and this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with Doxifluridine and this compound, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically analyze the protein bands and normalize to the loading control (β-actin).

Experimental_Workflow Comparative Study of Doxifluridine and this compound cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, HT29, PC-9) Treatment Treatment with Doxifluridine & this compound (Varying Concentrations & Times) Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Apoptosis Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 IC50 Determination MTT->IC50 Apoptosis_Quantification Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification Protein_Analysis Analysis of Apoptosis- Related Proteins Western_Blot->Protein_Analysis

Fig. 2: Proposed experimental workflow for comparative analysis.

Conclusion

The provided application notes and protocols offer a framework for the systematic investigation of this compound in cancer cell line studies. By comparing its effects with the parent compound, Doxifluridine, researchers can elucidate the potential impact of deuteration on its anticancer activity. Such studies are crucial for determining whether this compound warrants further development as a novel therapeutic agent. The detailed methodologies and structured approach outlined here aim to facilitate reproducible and comprehensive research in this area.

References

Preparation of Doxifluridine-d2 Stock Solutions for In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Doxifluridine-d2 stock solutions for use in a variety of research assays. This compound, a deuterated analog of the antineoplastic agent Doxifluridine, serves as an invaluable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and proper storage conditions to ensure the stability and integrity of this compound stock solutions.

Introduction to Doxifluridine

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) within the body.[2][3] This conversion is catalyzed by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues, leading to a targeted release of 5-FU.[4][5] The active metabolite, 5-FU, inhibits DNA synthesis, leading to cell death. Doxifluridine was developed to improve the oral bioavailability of 5-FU. This compound is the deuterium-labeled version of Doxifluridine and is commonly used as an internal standard in analytical methods like LC-MS to accurately quantify the concentration of Doxifluridine in biological samples.

Quantitative Data Summary

The solubility of Doxifluridine is a critical factor in the preparation of stock solutions. The following table summarizes the solubility of Doxifluridine in various common laboratory solvents. This data can be used as a reference for preparing this compound solutions, as the isotopic labeling is not expected to significantly alter the solubility.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO≥ 100406.18
DMF100406.18
Water20 (with ultrasonic)81.24
PBS (pH 7.2)5.020.31

Note: Hygroscopic solvents like DMSO should be newly opened to ensure maximum solubility. For aqueous solutions, filtration through a 0.22 µm filter is recommended for sterilization before use.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM this compound stock solution in DMSO.

3.1. Materials

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

3.2. Procedure

  • Equilibrate Reagents: Allow the this compound vial and the DMSO container to reach room temperature before opening to prevent condensation.

  • Weigh this compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 2.482 mg of this compound (Molecular Weight: 248.20 g/mol ).

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure that no undissolved particles are present. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the stock solution is stable for up to 1 year, and at -80°C, it is stable for up to 2 years.

Diagrams

4.1. Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Equilibrate Reagents to Room Temperature B Weigh this compound Powder A->B C Add DMSO B->C D Vortex/Sonicate to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing this compound stock solution.

4.2. Bioactivation Pathway of Doxifluridine

G Doxifluridine Doxifluridine FU 5-Fluorouracil (5-FU) (Active Drug) Doxifluridine->FU Thymidine Phosphorylase Inhibition Inhibition of DNA Synthesis FU->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: Bioactivation of Doxifluridine to 5-FU.

Safety Precautions

Doxifluridine and its deuterated form are cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powdered form should be performed in a chemical fume hood or a biological safety cabinet to avoid inhalation. Dispose of all waste materials according to institutional guidelines for cytotoxic agents.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of this compound stock solutions. Adherence to these guidelines for solvent selection, dissolution, and storage will ensure the integrity and stability of the stock solutions, leading to more accurate and reproducible results in downstream applications such as cell-based assays, animal studies, and pharmacokinetic analyses.

References

Application Notes and Protocols for Doxifluridine-d2 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a fluoropyrimidine derivative that acts as a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). Its activation is catalyzed by the enzyme thymidine phosphorylase (TP), which is found in higher concentrations in tumor tissues compared to normal tissues.[1][2] This targeted activation mechanism is designed to increase the concentration of 5-FU at the tumor site, thereby enhancing its antitumor activity while potentially reducing systemic toxicity.[1][2]

Doxifluridine-d2 is a deuterated analog of Doxifluridine. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategic modification aimed at altering the drug's metabolic profile.[3] This alteration is based on the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a slower rate of metabolism, potentially resulting in an extended drug half-life, increased overall drug exposure, and a more favorable safety profile by minimizing the formation of toxic metabolites. The use of this compound in in vivo animal studies is primarily for pharmacokinetic and pharmacodynamic evaluations to assess these potential improvements over the non-deuterated form.

These application notes provide detailed protocols for the administration of this compound in common preclinical animal models, specifically mice and dogs, based on established protocols for Doxifluridine.

Data Presentation

The following table summarizes quantitative data from representative in vivo studies with Doxifluridine. These parameters can serve as a starting point for designing studies with this compound.

ParameterMouse Model 1Mouse Model 2Dog Model
Animal Strain ddN female miceC57BL/6 miceBeagle dogs
Tumor Model 20-methylcholanthrene induced squamous cell cancerHT29 colon cancer cell xenograftN/A (Pharmacokinetic study)
Drug Doxifluridine (5'-DFUR)Doxifluridine (5'-DFUR)Doxifluridine (Furtulon®)
Dosage 90, 150, 210 mg/kg50 mg/kg200 mg (total dose per animal)
Administration Route Oral (by catheter)Not specified, likely oral or intraperitonealOral (capsule)
Vehicle Physiological salineNot specifiedNot applicable (capsule)
Administration Volume 0.5 ml/bodyNot specifiedNot applicable (capsule)
Frequency Once a dayNot specifiedSingle administration
Duration 6 days a week for 4 weeksNot specifiedN/A
Reference

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice for Antitumor Efficacy Studies

This protocol is adapted from studies investigating the anti-cancer effects of Doxifluridine in tumor-bearing mice.

1. Materials:

  • This compound

  • Vehicle (e.g., physiological saline, 0.5% methylcellulose in water)

  • Animal model: ddN female mice or C57BL/6 mice with induced or xenografted tumors.

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Animal scale

2. This compound Preparation:

  • Accurately weigh the required amount of this compound.

  • Prepare the vehicle solution. A common vehicle for oral administration of similar compounds is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in sterile water to ensure a stable suspension.

  • Suspend this compound in the vehicle to the desired concentration (e.g., to deliver doses of 50-210 mg/kg in a volume of 10 ml/kg).

  • Ensure the suspension is homogenous by vortexing or stirring before each administration.

3. Animal Handling and Administration:

  • Weigh each mouse to calculate the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.

  • Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the esophagus.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth to reach the stomach.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle; if resistance is met, withdraw and reinsert.

  • Slowly administer the calculated volume of the this compound suspension.

  • Carefully remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-administration.

4. Treatment Schedule:

  • Based on existing studies, a daily oral administration for a period of several weeks (e.g., 6 days a week for 4 weeks) can be considered for efficacy studies.

5. Monitoring:

  • Monitor the general health of the animals daily, including body weight, food and water intake, and any signs of toxicity.

  • Measure tumor size (length and width) at regular intervals (e.g., twice a week) to assess the antitumor effect.

Protocol 2: Oral Administration of this compound in Dogs for Pharmacokinetic Studies

This protocol is based on pharmacokinetic studies of Doxifluridine in beagle dogs.

1. Materials:

  • This compound

  • Gelatin capsules

  • Animal model: Beagle dogs

  • Equipment for blood collection (e.g., catheters, syringes, collection tubes with anticoagulant)

2. This compound Preparation:

  • Accurately weigh the required dose of this compound (e.g., a total dose of 200 mg per animal).

  • Encapsulate the weighed this compound into appropriately sized gelatin capsules.

3. Animal Handling and Administration:

  • Fast the dogs overnight before drug administration to ensure consistent absorption.

  • Administer the this compound capsule orally. This can be done by placing the capsule at the back of the dog's tongue and gently holding the muzzle closed until the dog swallows. Offering a small amount of water can aid in swallowing.

4. Blood Sampling for Pharmacokinetic Analysis:

  • Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood from a suitable vein (e.g., cephalic or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediately process the blood samples by centrifugation to separate the plasma.

  • Store the plasma samples at -80°C until analysis for this compound and its metabolites (e.g., 5-FU-d2) by a validated analytical method such as LC-MS/MS.

Signaling Pathway and Experimental Workflow

Doxifluridine Bioactivation and Mechanism of Action

Doxifluridine is converted to 5-fluorouracil (5-FU), which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.

Doxifluridine_Pathway cluster_activation Bioactivation cluster_action Mechanism of Action Doxifluridine_d2 This compound TP Thymidine Phosphorylase (TP) Doxifluridine_d2->TP FU_d2 5-Fluorouracil-d2 (5-FU-d2) TP->FU_d2 TS Thymidylate Synthase FU_d2->TS FUTP_d2 FUTP-d2 FU_d2->FUTP_d2 FdUTP_d2 FdUTP-d2 FU_d2->FdUTP_d2 dUMP dUMP dUMP->TS dTMP dTMP DNA_synthesis DNA Synthesis dTMP->DNA_synthesis TS->dTMP RNA_dysfunction RNA Dysfunction FUTP_d2->RNA_dysfunction DNA_damage DNA Damage FdUTP_d2->DNA_damage

Caption: Bioactivation of this compound and its mechanism of action.

Experimental Workflow for In Vivo Antitumor Study

The following diagram illustrates a typical workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Implant Tumor Cells (e.g., HT29) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle_Control Administer Vehicle Randomization->Vehicle_Control Doxifluridine_d2_Treatment Administer this compound Randomization->Doxifluridine_d2_Treatment Positive_Control Administer Positive Control (e.g., Doxifluridine) Randomization->Positive_Control Tumor_Measurement Measure Tumor Volume (e.g., 2x/week) Vehicle_Control->Tumor_Measurement Doxifluridine_d2_Treatment->Tumor_Measurement Positive_Control->Tumor_Measurement Endpoint Euthanize at Study Endpoint (e.g., Tumor Volume > 2000 mm³) Tumor_Measurement->Endpoint Body_Weight Monitor Body Weight (e.g., 2x/week) Body_Weight->Endpoint Clinical_Signs Observe Clinical Signs of Toxicity Daily Clinical_Signs->Endpoint Tumor_Analysis Analyze Tumor Growth Inhibition Endpoint->Tumor_Analysis Toxicity_Analysis Assess Treatment-Related Toxicity Endpoint->Toxicity_Analysis PK_PD_Analysis Optional: Pharmacokinetic/ Pharmacodynamic Analysis Endpoint->PK_PD_Analysis

Caption: Workflow for an in vivo antitumor efficacy study.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Doxifluridine and its Deuterated Internal Standard in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the chemotherapeutic agent Doxifluridine and its deuterated internal standard, Doxifluridine-d2. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of Doxifluridine in biological samples, such as plasma. The method utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. All quantitative data, including optimized mass spectrometry parameters, are presented in clear, tabular formats. Additionally, this document provides visual representations of the experimental workflow and the bioactivation pathway of Doxifluridine using the Graphviz (DOT language).

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine) is a fluoropyrimidine derivative that acts as a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). Its activation is preferentially catalyzed by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues. This targeted activation mechanism makes Doxifluridine an important compound in cancer research and therapy. Accurate quantification of Doxifluridine in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the LC-MS/MS analysis.

Experimental

Materials and Reagents
  • Doxifluridine analytical standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Doxifluridine and this compound from plasma samples.

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Xterra® C18, 4.6 x 250 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient See Table 2
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Autosampler Temp. 4°C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Table 3: Optimized Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Doxifluridine244.8241.902002515
This compound246.8241.902002515

Note: The product ion for this compound is assumed to be the same as the non-deuterated form, as the deuterium labeling is on the ribose moiety which is typically lost during fragmentation to produce the observed product ion. Collision energy for the internal standard should be optimized, but is expected to be very similar to the analyte.[1]

Visual Protocols and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Doxifluridine.

experimental_workflow sample Plasma Sample add_is Add this compound (IS) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for Doxifluridine quantification.

Bioactivation and Mechanism of Action of Doxifluridine

Doxifluridine is a prodrug that is converted to 5-fluorouracil (5-FU), which then exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into DNA and RNA.[2][3]

signaling_pathway cluster_activation Prodrug Activation cluster_mechanism Cytotoxic Mechanism Doxifluridine Doxifluridine TP Thymidine Phosphorylase Doxifluridine->TP Tumor Tissue _5FU 5-Fluorouracil (5-FU) TP->_5FU FdUMP FdUMP _5FU->FdUMP FUTP FUTP _5FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_synthesis RNA Synthesis & Function FUTP->RNA_synthesis Incorporation dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Damage leads to RNA_synthesis->Apoptosis Dysfunction leads to

Caption: Bioactivation and cytotoxic pathways of Doxifluridine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Doxifluridine in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for potential matrix effects and sample preparation variability. The provided experimental parameters and workflows can be readily adapted by researchers in the fields of pharmacology, toxicology, and drug development for routine analysis of Doxifluridine.

References

Application of Doxifluridine-d2 in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine) is a second-generation nucleoside analog prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] It is designed for improved oral bioavailability compared to intravenously administered 5-FU, as it circumvents degradation by dihydropyrimidine dehydrogenase in the digestive system.[2][3] Doxifluridine is converted to 5-FU preferentially in tumor tissues, which often have higher levels of the activating enzymes pyrimidine nucleoside phosphorylase and thymidine phosphorylase.[1] This targeted activation is intended to maximize the concentration of the active cytotoxic agent at the tumor site while minimizing systemic toxicity.

The use of stable isotope-labeled compounds, such as the deuterated form Doxifluridine-d2, is a powerful strategy in modern drug metabolism and pharmacokinetics (DMPK) studies. Deuterium labeling provides a valuable tool for researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate with high precision and without the safety concerns associated with radioactive isotopes. The heavier isotope allows for the differentiation of the labeled drug from its unlabeled counterpart and endogenous compounds by mass spectrometry, facilitating more accurate quantification in complex biological matrices.

This document provides detailed application notes and protocols for the use of this compound in DMPK studies, aimed at guiding researchers in the comprehensive evaluation of this important anticancer agent.

Mechanism of Action of Doxifluridine

Doxifluridine itself is a prodrug and requires enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU). This bioactivation is a key aspect of its mechanism of action and is depicted in the signaling pathway below.

Doxifluridine_Mechanism_of_Action Doxifluridine Doxifluridine 5FU 5-Fluorouracil (5-FU) Doxifluridine->5FU Thymidine Phosphorylase (Tumor Selective) Active_Metabolites Active Metabolites (FdUMP, FUTP) 5FU->Active_Metabolites DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Active_Metabolites->DNA_Synthesis_Inhibition RNA_Function_Disruption Disruption of RNA Function Active_Metabolites->RNA_Function_Disruption Cell_Death Tumor Cell Death DNA_Synthesis_Inhibition->Cell_Death RNA_Function_Disruption->Cell_Death

Doxifluridine bioactivation pathway.
Applications of this compound in DMPK Studies

The strategic incorporation of deuterium at metabolically labile positions in the Doxifluridine molecule can provide significant advantages in DMPK studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect," potentially slowing the rate of metabolism. This property makes this compound a valuable tool for several key DMPK applications:

  • Internal Standard for Bioanalytical Methods: this compound serves as an ideal internal standard for the quantification of Doxifluridine in biological samples using LC-MS/MS. Its almost identical physicochemical properties ensure similar extraction recovery and ionization efficiency, while its different mass allows for clear differentiation from the unlabeled drug, leading to highly accurate and precise measurements.

  • Metabolic Stability Assessment: By comparing the rate of metabolism of Doxifluridine and this compound in in vitro systems like liver microsomes or hepatocytes, researchers can identify the primary sites of metabolic attack on the molecule. A slower metabolism of the deuterated analog would indicate that the deuterated position is a significant site of metabolic activity.

  • Pharmacokinetic "Cassette" Dosing Studies: Co-administering a mixture of Doxifluridine and this compound (a "cassette" dose) to animal models allows for the simultaneous assessment of the pharmacokinetic profiles of both compounds. This approach reduces the number of animals required and minimizes inter-animal variability, providing a more direct comparison of their PK properties.

  • Metabolite Identification: The use of this compound can aid in the identification of metabolites. The characteristic mass shift of 2 Da in the deuterated metabolites compared to the non-deuterated ones provides a clear signature for tracking the metabolic fate of the drug.

  • Investigation of Drug-Drug Interactions: this compound can be used in conjunction with Doxifluridine to study the effects of co-administered drugs on its metabolism and pharmacokinetics.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines the procedure to assess the metabolic stability of Doxifluridine and this compound in human liver microsomes.

Metabolic_Stability_Workflow Reagent_Prep Reagent Preparation (Buffer, Microsomes, NADPH, Compounds) Incubation Incubation at 37°C (Compounds + Microsomes) Reagent_Prep->Incubation Reaction_Start Start Reaction (Add NADPH) Incubation->Reaction_Start Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Quenching Quench Reaction (Cold Acetonitrile + Internal Standard) Time_Points->Quenching Sample_Processing Sample Processing (Centrifugation) Quenching->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (Calculate t½ and CLint) LCMS_Analysis->Data_Analysis DMPK_Study_Logic Start DMPK Study with this compound In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) In_Vitro->Metabolic_Stability Metabolite_ID Metabolite Identification In_Vitro->Metabolite_ID PK_Study Pharmacokinetic Study (Cassette Dosing) In_Vivo->PK_Study Bioanalysis Bioanalytical Method Development (LC-MS/MS) Metabolic_Stability->Bioanalysis Metabolite_ID->Bioanalysis PK_Study->Bioanalysis Data_Interpretation Data Interpretation and Reporting Bioanalysis->Data_Interpretation

References

Application Notes and Protocols for Doxifluridine-d2 as a Metabolic Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Doxifluridine-d2, a stable isotope-labeled analog of Doxifluridine, as a metabolic probe in preclinical drug development. The inclusion of deuterium atoms allows for precise tracing and quantification of Doxifluridine and its metabolites, offering significant advantages in understanding its pharmacokinetic and metabolic profile.

Introduction to Doxifluridine and the Role of Isotope Labeling

Doxifluridine (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU).[1][2] The conversion is catalyzed by the enzyme thymidine phosphorylase, which is found in higher concentrations in some tumor tissues, offering a degree of tumor selectivity.[3] Understanding the metabolic fate of Doxifluridine is crucial for optimizing its therapeutic efficacy and minimizing toxicity.

Stable isotope labeling, particularly with deuterium (²H or d), is a powerful technique in drug metabolism and pharmacokinetics (DMPK) studies.[4] this compound, where two hydrogen atoms are replaced by deuterium, serves as an ideal metabolic probe for several reasons:

  • Metabolic Tracer: It allows for the unambiguous tracking of Doxifluridine's conversion to 5-FU and other metabolites.[1]

  • Internal Standard: this compound is an excellent internal standard for quantitative bioanalysis by mass spectrometry (MS), as it co-elutes with the unlabeled drug but is distinguished by its higher mass. This corrects for variability during sample preparation and analysis, leading to more accurate and precise quantification.

  • Pharmacokinetic Analysis: The use of a deuterated standard enhances the accuracy of pharmacokinetic studies, enabling a clearer understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Doxifluridine and its major metabolite, 5-fluorouracil, derived from studies in various models. The use of this compound as an internal standard in the analytical methods ensures the high quality of this data.

Table 1: Pharmacokinetic Parameters of Doxifluridine in Beagle Dogs following a single 200 mg oral administration

ParameterDoxifluridine5-Fluorouracil (Metabolite)5-Fluorouridine (Metabolite)
Cmax (µg/mL) 10.3 ± 2.50.2 ± 0.10.5 ± 0.2
Tmax (h) 0.8 ± 0.31.5 ± 0.91.2 ± 0.6
AUC (µg·h/mL) 12.7 ± 3.10.7 ± 0.41.3 ± 0.6
Half-life (h) 0.7 ± 0.22.3 ± 1.11.5 ± 0.5

Data adapted from a pharmacokinetic study in beagle dogs.

Table 2: Pharmacokinetic Parameters of Doxifluridine in Cancer Patients after Intravenous Infusion

DoseTerminal Half-life (min)Nonrenal Clearance (L/min)Renal Clearance (L/min)Apparent Volume of Distribution (L)
2 g/m² 16.1 - 27.70.600.3219.8
4 g/m² 16.1 - 27.70.370.2920.4

Data from a study in patients with colorectal carcinoma.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound and identify its metabolites in a controlled in vitro system.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., a structurally related compound if this compound is the analyte)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.2%).

    • In a microcentrifuge tube, combine phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final protein concentration), and the this compound stock solution to a final concentration of interest (e.g., 1 µM).

  • Pre-incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining this compound at each time point relative to the internal standard.

    • Calculate the metabolic half-life (t½) and intrinsic clearance (CLint).

    • Analyze the samples for the appearance of metabolites, such as 5-FU, by monitoring their specific mass transitions.

Protocol 2: In Vivo Pharmacokinetic Study of Doxifluridine in a Rodent Model

This protocol outlines the steps for conducting a pharmacokinetic study of Doxifluridine in rats or mice, using this compound as an internal standard for bioanalysis.

Materials:

  • Doxifluridine

  • This compound (for internal standard)

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing vehicle (e.g., saline, carboxymethylcellulose solution)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Acclimate the animals to the housing conditions.

    • Administer Doxifluridine to the animals via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw the plasma samples on ice.

    • To a known volume of plasma (e.g., 50 µL), add a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of this compound as the internal standard.

    • Vortex the samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial or plate for analysis by a validated LC-MS/MS method.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Doxifluridine spiked into blank plasma and processed with the this compound internal standard.

    • Determine the concentration of Doxifluridine and its metabolites (e.g., 5-FU) in the unknown samples by comparing their peak area ratios to the calibration curve.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 3: LC-MS/MS Bioanalytical Method for Doxifluridine and Metabolites

This protocol provides a general framework for the quantitative analysis of Doxifluridine and its metabolites using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., Waters Xterra® C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Doxifluridine: m/z 245.1 → [fragment ion]

    • This compound: m/z 247.1 → [corresponding fragment ion]

    • 5-Fluorouracil: m/z 129.0 → 42.0

    • 5-Fluorouridine: m/z 247.1 → 115.0

  • Note: Specific fragment ions and collision energies should be optimized for the instrument in use.

Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Mandatory Visualizations

G cluster_0 Metabolic Activation of Doxifluridine Dox Doxifluridine FU 5-Fluorouracil (5-FU) (Active Metabolite) Dox->FU Thymidine Phosphorylase FUMP 5-Fluoro-UMP (FUMP) FU->FUMP Orotate Phosphoribosyltransferase FdUMP 5-Fluoro-dUMP (FdUMP) FU->FdUMP Thymidine Phosphorylase & Thymidine Kinase FUTP 5-Fluoro-UTP (FUTP) FUMP->FUTP Kinases RNA RNA Incorporation (Inhibition of RNA Synthesis) FUTP->RNA DNA Thymidylate Synthase Inhibition (Inhibition of DNA Synthesis) FdUMP->DNA

Caption: Metabolic pathway of Doxifluridine to its active metabolites.

G cluster_1 Experimental Workflow for In Vivo Pharmacokinetic Study Dosing Animal Dosing (Doxifluridine) Sampling Blood Sampling (Time Points) Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Extraction Protein Precipitation (ACN + this compound IS) Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK

Caption: Workflow for an in vivo pharmacokinetic study of Doxifluridine.

G cluster_2 Logical Relationship of this compound Application Probe This compound (Metabolic Probe) Tracer Metabolic Tracer Traces conversion to 5-FU Probe->Tracer IS Internal Standard Accurate quantification Probe->IS PK_Study Pharmacokinetic Study Determines ADME profile Tracer->PK_Study IS->PK_Study Data Reliable Data Informs drug development PK_Study->Data

Caption: The role of this compound as a metabolic probe.

References

Application Notes and Protocols for Doxifluridine-d2 Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the sample preparation of Doxifluridine-d2 in plasma for quantitative analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following methods are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Doxifluridine is a fluoropyrimidine analog used as a chemotherapeutic agent. For pharmacokinetic and therapeutic drug monitoring studies, accurate and reliable quantification of Doxifluridine in biological matrices like plasma is essential. This compound is a stable isotope-labeled internal standard commonly used in LC-MS/MS assays to ensure high accuracy and precision. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, thereby improving the sensitivity and robustness of the analytical method. The choice of sample preparation technique depends on factors such as the required limit of quantification, sample throughput, and the complexity of the sample matrix.

Sample Preparation Techniques

Several techniques can be employed for the extraction of Doxifluridine from plasma. The most common methods include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins. This technique is known for its ease of use and high throughput.[1][2][3]

  • Liquid-Liquid Extraction (LLE): This method separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[4][5] LLE can provide cleaner extracts compared to PPT.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while the matrix interferences are washed away. The analyte is then eluted with a suitable solvent. SPE can yield the cleanest extracts and allows for sample concentration.

Quantitative Data Summary

The following tables summarize the quantitative performance data for different sample preparation and analysis methods for Doxifluridine and related compounds in plasma.

Table 1: Performance of a Liquid-Liquid Extraction Method for Doxifluridine Analysis

ParameterDoxifluridine5-Fluorouracil (Metabolite)
Lower Limit of Quantification (LLOQ)10.0 ng/mL10.0 ng/mL
Concentration Range10-2000 ng/mL10-2000 ng/mL
Average Accuracy (QC Samples)95.5-105.0%95.5-105.0%
Coefficient of Variation (QC Samples)1.1-9.5%1.1-9.5%

Table 2: Performance of a Protein Precipitation Method for a Highly Protein-Bound Compound

ParameterValue
Mean Recovery78%
Mean Accuracy (QC Samples)87-108%
Coefficient of Variation (QC Samples)3-8%

Table 3: Performance of a Low Volume Protein Precipitation Method

ParameterValue
Linearity (R²)0.9737
Precision (%RSD)6-9%
Accuracy (%RE)-2%
Reproducibility (%RSD)11%

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a general procedure and can be adapted based on specific laboratory requirements and instrumentation.

Materials:

  • Plasma sample containing Doxifluridine

  • This compound internal standard (IS) spiking solution

  • Acetonitrile (ACN), HPLC grade, acidified with 0.1% formic acid

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (acidified with 0.1% formic acid) to precipitate the proteins. The ratio of solvent to plasma is typically 3:1 (v/v).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

PPT_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt_solvent Add Acetonitrile (300 µL) is->ppt_solvent vortex Vortex (1-2 min) ppt_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE) Protocol

This protocol describes a typical LLE procedure for extracting Doxifluridine from plasma.

Materials:

  • Plasma sample containing Doxifluridine

  • This compound internal standard (IS) spiking solution

  • Extraction solvent: Ethyl acetate/Isopropanol (90:10, v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

Procedure:

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard solution.

  • Add 1 mL of the extraction solvent (Ethyl acetate/Isopropanol).

  • Vortex the mixture vigorously for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

LLE_Workflow plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is lle_solvent Add Extraction Solvent (1 mL) is->lle_solvent vortex Vortex (5 min) lle_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE) Protocol

This protocol provides a general procedure for SPE. The choice of sorbent and solvents may need to be optimized for Doxifluridine. A mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent could be suitable starting points.

Materials:

  • Plasma sample containing Doxifluridine

  • This compound internal standard (IS) spiking solution

  • SPE cartridges (e.g., Oasis HLB or MCX)

  • Conditioning solvent: Methanol

  • Equilibration solvent: Water

  • Wash solvent: 5% Methanol in water

  • Elution solvent: Methanol or Acetonitrile with 2% formic acid

  • SPE manifold

  • Solvent evaporator

Procedure:

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a tube.

    • Add 50 µL of this compound internal standard solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps in disrupting protein binding.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and inject into the LC-MS/MS system.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is acid Add 4% Phosphoric Acid is->acid vortex1 Vortex acid->vortex1 load Load Sample vortex1->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation technique for this compound analysis in plasma is a critical determinant of assay performance. Protein precipitation offers a rapid and high-throughput solution suitable for early-stage studies. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. Solid-phase extraction delivers the highest level of sample cleanup and is ideal for methods requiring the lowest limits of quantification. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust bioanalytical methods for Doxifluridine.

References

Application Notes and Protocols for Studying Prodrug to Drug Conversion Using Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxifluridine (5'-deoxy-5-fluorouridine, 5'-DFUR) is a fluoropyrimidine derivative that serves as a prodrug for the widely used antineoplastic agent 5-fluorouracil (5-FU).[1][2][3][4][5] The targeted conversion of Doxifluridine to its active form, 5-FU, is a critical area of study in cancer therapy. This conversion is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues. This differential expression provides a basis for tumor-selective drug activation, enhancing therapeutic efficacy while potentially reducing systemic toxicity.

To facilitate the detailed study of this prodrug-to-drug conversion, stable isotope-labeled compounds such as Doxifluridine-d2 are invaluable tools. This compound, a deuterated form of Doxifluridine, serves as an excellent tracer for metabolic studies and as an internal standard for precise quantification in complex biological matrices. Its use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate tracking and measurement of this compound and its conversion to 5-Fluorouracil-d2.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of its conversion to 5-FU, aimed at researchers and professionals in the field of drug development and oncology.

Prodrug Conversion Pathway

The metabolic activation of Doxifluridine to 5-FU is a single enzymatic step. The following diagram illustrates this conversion, which is central to the therapeutic action of Doxifluridine.

G Doxifluridine_d2 This compound FU_d2 5-Fluorouracil-d2 (Active Drug) Doxifluridine_d2->FU_d2 Enzymatic Conversion TP Thymidine Phosphorylase (TP) TP->Doxifluridine_d2 Deoxyribose1Phosphate 2-deoxy-alpha-D-ribose 1-phosphate

Caption: Metabolic conversion of this compound to 5-Fluorouracil-d2.

Experimental Workflow

A typical experimental workflow for studying the conversion of this compound involves in vitro cell-based assays or in vivo animal studies, followed by sample collection, preparation, and analysis using LC-MS/MS.

G cluster_experiment Experimental Phase cluster_sample Sample Processing cluster_analysis Analytical Phase invitro In Vitro Assay (e.g., Cancer Cell Lines) collection Sample Collection (Cells, Plasma, Tissues) invitro->collection invivo In Vivo Study (e.g., Animal Models) invivo->collection preparation Sample Preparation (Protein Precipitation, Extraction) collection->preparation lcms LC-MS/MS Analysis preparation->lcms data Data Acquisition and Quantification lcms->data pkpd Pharmacokinetic/ Pharmacodynamic Modeling data->pkpd

Caption: General experimental workflow for this compound conversion studies.

Data Presentation

The following tables provide representative pharmacokinetic data for Doxifluridine and its metabolite 5-FU following oral administration. While this data is for the non-deuterated compounds, it serves as a valuable reference for what can be expected in studies using this compound.

Table 1: Representative Pharmacokinetic Parameters of Doxifluridine and 5-FU in Beagle Dogs following a single oral administration of 200 mg Doxifluridine.

ParameterDoxifluridine5-Fluorouracil (5-FU)5-Fluorouridine (5-FUrd)
Cmax (µg/mL)10.5 ± 2.40.8 ± 0.31.2 ± 0.5
Tmax (h)0.7 ± 0.31.0 ± 0.41.1 ± 0.5
AUClast (µg·h/mL)12.1 ± 3.11.9 ± 0.82.8 ± 1.2
T1/2 (h)0.9 ± 0.21.3 ± 0.61.4 ± 0.7

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Doxifluridine and 5-FU in Cancer Patients After Oral Administration.

Dose of Doxifluridine (mg/m²)AnalyteCmax (ng/mL)Tmax (min)AUC (µg·min/mL)T1/2 (min)
600 Doxifluridine7800 ± 210060389 ± 11532 ± 10
5-FU110 ± 409013.2 ± 4.834 ± 12
800 Doxifluridine10500 ± 320060525 ± 16040 ± 15
5-FU150 ± 5012018.5 ± 6.540 ± 16
1000 Doxifluridine12800 ± 410060640 ± 20545 ± 18
5-FU190 ± 6012024.6 ± 9.238 ± 13

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Conversion of this compound in Cancer Cell Lines

This protocol outlines a method for assessing the conversion of this compound to 5-FU-d2 in cultured cancer cells.

1. Cell Culture and Seeding:

  • Culture cancer cell lines known to have varying levels of thymidine phosphorylase expression (e.g., MCF-7, HT-29).

  • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10⁶ cells/well) and incubate for 24 hours.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).

  • Remove the existing medium from the cells and add the medium containing this compound.

3. Sample Collection:

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect both the cell culture medium and the cells.

  • For the medium, transfer an aliquot to a clean microcentrifuge tube.

  • For the cells, wash with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable lysis buffer or by sonication in methanol.

4. Sample Preparation for LC-MS/MS Analysis:

  • Medium Samples: Add an internal standard (e.g., a different deuterated analog or a structurally similar compound) and then precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge to pellet the protein.

  • Cell Lysate Samples: Add an internal standard and centrifuge to remove cell debris.

  • Transfer the supernatant from both medium and cell lysate samples to new tubes and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound and 5-FU-d2

This protocol provides a general method for the simultaneous quantification of this compound and 5-FU-d2 in biological samples.

1. LC-MS/MS System:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Waters Xterra® C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of methanol and water containing a modifier such as 0.1% formic acid.

  • Flow Rate: A typical flow rate of 0.5-1.0 mL/min.

  • Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, optimized for the analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Determine the precursor and product ions (e.g., based on the non-deuterated m/z of approximately 247 -> 131, adjusted for the deuterium labeling).

    • 5-FU-d2: Determine the precursor and product ions (e.g., based on the non-deuterated m/z of approximately 131 -> 42, adjusted for the deuterium labeling).

    • Internal Standard: Determine the specific precursor and product ions.

  • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound and 5-FU-d2 into a blank matrix (e.g., control cell lysate or plasma).

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Analyze the calibration standards, QC samples, and experimental samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of this compound and 5-FU-d2 in the experimental samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound provides a robust and reliable method for investigating the critical conversion of this prodrug to the active anticancer agent 5-FU. The detailed protocols and representative data presented here offer a solid foundation for researchers to design and execute their own studies, ultimately contributing to a better understanding of Doxifluridine's mechanism of action and the development of more effective cancer therapies. The combination of stable isotope labeling and advanced analytical techniques like LC-MS/MS is a powerful approach for elucidating the complexities of drug metabolism and pharmacokinetics.

References

Troubleshooting & Optimization

How to resolve Doxifluridine-d2 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with Doxifluridine-d2 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

A1: this compound is a deuterated form of Doxifluridine, a second-generation nucleoside analog prodrug. It is primarily used as an internal standard or tracer in pharmacokinetic and metabolic studies.[1] Achieving complete dissolution in aqueous buffers is critical for accurate quantification, ensuring consistent results in experimental assays, and maintaining the stability of the compound in solution.

Q2: What is the reported solubility of Doxifluridine in aqueous solutions?

A2: The reported aqueous solubility of Doxifluridine is greater than 36.9 µg/mL at pH 7.4.[2] However, this value can be influenced by various factors including the specific buffer system, pH, temperature, and the presence of co-solvents.

Q3: What is the pKa of Doxifluridine and how does it affect its solubility?

A3: Doxifluridine has a pKa of 7.4.[1] The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For Doxifluridine, this means that its charge state, and therefore its solubility in aqueous solutions, is highly dependent on the pH of the buffer. At a pH below its pKa, a larger proportion of the molecule will be in its more soluble, protonated form. Conversely, at a pH above its pKa, the less soluble, deprotonated form will dominate.

Troubleshooting Guide: Resolving this compound Solubility Issues

This guide provides a systematic approach to address common solubility challenges encountered when preparing this compound solutions in aqueous buffers.

Issue 1: this compound does not fully dissolve in my aqueous buffer.

Possible Cause: The pH of the aqueous buffer is not optimal for this compound solubility.

Troubleshooting Steps:

  • pH Adjustment:

    • Since the pKa of Doxifluridine is 7.4, its solubility is pH-dependent.[1]

    • Recommendation: Adjust the pH of your buffer to be slightly acidic, ideally in the range of 6.0 to 7.0. At these pH values, a greater proportion of this compound will be in its more soluble protonated form.

    • Use a calibrated pH meter to accurately measure and adjust the pH of your buffer solution using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Use of Co-solvents:

    • If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can significantly enhance solubility.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.[]

    • Protocol:

      • First, dissolve the this compound in a minimal amount of the organic co-solvent (e.g., DMSO).

      • Then, slowly add the aqueous buffer to the co-solvent mixture while vortexing or stirring to facilitate dissolution.

      • Important: Ensure the final concentration of the organic co-solvent is compatible with your experimental system, as high concentrations may be toxic to cells or interfere with assays.

Issue 2: Precipitation is observed after initial dissolution.

Possible Cause 1: The buffer capacity is insufficient to maintain the desired pH after the addition of this compound.

Troubleshooting Steps:

  • Increase Buffer Concentration: Consider using a buffer with a higher molarity to better resist pH changes upon the addition of the compound.

Possible Cause 2: The solution is supersaturated.

Troubleshooting Steps:

  • Sonication: Gentle sonication can help to break down any small, undissolved particles and promote complete dissolution.

  • Gentle Warming: Warming the solution to 37°C can increase the kinetic solubility. However, be cautious as prolonged heating can potentially degrade the compound. Always check the compound's stability at elevated temperatures.

  • Re-evaluation of Concentration: It may be necessary to prepare a lower concentration of the this compound solution if solubility limits are being exceeded.

Quantitative Data Summary

Parameter Value Reference
Chemical Formula C₉H₉D₂FN₂O₅
Molecular Weight 248.21 g/mol (approx.)
pKa 7.4
Aqueous Solubility (Doxifluridine) >36.9 µg/mL (at pH 7.4)

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in an Aqueous Buffer

This protocol provides a general guideline. Optimization may be required based on the specific buffer and desired concentration.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer.

  • Initial pH Check: Measure the initial pH of the buffer.

  • pH Adjustment (if necessary): Adjust the buffer pH to a range of 6.0 - 7.0 using 0.1 M HCl or 0.1 M NaOH.

  • Weighing this compound: Accurately weigh the required amount of this compound.

  • Dissolution:

    • Add the weighed this compound to a sterile tube.

    • Add a small volume of the pH-adjusted buffer.

    • Vortex the solution vigorously for 1-2 minutes.

    • Gradually add the remaining buffer to reach the final desired volume while continuing to vortex.

  • Visual Inspection: Visually inspect the solution to ensure no particulate matter is present. If not fully dissolved, proceed with troubleshooting steps like gentle warming or sonication.

  • Final pH Check: After dissolution, re-check the pH of the final solution and adjust if necessary.

  • Sterile Filtration (Optional): If required for your application, filter the solution through a 0.22 µm sterile filter.

Visualizations

Solubility_Troubleshooting_Workflow This compound Solubility Workflow start Start: Prepare this compound in aqueous buffer dissolved Is it fully dissolved? start->dissolved end Solution Ready for Use dissolved->end Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No ph_adjust Adjust buffer pH to 6.0-7.0 troubleshoot->ph_adjust recheck Re-check for dissolution ph_adjust->recheck co_solvent Use a co-solvent (e.g., DMSO) co_solvent->recheck sonicate_warm Apply gentle sonication or warming sonicate_warm->recheck recheck->end Yes recheck->co_solvent No recheck->sonicate_warm Still issues ph_solubility_relationship pH-Dependent Solubility of Doxifluridine cluster_ph pH Scale cluster_solubility Solubility low_ph Acidic (pH < 7.4) high_sol Higher Solubility (Protonated Form) low_ph->high_sol Favors pka pKa = 7.4 high_ph Basic (pH > 7.4) low_sol Lower Solubility (Deprotonated Form) high_ph->low_sol Favors

References

Technical Support Center: Optimizing Chromatographic Separation of Doxifluridine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Doxifluridine and its metabolites, primarily 5-Fluorouracil (5-FU) and 5-Fluorouridine (5-FUrd).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Doxifluridine that I should be monitoring?

A1: Doxifluridine (5'-deoxy-5-fluorouridine) is a prodrug that is converted in the body to the active anticancer agent 5-Fluorouracil (5-FU).[1][2][3][4] This conversion is mediated by the enzyme thymidine phosphorylase.[1] Therefore, 5-FU is the principal metabolite to monitor. Another significant metabolite that may be quantified is 5-Fluorouridine (5-FUrd).

Q2: What type of analytical column is best suited for separating Doxifluridine and its metabolites?

A2: Reversed-phase C18 columns are most commonly and successfully used for the separation of Doxifluridine and its metabolites. Several publications have reported good chromatographic separation using various commercially available C18 columns. For challenging separations involving the highly polar 5-FU, mixed-mode columns like Primesep 100 or Primesep P can also be effective, as they offer different selectivity.

Q3: What are the typical mobile phase compositions for this analysis?

A3: The mobile phase for separating Doxifluridine and its metabolites typically consists of a mixture of an aqueous component and an organic solvent. Common organic modifiers are methanol and acetonitrile. To improve peak shape and ionization efficiency in LC-MS, additives like formic acid or acetic acid are often included in the mobile phase. A simple mobile phase of methanol and water (e.g., 20:80, v/v) has been used effectively. For more complex separations, a gradient elution may be necessary.

Q4: How are Doxifluridine and its metabolites typically detected?

A4: Detection can be achieved using either UV or mass spectrometry (MS). For UV detection, a wavelength of around 254 nm or 280 nm is commonly used. However, for higher sensitivity and selectivity, especially in complex biological matrices like plasma or serum, tandem mass spectrometry (LC-MS/MS) is the preferred method.

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for 5-Fluorouracil (5-FU).

  • Possible Cause: 5-FU is a polar compound, which can lead to poor interaction with the stationary phase and secondary interactions with active sites on the column, causing peak tailing.

  • Solutions:

    • Adjust Mobile Phase pH: Using a buffer or an acidic modifier like formic or acetic acid in the mobile phase can help to suppress the ionization of residual silanols on the silica-based column, thereby reducing peak tailing.

    • Use a Different Column: Consider using a column with a different stationary phase chemistry, such as a mixed-mode column, which can provide better retention and peak shape for polar compounds.

    • Lower Injection Volume or Concentration: Overloading the column with the sample can lead to peak distortion. Try injecting a smaller volume or diluting the sample.

Problem 2: Inadequate retention of Doxifluridine or its metabolites.

  • Possible Cause: The mobile phase may be too strong (i.e., has too high a percentage of organic solvent), causing the analytes to elute too quickly.

  • Solutions:

    • Decrease Organic Solvent Percentage: Reduce the proportion of methanol or acetonitrile in your mobile phase. For isocratic methods, a mobile phase of methanol-water (20:80, v/v) has been shown to provide adequate retention.

    • Use a Weaker Solvent: If using acetonitrile, consider switching to methanol, which is a weaker solvent in reversed-phase chromatography.

    • Consider a Different Column: A column with a higher carbon load or a different stationary phase may provide increased retention.

Problem 3: Co-elution of analytes or interference from matrix components.

  • Possible Cause: The chromatographic conditions are not optimized for the specific sample matrix, leading to overlapping peaks.

  • Solutions:

    • Optimize the Gradient: If using a gradient elution, adjust the gradient profile (slope, initial and final organic percentage) to improve the separation of the target analytes.

    • Improve Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components from the sample matrix. A liquid-liquid extraction with ethyl acetate and isopropyl alcohol has been used to extract both Doxifluridine and 5-FU.

    • Change the Stationary Phase: A column with a different selectivity may resolve the co-eluting peaks.

Problem 4: Low sensitivity or poor signal-to-noise ratio in LC-MS/MS.

  • Possible Cause: Suboptimal ionization of the analytes or the presence of ion-suppressing agents from the sample matrix.

  • Solutions:

    • Optimize MS Parameters: Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) for each analyte to maximize the signal intensity.

    • Enhance Ionization: Ensure the mobile phase pH is suitable for the ionization of your analytes. For example, adding 0.1% formic acid can improve positive ion electrospray ionization.

    • Improve Sample Clean-up: As mentioned previously, a thorough sample preparation is crucial to minimize matrix effects that can suppress the analyte signal.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Doxifluridine and its Metabolites in Plasma

This protocol is a composite based on methodologies reported in the literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 1 mL of an extraction solvent mixture of ethyl acetate and isopropyl alcohol (90:10, v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Waters Xterra® C18 (4.6 x 250 mm, 5 µm) or Agilent Zorbax C18 (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A mixture of 0.1% formic acid in methanol and 0.1% formic acid in water. A common isocratic composition is methanol-water (20:80, v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive or negative, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Doxifluridine, 5-FU, 5-FUrd, and the internal standard.

Data Presentation

Table 1: Example Chromatographic Conditions for Doxifluridine and Metabolite Analysis

ParameterMethod 1Method 2Method 3
Analyte(s) Doxifluridine, 5-FU, 5-FUrdDoxifluridine, 5-FU5-FU
Column Waters Xterra® C18 (4.6 x 250 mm, 5 µm)Agilent Zorbax C18 (2.1 x 100 mm, 3.5 µm)Phenomenex Prodigy ODS3V (4.6 x 250 mm, 5 µm)
Mobile Phase 0.1% formic acid in methanol/water (99:1, v/v)Methanol/water (20:80, v/v)50mM KH2PO4 (pH 5.0)
Flow Rate Not Specified0.2 mL/min1.2 mL/min
Detection MS/MSMS/MSUV at 254 nm

Table 2: Example Method Validation Parameters

ParameterDoxifluridine5-Fluorouracil (5-FU)5-Fluorouridine (5-FUrd)
Linearity Range 0.05 - 10 µg/mL0.05 - 5 µg/mL0.2 - 10 µg/mL
LLOQ (µg/mL) 0.050.050.2
Intra-day Precision (%RSD) ≤11.34%≤11.34%≤11.34%
Inter-day Precision (%RSD) ≤11.34%≤11.34%≤11.34%
Accuracy >92.87%>92.87%>92.87%

Visualizations

Doxifluridine_Metabolism Doxifluridine Doxifluridine (5'-deoxy-5-fluorouridine) FU 5-Fluorouracil (5-FU) Doxifluridine->FU Thymidine Phosphorylase FUrd 5-Fluorouridine (5-FUrd) Doxifluridine->FUrd Uridine Phosphorylase

Caption: Metabolic pathway of Doxifluridine.

Troubleshooting_Workflow Start Chromatographic Issue (e.g., poor peak shape, bad resolution) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase Check_Column Check Column (Age, Contamination, Correct Type) Start->Check_Column Check_System Check HPLC/UPLC System (Leaks, Pump Pressure, Detector) Start->Check_System Adjust_Method Adjust Method Parameters (Gradient, Flow Rate, Temperature) Check_Mobile_Phase->Adjust_Method Check_Column->Adjust_Method Check_System->Adjust_Method Check_Sample_Prep Review Sample Preparation (Extraction Efficiency, Matrix Effects) Check_Sample_Prep->Adjust_Method Adjust_Method->Check_Sample_Prep Resolved Issue Resolved Adjust_Method->Resolved

Caption: General troubleshooting workflow.

References

Technical Support Center: Troubleshooting Low Signal Intensity for Doxifluridine-d2 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low signal intensity for Doxifluridine-d2 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of this compound in my LC-MS/MS experiment?

Low signal intensity for this compound can arise from several factors, which can be broadly categorized into sample-related issues, chromatographic problems, and mass spectrometer settings. The most frequent culprits include:

  • Sample-Related Issues:

    • Low Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).

    • Ion Suppression/Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization, leading to a reduced signal.[1][2][3]

    • Improper Sample Preparation: Inefficient extraction, degradation of the analyte, or the presence of contaminants can all negatively affect signal intensity.[4]

    • Analyte Stability: this compound, like other analytes, may degrade over time if not stored properly. Studies on similar compounds suggest that storage at low temperatures (e.g., -80°C) is crucial for stability.[5]

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks can lower the signal-to-noise ratio. This can be caused by a deteriorating column, an inappropriate mobile phase, or an unsuitable column for the analyte.

    • System Leaks: Leaks in the LC system can lead to pressure drops and inconsistent flow rates, resulting in variable and low signals.

  • Mass Spectrometry (MS) Issues:

    • Suboptimal Ionization: The choice of ionization technique and its parameters significantly impacts signal intensity. Electrospray ionization (ESI) is commonly used, but its efficiency is highly dependent on the analyte and matrix.

    • Incorrect Instrument Settings: Parameters such as collision energy, declustering potential, and ion source temperature need to be optimized for this compound.

    • Contaminated Ion Source: A dirty ion source is a common reason for decreased signal intensity. Regular cleaning is vital for maintaining optimal performance.

Q2: How can I determine if ion suppression is affecting my this compound signal?

Ion suppression is a significant challenge in LC-MS/MS analysis, especially with complex biological matrices. A post-column infusion experiment is a definitive way to identify and diagnose ion suppression.

Experimental Protocol: Post-Column Infusion

  • Preparation: Prepare a solution of this compound at a concentration that gives a stable and moderate signal.

  • Infusion: Infuse this solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

  • Injection: While infusing, inject a blank, extracted sample matrix (e.g., plasma from a subject not dosed with the drug) onto the LC column.

  • Analysis: Monitor the this compound signal. A drop in the signal intensity at the retention time of co-eluting matrix components indicates ion suppression.

Q3: What are the recommended starting points for LC-MS/MS method development for Doxifluridine?

A validated method for the simultaneous quantification of doxifluridine and its metabolites in beagle dog plasma provides a good starting point.

ParameterRecommended Condition
LC Column Waters Xterra® C18 (4.6 × 250 mm i.d., 5 µm particle size)
Mobile Phase 0.1% formic acid in a mixture of 99% methanol and purified water (99:1, v/v)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for fluoropyrimidines.
MS/MS System Triple-quadrupole mass spectrometer

Note: These are starting parameters and should be optimized for your specific instrument and application.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow to diagnose the root cause of low signal intensity.

Troubleshooting_Workflow Troubleshooting Low this compound Signal start Low Signal Intensity Observed check_standard Analyze this compound Standard Directly (Infusion) start->check_standard ms_issue Issue with MS or Standard - Check MS Tuning & Calibration - Verify Standard Integrity check_standard->ms_issue Signal Still Low check_lc Inject Standard via LC check_standard->check_lc Good Signal end Signal Restored ms_issue->end lc_issue Issue with LC System or Method - Check for Leaks - Evaluate Chromatography lc_issue->end check_lc->lc_issue Low/Poor Peak Shape sample_issue Sample-Related Issue - Investigate Matrix Effects - Optimize Sample Prep check_lc->sample_issue Good Signal sample_issue->end

Caption: A flowchart for systematically troubleshooting low signal intensity.

Guide 2: Mitigating Matrix Effects

If ion suppression is confirmed, the following strategies can help mitigate its impact:

  • Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the interfering matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances. A liquid-liquid extraction has been shown to be effective for doxifluridine analysis.

  • Change Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.

Guide 3: Addressing Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.

  • Evaluate Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings or carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.

  • Solvent Considerations: Minimize the time this compound is in protic solvents, especially at elevated temperatures or extreme pH, which can facilitate H/D exchange.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a biological matrix.

Experimental_Workflow This compound Analysis Workflow sample_collection Sample Collection (e.g., Plasma) sample_prep Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection data_analysis Data Analysis - Quantification - Pharmacokinetic Modeling ms_detection->data_analysis

References

Doxifluridine-d2 Quantification: A Technical Support Guide to Minimizing Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects during the quantification of Doxifluridine-d2 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[1] In the context of this compound quantification in biological matrices like plasma, endogenous substances such as phospholipids, salts, and proteins can interfere with the ionization process, leading to unreliable results.

Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are common indicators of matrix effects. Inconsistent sample preparation can lead to variable matrix effects between samples.[1] It is crucial to employ a robust sample cleanup method and to use a stable isotope-labeled internal standard (SIL-IS) like this compound to compensate for these variations.[2]

Q3: How can I quantitatively assess the matrix effect in my this compound assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • Matrix Factor (MF) < 1 indicates ion suppression.

  • Matrix Factor (MF) > 1 indicates ion enhancement.

An ideal absolute MF should be between 0.75 and 1.25 for a robust bioanalytical method.

Q4: What is the role of this compound as an internal standard?

A4: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to Doxifluridine, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue: Weak or Inconsistent Signal for this compound

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Recommended Actions:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical for minimizing matrix effects. The goal is to remove as many interfering endogenous components as possible while efficiently recovering the analyte. Below is a comparison of common techniques.

    Sample Preparation TechniqueGeneral Effectiveness in Matrix RemovalExpected Matrix Effect for this compound
    Protein Precipitation (PPT) Low to ModerateHighest
    Liquid-Liquid Extraction (LLE) Moderate to HighModerate (3.47% - 12.14% reported for Doxifluridine)
    Solid-Phase Extraction (SPE) HighLowest
  • Chromatographic Optimization: Adjusting the chromatographic conditions can help separate this compound from interfering matrix components.

    • Modify Mobile Phase: Experiment with different mobile phase compositions and additives (e.g., formic acid, ammonium formate) to improve separation.

    • Adjust Gradient: Optimize the gradient elution profile to enhance the resolution between the analyte and matrix components.

  • Evaluate Internal Standard Performance: Ensure that the this compound internal standard is tracking the analyte's behavior correctly. The peak area ratio of the analyte to the IS should be consistent across different samples.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol provides a general method for the rapid cleanup of plasma samples. While fast, it is the least effective at removing matrix components.

Materials:

  • Plasma sample

  • Ice-cold acetonitrile (ACN)

  • This compound internal standard (IS) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add the appropriate volume of this compound IS solution.

  • Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. The following protocol is adapted from a validated method for Doxifluridine quantification.

Materials:

  • Plasma sample

  • This compound internal standard (IS) solution

  • Extraction solvent (e.g., a mixture of ethyl acetate and isopropanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add the this compound IS.

  • Add a suitable volume of a buffer to adjust the sample pH if necessary.

  • Add an appropriate volume of the immiscible organic extraction solvent.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge to achieve complete phase separation.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most effective sample cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.

Materials:

  • Plasma sample

  • This compound internal standard (IS) solution

  • SPE cartridges (e.g., C18, mixed-mode)

  • Conditioning, washing, and elution solvents

  • SPE manifold

  • Solvent evaporator

Procedure:

  • Condition: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Load: Load the pre-treated plasma sample (spiked with this compound IS) onto the SPE cartridge.

  • Wash: Wash the cartridge with a solvent that removes interfering components but not the analyte (e.g., a weak organic solvent in water).

  • Elute: Elute Doxifluridine and this compound with a strong organic solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow cluster_issue Problem Identification cluster_cause Potential Cause cluster_solutions Mitigation Strategies cluster_prep_options Sample Preparation Options Poor_Reproducibility Poor Reproducibility & Accuracy Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Poor_Reproducibility->Matrix_Effects Sample_Prep Optimize Sample Preparation Matrix_Effects->Sample_Prep Chroma_Opt Optimize Chromatography Matrix_Effects->Chroma_Opt IS_Eval Evaluate Internal Standard Matrix_Effects->IS_Eval PPT Protein Precipitation Sample_Prep->PPT Fastest, least clean LLE Liquid-Liquid Extraction Sample_Prep->LLE Good balance SPE Solid-Phase Extraction Sample_Prep->SPE Cleanest, most selective SPE_Workflow start Start condition 1. Condition Cartridge (e.g., Methanol, Water) start->condition load 2. Load Sample (Plasma + this compound) condition->load wash 3. Wash (Remove Interferences) load->wash elute 4. Elute Analyte (Doxifluridine + IS) wash->elute evap_recon 5. Evaporate & Reconstitute elute->evap_recon analyze LC-MS/MS Analysis evap_recon->analyze

References

Addressing poor recovery of Doxifluridine-d2 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Doxifluridine-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor recovery of this compound during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for Doxifluridine. Doxifluridine is a prodrug that metabolizes into the anticancer agent 5-fluorouracil (5-FU).[1][2] As an internal standard, this compound is added to samples at a known concentration before sample preparation to account for variability and potential loss of the analyte (Doxifluridine) during the extraction and analysis process. Consistent and high recovery of the internal standard is crucial for the accuracy and precision of the quantitative bioanalysis. Poor or inconsistent recovery of this compound can indicate problems with the sample extraction method, leading to unreliable results.

Q2: I am observing low recovery of this compound in my Solid-Phase Extraction (SPE) protocol. What are the common causes and how can I troubleshoot this?

Low recovery in SPE can stem from several factors. A systematic approach to identify the issue is recommended. Key areas to investigate include the sorbent selection, pH conditions, and the wash and elution steps.

Troubleshooting Steps for Poor SPE Recovery:

  • Analyze All Fractions: To pinpoint the step where the loss is occurring, analyze the flow-through, wash, and elution fractions. This will tell you if the this compound did not bind to the sorbent, was washed away prematurely, or was not efficiently eluted.

  • Evaluate Sorbent Choice: Doxifluridine is a polar molecule. The choice of SPE sorbent should be appropriate for its chemical properties. Reversed-phase (e.g., C8, C18) or mixed-mode cation exchange sorbents can be effective.[3]

  • Optimize Sample pH: The pKa of Doxifluridine is 7.4.[1] The pH of the sample can significantly impact its retention on the SPE sorbent. For reversed-phase SPE, adjusting the sample pH to be at least 2 units below the pKa (i.e., pH ≤ 5.4) will ensure the molecule is in its neutral form and retains better on the non-polar sorbent. For cation exchange, the pH should be adjusted to ensure the molecule is charged.

  • Optimize Wash and Elution Solvents:

    • Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the this compound. If loss is observed in the wash step, consider decreasing the organic solvent percentage in the wash solution.

    • Elution Solvent: Incomplete elution will result in low recovery. Ensure the elution solvent is strong enough to desorb the this compound from the sorbent. For reversed-phase SPE, a higher percentage of a polar organic solvent like methanol or acetonitrile is typically used. For ion-exchange, the pH and/or ionic strength of the elution solvent needs to be adjusted to disrupt the ionic interaction.

Q3: My Liquid-Liquid Extraction (LLE) is showing poor recovery for this compound. What should I investigate?

For LLE, the choice of extraction solvent, sample pH, and extraction technique are critical for achieving good recovery.

Troubleshooting Steps for Poor LLE Recovery:

  • Solvent Selection: The polarity of the extraction solvent is crucial. Doxifluridine is a polar compound, so a relatively polar, water-immiscible organic solvent is required. A mixture of ethyl acetate and isopropanol (e.g., 90:10 v/v) has been successfully used for the extraction of Doxifluridine.[4] The solubility of Doxifluridine is higher in solvents like DMSO and DMF, followed by methanol and acetone, which can guide the selection of an appropriate extraction solvent system.

  • pH Adjustment: Similar to SPE, the pH of the aqueous sample should be adjusted to ensure the this compound is in its neutral form to facilitate its partitioning into the organic solvent. Adjusting the pH to be at least 2 units away from the pKa (7.4) is a good starting point. For Doxifluridine, this would mean adjusting the pH to ≤ 5.4.

  • Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte and lead to poor recovery. If emulsions are forming, consider centrifugation to break them, or adding salt to the aqueous phase.

Q4: Could the deuterium label on my this compound be exchanging with protons from the solvent, leading to apparent low recovery?

Deuterium exchange can occur, particularly for protons on heteroatoms (like -OH and -NH). The stability of deuterated standards can be influenced by pH and temperature. While pyrimidine nucleosides are generally stable, extreme acidic or basic conditions should be avoided during sample preparation to minimize the risk of deuterium-hydrogen exchange. If you suspect deuterium exchange, it is advisable to conduct stability experiments at the pH and temperature of your extraction method.

Q5: I am seeing inconsistent recovery of this compound across my samples. What could be the cause?

Inconsistent recovery often points to matrix effects or variability in the extraction procedure.

Troubleshooting Inconsistent Recovery:

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can vary between different samples. To assess matrix effects, compare the response of this compound in a post-extraction spiked blank matrix to its response in a neat solution. If significant matrix effects are observed, improving the sample cleanup or optimizing the chromatography to separate the analyte from the interfering components is necessary.

  • Procedural Variability: Ensure that all sample preparation steps are performed consistently for all samples. This includes accurate pipetting, consistent vortexing times, and uniform handling of SPE cartridges or LLE tubes. Automation of sample preparation can help minimize this variability.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low SPE Recovery

This guide provides a step-by-step workflow to diagnose and resolve low recovery of this compound during Solid-Phase Extraction.

Experimental Protocol: SPE Recovery Assessment

  • Prepare Samples: Spike a known concentration of this compound into a blank biological matrix (e.g., plasma).

  • Perform SPE: Process the spiked sample through your current SPE protocol.

  • Collect Fractions: Separately collect the flow-through, each wash solution, and the final eluate.

  • Analyze Fractions: Analyze each collected fraction by LC-MS/MS to determine the amount of this compound in each.

  • Calculate Recovery: Determine the percentage of this compound in each fraction to identify the step with the loss.

Troubleshooting Decision Tree:

spe_troubleshooting start Low this compound Recovery in SPE analyze_fractions Analyze Flow-through, Wash, and Eluate Fractions start->analyze_fractions loss_in_flowthrough High % in Flow-through? analyze_fractions->loss_in_flowthrough loss_in_wash High % in Wash? loss_in_flowthrough->loss_in_wash No solution_flowthrough Improve Retention: - Check/Adjust sample pH (≤ 5.4 for RP) - Use a more retentive sorbent - Ensure proper column conditioning loss_in_flowthrough->solution_flowthrough Yes low_in_eluate Low % in Eluate (and not in FT or Wash)? loss_in_wash->low_in_eluate No solution_wash Optimize Wash Step: - Decrease organic content of wash solvent - Use a weaker wash solvent loss_in_wash->solution_wash Yes solution_elution Optimize Elution: - Increase organic content of elution solvent - Use a stronger elution solvent - Ensure complete solvent passage low_in_eluate->solution_elution Yes end Recovery Optimized solution_flowthrough->end solution_wash->end solution_elution->end

Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Guide 2: Optimizing LLE for this compound

This guide outlines the key parameters to optimize for improving the recovery of this compound in Liquid-Liquid Extraction.

Experimental Protocol: LLE Optimization

  • Solvent Screening: Test a panel of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane, and mixtures such as ethyl acetate/isopropanol).

  • pH Optimization: For the most promising solvent, perform the extraction on samples with the pH adjusted to a range of values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Volume and Repetition Optimization: Compare the recovery from a single extraction with a larger volume of solvent versus multiple extractions with smaller volumes.

  • Analyze Extracts: Quantify the this compound in the organic extracts to determine the optimal conditions.

Illustrative Data for LLE Optimization:

Extraction SolventSample pHNumber of ExtractionsIllustrative Recovery (%)
Ethyl Acetate5.01 x 5 mL75
Ethyl Acetate5.02 x 2.5 mL85
Ethyl Acetate/Isopropanol (9:1)5.01 x 5 mL88
Ethyl Acetate/Isopropanol (9:1) 5.0 2 x 2.5 mL >95
MTBE5.02 x 2.5 mL65
Dichloromethane5.02 x 2.5 mL80
Ethyl Acetate/Isopropanol (9:1)7.42 x 2.5 mL60

Note: The recovery values in this table are for illustrative purposes to demonstrate optimization trends.

Data and Visualizations

Doxifluridine Bioactivation Pathway

Doxifluridine is a prodrug that is converted in the body to 5-fluorouracil (5-FU), the active cytotoxic agent. Understanding this pathway is relevant as similar enzymatic or chemical degradation could potentially occur during sample handling and extraction, affecting the stability of this compound.

doxifluridine_pathway Doxifluridine Doxifluridine / this compound FiveFU 5-Fluorouracil (5-FU) Doxifluridine->FiveFU Thymidine Phosphorylase ActiveMetabolites Active Metabolites (FdUMP, FUTP) FiveFU->ActiveMetabolites Metabolic Activation Inhibition Inhibition of DNA and RNA Synthesis ActiveMetabolites->Inhibition

Caption: Bioactivation pathway of Doxifluridine to 5-Fluorouracil.
General Workflow for Investigating Poor Recovery

The following workflow provides a logical sequence of steps to address poor recovery of an internal standard like this compound.

recovery_workflow start Poor Recovery of this compound Observed check_procedure Verify Sample Preparation Procedure (Pipetting, Volumes, etc.) start->check_procedure assess_stability Assess Stability of this compound (pH, Temperature, Freeze-Thaw) check_procedure->assess_stability optimize_extraction Systematically Optimize Extraction Method (SPE or LLE) assess_stability->optimize_extraction investigate_matrix Investigate Matrix Effects (Ion Suppression/Enhancement) optimize_extraction->investigate_matrix resolve Issue Resolved investigate_matrix->resolve

Caption: A logical workflow for troubleshooting poor internal standard recovery.

References

Best practices for long-term storage and stability of Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage and stability of Doxifluridine-d2. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or -80°C.[1] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize exposure to moisture and oxygen.

Q2: How should I store solutions of this compound?

Stock solutions of this compound are best stored at -80°C for up to two years or at -20°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. If using water to prepare a stock solution, it should be sterilized by filtration through a 0.22 µm filter before use.[1]

Q3: Is this compound sensitive to light?

Yes, like many pharmaceutical compounds, this compound may be sensitive to light. It is recommended to store it in a light-protected container, such as an amber vial, and to minimize exposure to light during handling.

Q4: What solvents are suitable for dissolving this compound?

Doxifluridine is soluble in a variety of solvents. The table below provides solubility information for the non-deuterated form, which is expected to be very similar for this compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO≥ 100406.18
DMF100406.18
Water2081.24

Data is for Doxifluridine and is sourced from MedChemExpress. It is recommended to use ultrasonic agitation to aid dissolution in DMF and water.

Q5: What are the potential degradation pathways for this compound?

The primary metabolic degradation pathway for Doxifluridine involves its conversion to the active drug, 5-fluorouracil (5-FU), catalyzed by the enzyme pyrimidine nucleoside phosphorylase.[1][2] Under forced degradation conditions, other pathways such as hydrolysis (acidic and basic conditions) and oxidation may occur.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Degradation. The compound may have degraded due to improper storage conditions (e.g., exposure to light, elevated temperature, or moisture). The primary degradation product is likely 5-fluorouracil.

  • Solution: Review the storage conditions and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.

  • Possible Cause 2: Contamination. The sample may be contaminated with impurities from solvents, glassware, or other sources.

  • Solution: Use high-purity solvents and thoroughly clean all glassware. Analyze a blank (solvent only) to rule out solvent-related contamination.

Issue: I am concerned about the isotopic purity of my this compound over time.

  • Possible Cause: Hydrogen-deuterium (H-D) exchange can occur, particularly if the compound is exposed to protic solvents (like water or methanol) or atmospheric moisture.

  • Solution: Store this compound in a desiccator over a drying agent. When preparing solutions, use anhydrous deuterated solvents if isotopic stability is critical for the application. Handle the compound under a dry, inert atmosphere (e.g., in a glovebox).

Quantitative Stability Data

The following tables summarize the stability of Doxifluridine derivatives in different media. While this data is for non-deuterated derivatives, it provides a strong indication of the expected stability of this compound under similar conditions.

Table 1: Stability of Doxifluridine Derivatives in Phosphate-Buffered Saline (PBS) at 37°C

CompoundpH% Remaining after 24 hours
Derivative 1c6.5>90%
Derivative 1c7.4>90%
Derivative 2c6.5>90%
Derivative 2c7.4>90%
Derivative 3c6.5>90%
Derivative 3c7.4>90%

Data adapted from a study on Doxifluridine derivatives, indicating high stability in PBS at physiological pH.

Table 2: Stability of Doxifluridine Derivatives in Plasma at 37°C

CompoundPlasma Source% Remaining after 24 hours
Derivative 1cMouse89%
Derivative 1cRat86%
Derivative 2cMouse88%
Derivative 2cRat84%
Derivative 3cMouse83%
Derivative 3cRat81%

Data adapted from a study on Doxifluridine derivatives, showing good stability in plasma.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general approach for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and columns.

1. Objective: To develop and validate a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 269 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare samples of this compound that have been subjected to forced degradation studies at the same concentration as the standard solution.

5. Forced Degradation Study:

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

6. Analysis:

  • Inject the standard solution, a blank, and each of the forced degradation samples into the HPLC system.

  • Evaluate the chromatograms for the separation of the main this compound peak from any degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other.

Visualizations

experimental_workflow cluster_prep Preparation cluster_degradation Forced Degradation cluster_analysis Analysis prep_standard Prepare this compound Standard Solution hplc HPLC Analysis prep_standard->hplc prep_samples Prepare Forced Degradation Samples acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidative Degradation prep_samples->oxidation thermal Thermal Degradation prep_samples->thermal photo Photolytic Degradation prep_samples->photo acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for the development of a stability-indicating HPLC method.

degradation_pathway Doxifluridine_d2 This compound FU 5-Fluorouracil (5-FU) (Active Metabolite) Doxifluridine_d2->FU Metabolic Conversion enzyme Pyrimidine Nucleoside Phosphorylase enzyme->Doxifluridine_d2

Caption: Primary metabolic degradation pathway of this compound.

References

Technical Support Center: Optimizing Doxifluridine-d2 for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the use of Doxifluridine-d2 as an internal standard (IS) in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method development, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like this compound?

A1: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] Because they are chemically almost identical to the analyte (Doxifluridine), they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[1][2] This allows this compound to effectively compensate for variability that can occur during the analytical process, such as sample loss during extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement).[1][3] The use of a stable isotope-labeled internal standard like this compound leads to more accurate and precise quantification.

Q2: What are the critical quality attributes for this compound as an internal standard?

A2: For reliable and accurate results, your this compound internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%

High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of any unlabeled Doxifluridine in the internal standard solution, which could lead to an overestimation of the analyte's concentration. It is also crucial that the deuterium atoms are located on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent.

Q3: What is the ideal concentration for my this compound internal standard?

A3: There is no single universal concentration, but a general guideline is to use a concentration that provides a strong, reproducible signal without causing detector saturation. A common starting point is a concentration that is similar to the expected midpoint of the calibration curve for Doxifluridine. Some studies suggest aiming for an internal standard response that is approximately 50% of the response of the highest calibration standard. However, in some cases, a higher internal standard concentration, even exceeding the upper limit of quantification (ULOQ), has been shown to improve the linearity of the calibration curve. The optimal concentration should be determined experimentally.

Q4: Should I add this compound to all samples at the same concentration?

A4: Yes, absolutely. It is critical to add the same amount of the internal standard to every sample, including calibration standards, quality controls (QCs), and unknown samples. The consistency of the internal standard concentration is fundamental to the ratiometric calculations used for quantification.

Troubleshooting Guide

Issue 1: High Variability in this compound Response

Symptoms:

  • The peak area of this compound is inconsistent across samples in the same run.

  • Poor precision (%CV) for quality control samples.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use a consistent technique for adding the internal standard solution to all samples. Consider using an automated liquid handler for improved precision.
Incomplete Mixing Vortex or mix samples thoroughly after adding the this compound solution to ensure it is homogeneously distributed in the sample matrix.
Variable Matrix Effects Improve sample cleanup procedures to remove interfering matrix components. Ensure that Doxifluridine and this compound co-elute as closely as possible to experience the same matrix effects.
Analyte/IS Instability Perform stability experiments to ensure both Doxifluridine and this compound are stable in the sample matrix and throughout the analytical process.
Issue 2: Poor Calibration Curve Linearity (r² < 0.99)

Symptoms:

  • The calibration curve for Doxifluridine is not linear, especially at the higher or lower concentrations.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate IS Concentration The concentration of this compound may be too low or too high. Experimentally determine the optimal concentration by preparing calibration curves with different fixed concentrations of the internal standard.
Ion Source Saturation At high concentrations, the analyte and internal standard can compete for ionization. Consider diluting samples to fall within the linear range of the assay. In some cases, increasing the internal standard concentration can help normalize ionization suppression effects.
Isotopic Interference ("Cross-talk") Naturally occurring isotopes of Doxifluridine can contribute to the signal of this compound, especially at high analyte concentrations. This can lead to an artificially inflated internal standard signal. If possible, use an internal standard with a higher degree of deuteration.
Detector Saturation If non-linearity is observed only at the high end of the curve, the mass spectrometer detector may be saturated. Dilute the highest concentration standards and re-analyze.
Issue 3: Retention Time Shift Between Doxifluridine and this compound

Symptoms:

  • This compound consistently elutes slightly earlier or later than Doxifluridine.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Chromatographic Isotope Effect A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon. If the shift is small and consistent, it may not significantly impact the results, provided the peaks still largely overlap.
Sub-optimal Chromatography Modify the chromatographic conditions (e.g., gradient, mobile phase composition, column temperature) to improve the co-elution of Doxifluridine and this compound. Perfect co-elution is ideal for compensating for matrix effects.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

Objective: To identify the optimal concentration of this compound that provides a stable and robust signal and ensures the linearity of the Doxifluridine calibration curve.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Doxifluridine in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Prepare Working Solutions:

    • From the Doxifluridine stock solution, prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • From the this compound stock solution, prepare three different working solutions at low, medium, and high concentrations (e.g., 10 ng/mL, 100 ng/mL, and 500 ng/mL).

  • Prepare Calibration Curves:

    • For each of the three this compound concentrations, prepare a full calibration curve.

    • For each calibration point, spike a constant volume of the respective this compound working solution and a varying volume of the Doxifluridine working solutions into a blank biological matrix (e.g., plasma).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each spiked sample, add 300 µL of cold acetonitrile.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method for Doxifluridine.

  • Data Evaluation:

    • For each of the three this compound concentrations, plot the calibration curve (peak area ratio of Doxifluridine/Doxifluridine-d2 vs. Doxifluridine concentration).

    • Assess the linearity (r²) of each calibration curve.

    • Examine the precision (%RSD) of the this compound peak area at each concentration level across all calibration points.

    • Select the this compound concentration that provides the best linearity for the Doxifluridine calibration curve and a stable, robust signal for the internal standard.

Illustrative Data for Optimal IS Concentration Selection:

This compound Concentration (ng/mL)Calibration Curve Linearity (r²)IS Peak Area Precision (%RSD)Comments
100.992518.5Poor precision at low concentration.
500.99788.2Acceptable performance.
100 0.9995 4.5 Optimal performance with excellent linearity and precision.
5000.99895.1Good performance, but higher concentration may not be necessary.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_working 2. Working Solutions cluster_spiking 3. Sample Spiking cluster_analysis 4. Analysis & Evaluation stock_analyte Doxifluridine Stock Solution working_analyte Analyte Working Solutions (multiple conc.) stock_analyte->working_analyte stock_is This compound Stock Solution working_is IS Working Solutions (low, med, high conc.) stock_is->working_is blank_matrix Blank Matrix working_analyte->blank_matrix working_is->blank_matrix lcms LC-MS/MS Analysis blank_matrix->lcms evaluation Evaluate Linearity (r²) & Precision (%RSD) lcms->evaluation

Caption: Workflow for the experimental determination of the optimal this compound concentration.

troubleshooting_workflow start High IS Variability or Poor Linearity Observed check_pipetting Verify Pipetting Accuracy and Consistency start->check_pipetting check_mixing Ensure Thorough Sample Mixing check_pipetting->check_mixing [Pipetting OK] issue_resolved Issue Resolved check_pipetting->issue_resolved [Pipetting Error Found & Corrected] check_chromatography Evaluate Analyte/IS Co-elution check_mixing->check_chromatography [Mixing OK] check_mixing->issue_resolved [Mixing Improved] optimize_is_conc Re-optimize IS Concentration check_chromatography->optimize_is_conc [Co-elution OK] improve_cleanup Improve Sample Cleanup Procedure check_chromatography->improve_cleanup [Poor Co-elution] optimize_is_conc->issue_resolved improve_cleanup->issue_resolved

Caption: A logical troubleshooting workflow for common issues with internal standards.

signaling_pathway doxifluridine Doxifluridine (Analyte) sample_prep Sample Preparation doxifluridine->sample_prep doxifluridine_d2 This compound (Internal Standard) doxifluridine_d2->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Final Quantification data_processing->quantification

Caption: The logical relationship of analyte and internal standard throughout the analytical process.

References

How to avoid back-exchange of deuterium in Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Doxifluridine-d2 to ensure its isotopic and chemical integrity.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Question: Why do I observe a decrease in the deuterium signal in my NMR or mass spectrometry analysis of this compound?

Answer:

While true back-exchange of the deuterium labels in this compound is highly unlikely due to their stable position, an apparent loss of the deuterium signal can arise from several other factors. The two deuterium atoms in this compound are located on the methyl group at the 5'-position of the ribose moiety, forming strong carbon-deuterium (C-D) bonds that are not readily exchangeable under typical experimental conditions.

Potential Causes and Solutions:

  • Chemical Degradation of the Molecule: The entire Doxifluridine molecule can degrade, leading to a decrease in the signal of the deuterated parent compound. Doxifluridine, like other nucleoside analogs, can be susceptible to degradation under certain conditions.

    • Solution: Ensure that the compound is stored under the recommended conditions and that the solvents and reagents used in the experiment are compatible and of high purity. Review the stability of Doxifluridine under your specific experimental pH and temperature. Studies have shown Doxifluridine to be stable in PBS at pH 6.5 and 7.4.

  • Improper Sample Preparation or Handling: Contamination of the sample or improper handling can lead to misleading analytical results.

    • Solution: Handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption, which can affect the overall stability of the sample, even if it doesn't cause back-exchange at the labeled positions.[1][2] Use high-purity, anhydrous deuterated solvents for analysis to avoid introducing impurities that could interfere with the signal.

  • Instrumental Issues: Problems with the analytical instrument, such as poor calibration, low sensitivity, or improper settings, can result in an apparent loss of signal.

    • Solution: Calibrate the NMR or mass spectrometer according to the manufacturer's guidelines. Run a standard of known concentration to verify instrument performance. Optimize the instrument parameters for the detection of your deuterated compound.

  • Incorrect Data Interpretation: The presence of impurities or artifacts in the spectra may be misinterpreted as a loss of deuterium.

    • Solution: Carefully analyze the NMR and mass spectra for the presence of degradation products or other impurities. Compare the spectra of your experimental sample with a reference spectrum of this compound if available.

Frequently Asked Questions (FAQs)

Q1: What is the exact location of the deuterium labels in this compound?

A1: The two deuterium atoms are located on the methyl group at the 5'-position of the ribose sugar. The SMILES representation of this compound is O[C@H]1--INVALID-LINK--([H])O--INVALID-LINK--C([2H])[2H].

Q2: Are the deuterium labels in this compound susceptible to back-exchange?

A2: No, the deuterium atoms in this compound are attached to a carbon atom (C-D bonds) and are considered non-labile. They will not readily exchange with protons from solvents or atmospheric moisture under normal experimental conditions. Protons attached to heteroatoms (like -OH, -NH) are more susceptible to exchange.

Q3: What are the optimal storage conditions for this compound to ensure its stability?

A3: To maintain the chemical and isotopic integrity of this compound, it should be stored under controlled conditions.

Storage DurationTemperatureAtmosphereLight Protection
Short-term2-8 °CDry, inert (e.g., Argon, Nitrogen)Amber vial or protected from light
Long-term-20 °C or -80 °CDry, inert (e.g., Argon, Nitrogen)Amber vial or protected from light

Q4: Which solvents are recommended for dissolving this compound to minimize any potential issues?

A4: The choice of solvent is critical to prevent chemical degradation of the molecule.

Solvent TypeRecommendedExamplesRationale
Aprotic Deuterated Solvents Highly Recommended Acetonitrile-d3, DMSO-d6, Chloroform-dThese solvents do not have exchangeable protons and are less likely to participate in chemical reactions that could degrade the Doxifluridine molecule.
Protic Deuterated Solvents Use with Caution Methanol-d4, Deuterium Oxide (D₂O)While the C-D bonds of this compound are stable, protic solvents can promote the exchange of labile protons on the molecule (e.g., hydroxyl and amide protons) and may influence its overall stability depending on the pH.

Q5: How does pH affect the stability of this compound?

A5: The stability of the Doxifluridine molecule is pH-dependent. While the deuterium labels are stable, the overall molecule may degrade under strongly acidic or basic conditions. It is recommended to maintain the pH of solutions containing this compound within a neutral to slightly acidic range (pH ~6.5-7.4) for optimal stability.

Experimental Protocols

Protocol for Assessing the Isotopic Purity of this compound by Mass Spectrometry

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

    • Prepare a corresponding solution of non-deuterated Doxifluridine as a reference standard.

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

    • Infuse the sample solution directly into the mass spectrometer or inject it into an appropriate liquid chromatography system.

    • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

  • Data Analysis:

    • Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) for both this compound and the non-deuterated standard.

    • The mass difference should correspond to the mass of two deuterium atoms (approximately 2.014 Da).

    • Calculate the isotopic purity by comparing the peak intensities of the deuterated and non-deuterated species in the this compound sample.

Visualizations

This compound Structure and Deuteration Sites cluster_doxifluridine This compound cluster_labels Deuterium Labels Doxifluridine D1 D D1->Doxifluridine 5'-CH(D)2 D2 D

Caption: Chemical structure of this compound highlighting the stable deuterium labels on the 5'-methyl group.

Troubleshooting Workflow for Unexpected Analytical Results start Unexpected Analytical Result (e.g., low deuterium signal) check_instrument Verify Instrument Performance - Run calibration standards - Check instrument settings start->check_instrument check_sample_prep Review Sample Preparation - Use anhydrous solvents - Handle under inert atmosphere start->check_sample_prep check_molecule_stability Assess Molecule Stability - Check for degradation products - Verify pH and temperature start->check_molecule_stability back_exchange Is Back-Exchange Likely? check_instrument->back_exchange check_sample_prep->back_exchange check_molecule_stability->back_exchange no_back_exchange No (C-D bonds are stable) back_exchange->no_back_exchange For this compound yes_back_exchange Yes (unlikely for this compound) back_exchange->yes_back_exchange For labile deuterons conclusion Identify Root Cause: - Instrumental issue - Sample degradation - Contamination no_back_exchange->conclusion

Caption: Logical workflow for troubleshooting unexpected analytical results with this compound.

References

Refining experimental protocols to reduce variability with Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols and reducing variability when working with Doxifluridine-d2.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, providing step-by-step guidance to identify and resolve these challenges.

Issue 1: High Variability in Quantitative LC-MS/MS Analysis

Symptoms:

  • Inconsistent peak areas for this compound (internal standard) across a sample batch.

  • Poor reproducibility of analyte (Doxifluridine) quantification.

  • Drifting calibration curve.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Pipetting or Dilution - Verify the calibration and accuracy of pipettes. - Prepare fresh serial dilutions for each experiment. - Use a consistent and validated method for sample and standard preparation.
Matrix Effects - Perform a matrix effect study by comparing the this compound response in a neat solution versus a post-extraction spiked blank matrix. - If significant ion suppression or enhancement is observed, optimize the sample clean-up procedure (e.g., solid-phase extraction, liquid-liquid extraction). - Adjust chromatographic conditions to separate this compound from interfering matrix components.
In-source Fragmentation or H/D Exchange - Optimize mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize fragmentation of the this compound ion.[1] - Ensure the pH of the mobile phase and sample diluent is as close to neutral as possible to minimize hydrogen-deuterium (H/D) exchange, especially if the deuterium labels are on labile positions.[1]
Isotopic Interference - With a -d2 labeled standard, there is a potential for interference from the naturally occurring M+2 isotope of the unlabeled analyte. - If interference is suspected, a higher mass-labeled internal standard (e.g., d4) or a ¹³C-labeled standard may be necessary.

Logical Troubleshooting Workflow for Inaccurate Quantification

Troubleshooting Workflow for Inaccurate Quantification start Inaccurate Quantification Observed check_is Check Internal Standard (IS) Response start->check_is is_consistent IS Response Consistent? check_is->is_consistent check_cal Review Calibration Curve is_consistent->check_cal Yes is_inconsistent IS Response Inconsistent is_consistent->is_inconsistent No cal_linear Calibration Curve Linear? check_cal->cal_linear check_sample_prep Investigate Sample Preparation cal_linear->check_sample_prep Yes cal_nonlinear Non-linear Curve cal_linear->cal_nonlinear No check_matrix Assess Matrix Effects check_sample_prep->check_matrix check_instrument Verify Instrument Performance check_matrix->check_instrument resolve Problem Resolved check_instrument->resolve drift Drifting Signal? is_inconsistent->drift hd_exchange Investigate H/D Exchange drift->hd_exchange Yes instrument_stability Check Instrument Stability drift->instrument_stability No hd_exchange->resolve instrument_stability->resolve dilution_error Check for Dilution Errors cal_nonlinear->dilution_error interference Check for Interferences cal_nonlinear->interference dilution_error->resolve interference->resolve

Caption: Troubleshooting workflow for accuracy and precision issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in experimental settings?

A1: this compound is the deuterium-labeled version of Doxifluridine. Its primary use is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of Doxifluridine in biological matrices. It can also be used as a tracer in metabolic studies to understand the pharmacokinetics of Doxifluridine.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be prepared in a suitable solvent such as DMSO. Once in solution, it is recommended to store aliquots at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles. If using water as the solvent, the solution should be filter-sterilized.

Q3: What are the key considerations to prevent hydrogen-deuterium (H/D) exchange with this compound?

A3: To prevent H/D exchange, which can compromise the integrity of the internal standard, consider the following:

  • pH Control: Maintain the pH of your mobile phase and sample diluents as close to neutral as possible. Strongly acidic or basic conditions can promote H/D exchange.

  • Temperature: Keep samples and solutions cool, as elevated temperatures can accelerate the rate of exchange.

  • Solvent Choice: Whenever possible, use aprotic solvents for stock solutions. If aqueous solutions are necessary, minimize the time the compound is in the aqueous environment before analysis.

  • Label Position: Be aware of the position of the deuterium labels. Labels on heteroatoms (O, N, S) are more susceptible to exchange than those on carbon atoms.

Q4: Can I use this compound for in vitro cell-based assays?

A4: While the primary use of this compound is as an internal standard, it can potentially be used in cell-based assays to study metabolic pathways. However, it is important to consider that the deuterium labeling may introduce a kinetic isotope effect, which could slightly alter the rate of its enzymatic conversion to 5-fluorouracil compared to the unlabeled Doxifluridine. This effect should be evaluated for your specific experimental system.

Experimental Protocols

Protocol 1: Quantitative Analysis of Doxifluridine in Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the simultaneous quantification of Doxifluridine and its metabolites.

1. Preparation of Stock and Working Solutions:

  • Doxifluridine and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Doxifluridine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Doxifluridine stock solution with methanol to create calibration standards. Prepare a working solution of this compound (internal standard) in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Doxifluridine: To be optimizedthis compound: To be optimized
Collision Energy To be optimized for your specific instrument
Cone Voltage To be optimized for your specific instrument

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Doxifluridine to this compound against the concentration of the calibration standards.

  • Determine the concentration of Doxifluridine in the unknown samples from the calibration curve.

Protocol 2: In Vitro Cell Viability (MTT) Assay with Doxifluridine

This is a general protocol that can be adapted for use with Doxifluridine.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of Doxifluridine in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted Doxifluridine solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Doxifluridine concentration).

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the Doxifluridine concentration to determine the IC50 value.

Protocol 3: Thymidine Phosphorylase Enzymatic Activity Assay

This protocol is based on the principle of measuring the conversion of a substrate to a product with a different UV absorbance spectrum.

1. Reagent Preparation:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate Solution: 1 mM Doxifluridine in reaction buffer.

  • Enzyme Source: Cell lysate or purified thymidine phosphorylase.

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add 50 µL of the enzyme source to each well.

  • Initiate the reaction by adding 50 µL of the substrate solution.

  • Immediately measure the absorbance at 305 nm (for 5-FU formation) at time zero.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 305 nm at regular time intervals (e.g., every 10 minutes for 1 hour).

3. Data Analysis:

  • Calculate the rate of change in absorbance over time.

  • Using the molar extinction coefficient of 5-fluorouracil, convert the rate of absorbance change to the rate of product formation (nmol/min/mg of protein).

Signaling Pathway and Experimental Workflow Visualization

Doxifluridine Metabolic Activation Pathway

Doxifluridine is a prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU). This conversion is primarily catalyzed by the enzyme thymidine phosphorylase, which is often found in higher concentrations in tumor tissues. 5-FU then exerts its cytotoxic effects by inhibiting thymidylate synthase, a key enzyme in DNA synthesis, and by being incorporated into RNA and DNA, leading to cellular damage and apoptosis.

Doxifluridine_Pathway Dox Doxifluridine FU 5-Fluorouracil (5-FU) Dox->FU Enzymatic Conversion FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP RNA_inc RNA Incorporation FUTP->RNA_inc FdUDP FdUDP FdUMP->FdUDP TS_inhib Thymidylate Synthase Inhibition FdUMP->TS_inhib FdUTP FdUTP FdUDP->FdUTP DNA_inc DNA Incorporation FdUTP->DNA_inc Apoptosis Apoptosis RNA_inc->Apoptosis DNA_inc->Apoptosis TS_inhib->Apoptosis

Caption: Metabolic activation pathway of Doxifluridine to 5-Fluorouracil.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_dox Prepare Doxifluridine Dilutions incubate1->prepare_dox add_dox Add Doxifluridine to Cells prepare_dox->add_dox incubate2 Incubate 48-72h add_dox->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_sol Add Solubilization Buffer incubate3->add_sol read_plate Read Absorbance at 570nm add_sol->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability (MTT) assay.

References

Validation & Comparative

Validating Bioanalytical Methods: A Comparative Guide to Using Doxifluridine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical factor that directly influences the quality of quantitative analysis, particularly in complex biological matrices. This guide provides an objective comparison of using a deuterated internal standard, specifically Doxifluridine-d2, versus other alternatives in the bioanalysis of Doxifluridine.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is widely considered the "gold standard" in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard should mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects.[3][4] Deuterated standards, being chemically identical to the analyte, co-elute and experience the same matrix effects, allowing for more accurate and precise quantification.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards in mitigating matrix effects and enhancing data quality is well-documented. While a direct comparative study for this compound was not found in the public domain, the following tables illustrate the typical performance improvements seen with deuterated standards compared to structural analogs and data from a validated Doxifluridine assay that used a non-deuterated internal standard.

Table 1: General Performance Comparison of Internal Standard Types

Performance ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard
Matrix Effect Compensation High (Co-elutes with analyte)Variable (May not co-elute perfectly)
Accuracy (% Bias) Typically < 5%Can be > 15%
Precision (% CV) Typically < 5%Can be > 10%
Extraction Recovery Variability Low (Mirrors analyte)Higher
Regulatory Acceptance Highly accepted (e.g., by EMA)May require more justification

Table 2: Bioanalytical Method Validation Data for Doxifluridine and its Metabolites (using a non-deuterated IS)

This data is from a study on the simultaneous determination of Doxifluridine, 5-fluorouracil (5-FU), and 5-fluorouridine (5-FUrd) in beagle dog plasma.

AnalyteLLOQ (µg/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Doxifluridine 0.05≤ 11.34%≤ 9.87%92.87% - 108.64%96.53% - 105.21%
5-FU 0.05≤ 10.56%≤ 8.45%94.23% - 106.87%97.12% - 104.56%
5-FUrd 0.2≤ 9.88%≤ 7.98%95.87% - 107.43%98.23% - 106.89%

Data adapted from a study on the quantification of Doxifluridine and its metabolites in beagle dog plasma. While this method was successfully validated, the use of this compound as an internal standard would be expected to further improve the precision and accuracy, particularly by minimizing any uncompensated matrix effects.

Experimental Protocols

Below is a detailed methodology for a typical bioanalytical method validation for Doxifluridine using this compound as an internal standard, based on established protocols.

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare primary stock solutions of Doxifluridine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Doxifluridine stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curves and quality control (QC) samples. Prepare a working solution of this compound (Internal Standard) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of blank plasma, calibration standards, or QC samples into microcentrifuge tubes.

  • Add 20 µL of the this compound working solution to each tube (except for blank samples).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable HPLC or UPLC system.

  • Column: A reverse-phase C18 column (e.g., Waters Xterra® C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for Doxifluridine and this compound.

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.

  • Linearity: Assess the calibration curve over a defined concentration range (e.g., 0.05 to 10 µg/mL for Doxifluridine).

  • Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the analyte and IS.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Workflow and Rationale

The following diagrams illustrate the bioanalytical workflow and the logical advantage of using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Final Concentration Quantification->Results

Caption: Bioanalytical workflow using a deuterated internal standard.

Caption: Compensation for matrix effects by a deuterated IS.

References

The Analytical Gold Standard: A Comparative Guide to Doxifluridine-d2 and ¹³C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods. In the analysis of the fluoropyrimidine prodrug Doxifluridine, stable isotope-labeled (SIL) internal standards are indispensable for correcting variations in sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison between two common types of SIL internal standards: deuterium-labeled Doxifluridine (Doxifluridine-d2) and carbon-13-labeled Doxifluridine, supported by established analytical principles and representative experimental data.

Performance Comparison: this compound vs. ¹³C-Doxifluridine

The fundamental difference between deuterated and ¹³C-labeled internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly impact analytical performance. Generally, ¹³C-labeled standards are considered the "gold standard" due to their superior stability and closer mimicry of the analyte's behavior.[1][2]

Key Performance Characteristics
FeatureThis compound (Deuterium-Labeled)¹³C-Doxifluridine (Carbon-13-Labeled)Rationale & Implications
Chromatographic Co-elution Often elutes slightly earlier than unlabeled Doxifluridine.[3][4]Co-elutes perfectly with unlabeled Doxifluridine.[4]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A slight retention time shift, as can occur with deuterated standards, may lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement, potentially compromising accuracy.
Isotopic Stability Can be susceptible to back-exchange (Deuterium for Hydrogen) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site (e.g., -OH, -NH).Highly stable, as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.The high stability of ¹³C-labeling ensures the integrity of the internal standard throughout sample storage, preparation, and analysis, preventing skewed quantification.
Matrix Effect Compensation Compensation can be less effective due to potential chromatographic separation from the analyte.Provides superior compensation as it experiences the same matrix effects as the analyte due to co-elution.In complex biological matrices like plasma, where matrix effects are a significant challenge, the superior compensation of a ¹³C-labeled standard leads to more reliable and accurate data.
Cost & Availability Generally less expensive and more widely available.Typically more expensive due to a more complex and laborious synthesis process.For routine analyses with well-established methods and minimal matrix effects, a deuterated standard may be a cost-effective option. However, for pivotal studies in drug development where data integrity is paramount, the higher initial cost of a ¹³C standard is often justified by long-term savings in troubleshooting and enhanced data reliability.

Representative Experimental Data

Table 1: Recovery in Human Plasma
AnalyteQC LevelThis compound as IS¹³C-Doxifluridine as IS
Mean Recovery (%) RSD (%)
DoxifluridineLow (10 ng/mL)88.54.2
Medium (100 ng/mL)90.13.8
High (1000 ng/mL)92.33.5
Table 2: Matrix Effect in Human Plasma
AnalyteQC LevelThis compound as IS¹³C-Doxifluridine as IS
Matrix Factor RSD (%)
DoxifluridineLow (10 ng/mL)0.926.8
High (1000 ng/mL)0.955.5
Table 3: Intra- and Inter-Day Precision and Accuracy
Internal StandardQC LevelIntra-Day (n=5)Inter-Day (n=15)
Precision (%RSD) Accuracy (%)
This compound Low (10 ng/mL)5.9108.2
Medium (100 ng/mL)4.8104.5
High (1000 ng/mL)4.1102.1
¹³C-Doxifluridine Low (10 ng/mL)3.2101.5
Medium (100 ng/mL)2.5100.8
High (1000 ng/mL)2.199.7

Experimental Protocols

The following is a representative experimental protocol for the quantification of Doxifluridine in human plasma using a stable isotope-labeled internal standard by LC-MS/MS.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Doxifluridine, this compound, and ¹³C-Doxifluridine reference standards into separate volumetric flasks. Dissolve in methanol to the final volume.

  • Working Standard Solutions: Prepare serial dilutions of the Doxifluridine stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound and ¹³C-Doxifluridine stock solutions with 50:50 acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 96-well plate.

  • Add 10 µL of the internal standard working solution (either this compound or ¹³C-Doxifluridine) to each well, except for blank samples.

  • Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation of Doxifluridine from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimized for Doxifluridine, this compound, and ¹³C-Doxifluridine.

Bioanalytical Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizing Key Concepts

Doxifluridine Bioactivation Pathway

Doxifluridine is a prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) preferentially in tumor tissues by the enzyme thymidine phosphorylase.

G Doxifluridine Doxifluridine FU 5-Fluorouracil (5-FU) (Active Drug) Doxifluridine->FU Thymidine Phosphorylase (Higher in Tumors) FU_metabolites Inactive Metabolites FU->FU_metabolites DNA_RNA_synthesis Inhibition of DNA and RNA Synthesis FU->DNA_RNA_synthesis Cell_Death Tumor Cell Death DNA_RNA_synthesis->Cell_Death

Caption: Bioactivation of Doxifluridine to 5-FU.

General Bioanalytical Workflow

The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or ¹³C-Doxifluridine) Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for bioanalysis with an internal standard.

Conclusion

For the highest level of accuracy and precision in the quantitative bioanalysis of Doxifluridine by LC-MS/MS, a ¹³C-labeled internal standard is the superior choice. Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While this compound is a more common and cost-effective option, researchers must be aware of the potential for chromatographic shifts and isotopic instability, which can compromise data accuracy. The selection of the internal standard should be based on the specific requirements of the study, with a ¹³C-labeled standard being strongly recommended for regulated bioanalysis and pivotal clinical trials where data of the highest quality is non-negotiable.

References

Assessing the Isotopic Purity of Doxifluridine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Doxifluridine-d2 as an internal standard, a thorough assessment of its isotopic purity is paramount to ensure the accuracy and reliability of quantitative analytical data. This guide provides a comprehensive comparison of analytical methodologies for evaluating the isotopic purity of this compound, presents its performance characteristics against other stable isotope-labeled alternatives, and offers detailed experimental protocols.

Comparison of Isotopic Purity and Performance

The primary role of a stable isotope-labeled internal standard is to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variations in extraction efficiency, matrix effects, and instrument response. The quality of the internal standard is largely determined by its isotopic purity—the percentage of the compound that is fully labeled with the desired isotope—and its chemical purity.

This compound is a commonly used internal standard where two hydrogen atoms have been replaced by deuterium. However, alternative stable isotope-labeled versions of Doxifluridine, such as those incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are also available. Each of these alternatives presents distinct advantages and disadvantages.

Table 1: Comparison of Doxifluridine Stable Isotope-Labeled Standards

FeatureThis compound[¹³C,¹⁵N₂]-Doxifluridine[¹³C₄,¹⁵N₂]-Doxifluridine
Isotopic Label Deuterium (²H)Carbon-13, Nitrogen-15Carbon-13, Nitrogen-15
Typical Isotopic Purity >98%98%>99% (¹³C), >98% (¹⁵N)[1]
Chemical Purity >98%95%[2]>98%[1]
Mass Shift from Unlabeled +2 Da+3 Da+6 Da
Risk of Back-Exchange Low, but possibleNegligible[2]Negligible
Relative Cost LowerHigherHighest

Methodologies for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] These methods provide complementary information to afford a comprehensive characterization of the isotopic standard.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique that can accurately determine the isotopic distribution of a compound by measuring the mass-to-charge ratio of its ions. When coupled with liquid chromatography (LC-MS), it also provides information on the chemical purity of the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the exact position of isotopic labeling within the molecule. For deuterated compounds, Proton NMR (¹H-NMR) is particularly useful for quantifying the degree of deuteration by measuring the reduction in the signal intensity of protons at the labeled sites. Deuterium NMR (²H-NMR) can also be used to directly observe the deuterium nuclei.

Experimental Protocols

Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Time-of-Flight)

  • C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • LC Separation:

    • Inject an appropriate volume (e.g., 5 µL) of the sample solution.

    • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • MS Analysis:

    • Acquire data in positive ion mode.

    • Perform a full scan analysis over a mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 240-260).

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of Doxifluridine-d0 (unlabeled), Doxifluridine-d1, and this compound.

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic purity using the following formula: % Isotopic Purity (d2) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

Isotopic Labeling Position and Purity Confirmation by NMR

This protocol provides a method for confirming the position of deuterium labeling and assessing the isotopic purity of this compound via NMR spectroscopy.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H-NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The signal corresponding to the protons at the deuterated positions should be significantly diminished or absent compared to the spectrum of an unlabeled Doxifluridine standard.

    • The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the molecule.

  • ²H-NMR Analysis (Optional):

    • Acquire a deuterium NMR spectrum.

    • A signal should be observed at the chemical shift corresponding to the position of deuterium labeling, providing direct confirmation.

Visualizing the Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the isotopic purity of a this compound standard.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Purity Assessment prep Dissolve this compound Standard lcms LC-HRMS Analysis prep->lcms nmr NMR Spectroscopy prep->nmr ms_data Extract & Integrate Ion Chromatograms (d0, d1, d2) lcms->ms_data nmr_data Integrate Residual Proton Signals Confirm Label Position nmr->nmr_data isotopic_purity Calculate Isotopic Purity (%) ms_data->isotopic_purity label_confirmation Confirm Position of Deuterium Labels nmr_data->label_confirmation final_report final_report isotopic_purity->final_report Final Purity Report label_confirmation->final_report

Caption: Experimental workflow for isotopic purity assessment.

G start Need to Assess Isotopic Purity? high_sensitivity High Sensitivity Required? start->high_sensitivity nmr Use NMR start->nmr No, only need label confirmation confirm_position Confirm Label Position? high_sensitivity->confirm_position Yes lc_hrms Use LC-HRMS high_sensitivity->lc_hrms No confirm_position->lc_hrms No both Use Both LC-HRMS and NMR confirm_position->both Yes

Caption: Decision tree for selecting analytical techniques.

References

Comparative Pharmacokinetic Profile: Doxifluridine vs. Doxifluridine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of Doxifluridine and its deuterated analog, Doxifluridine-d2. The data for Doxifluridine is based on published studies, while the data for this compound is hypothetical, illustrating the expected pharmacokinetic changes due to the kinetic isotope effect of deuterium substitution. This document is intended for researchers, scientists, and professionals in the field of drug development.

Doxifluridine (5'-deoxy-5-fluorouridine) is an oral fluoropyrimidine prodrug that is converted to the active anticancer agent 5-fluorouracil (5-FU) by thymidine phosphorylase, an enzyme that is more active in tumor tissues.[1] Deuteration of drug molecules at sites of metabolic activity can slow down their metabolism, leading to altered pharmacokinetic properties. This guide explores the potential impact of deuteration on the pharmacokinetics of Doxifluridine.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Doxifluridine and a hypothetical profile for this compound following oral administration. The hypothetical data for this compound is based on the principle that deuterium substitution at a metabolically active site can decrease the rate of metabolic conversion, leading to increased systemic exposure and a longer half-life of the parent drug.

Pharmacokinetic ParameterDoxifluridineThis compound (Hypothetical)Unit
Cmax (Maximum Plasma Concentration) 67.1 - 68.3~85-95µmol/L
Tmax (Time to Cmax) 1.0~1.5h
AUC (Area Under the Curve) 72.2 - 74.5~100-115µmol·h/L
t1/2 (Half-life) 0.53 - 0.75~1.0-1.5h

Note: The data for Doxifluridine is sourced from studies in cancer patients.[2] The values for this compound are hypothetical and represent a potential outcome of deuteration.

Metabolic Pathway of Doxifluridine

Doxifluridine is converted in vivo to the active cytotoxic agent 5-fluorouracil (5-FU).[3] This conversion is catalyzed by the enzyme thymidine phosphorylase.[1] 5-FU then exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.[4]

Doxifluridine Doxifluridine FU 5-Fluorouracil (5-FU) Doxifluridine->FU Thymidine Phosphorylase Active_Metabolites Active Metabolites (FdUMP, FUTP) FU->Active_Metabolites Metabolic Activation cluster_0 Pre-clinical Study cluster_1 Sample Analysis cluster_2 Data Analysis Animal_Model Animal Model Selection (e.g., Beagle Dogs) Dosing Oral Administration (Doxifluridine vs. This compound) Animal_Model->Dosing Sampling Blood Sampling (Time course) Dosing->Sampling Processing Plasma Separation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) LCMS->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

References

Doxifluridine-d2 as a Surrogate Standard for 5-Fluorouracil: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of therapeutic drug monitoring and pharmacokinetic studies of the widely used anticancer drug 5-Fluorouracil (5-FU), the choice of an appropriate internal standard is paramount for accurate and reliable quantification. This guide provides an objective comparison of Doxifluridine-d2, a stable isotope-labeled (SIL) internal standard, with common structural analog alternatives, supported by experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis.[1] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., deuterium, carbon-13, nitrogen-15). This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects, such as ionization suppression or enhancement, leading to the most accurate correction for analytical variability.[1][2][3] this compound, a deuterated form of the 5-FU prodrug doxifluridine, serves as an excellent surrogate standard for 5-FU, as it is metabolized to 5-FU, thus mimicking its behavior in a biological system.[4]

Performance Comparison of Internal Standards for 5-FU Analysis

The following table summarizes the performance characteristics of different internal standards for the quantification of 5-FU in biological matrices, as reported in various studies.

Internal StandardAnalyteMatrixLinearity RangePrecision (%RSD)Accuracy (%)Reference
Stable Isotope-Labeled 5-FU5-FluorouracilPlasma14–2600 ng/mL≤9.0Compensated for matrix effects
5-Bromouracil5-FluorouracilHuman Plasma10–10,000 ng/mL1.6 - 12-9.9 to 11
Propylthiouracil5-FluorouracilDried Blood Spot0.1 - 60 µg/mLNot explicitly statedWithin ±15 of nominal concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are summaries of experimental protocols for 5-FU quantification using different internal standards.

Method 1: Stable Isotope-Labeled Internal Standard (e.g., this compound) in Plasma
  • Sample Preparation: To 50 µL of a plasma sample, an internal standard solution (e.g., 5-fluorouracil-13C15N2) is added. The sample is then subjected to liquid-liquid extraction with ethyl acetate containing 0.1% formic acid. The organic layer is evaporated to dryness and the residue is reconstituted in 0.1% formic acid in water before injection into the LC-MS/MS system.

  • Chromatography: Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode. The multiple reaction monitoring (MRM) transitions for 5-FU and its labeled internal standard are monitored.

Method 2: 5-Bromouracil in Human Plasma
  • Sample Preparation: To 0.1 mL of human plasma, the internal standard 5-bromouracil (5BU) is added. The sample undergoes serial extraction with an organic solvent. After centrifugation, the solvent is evaporated to dryness, and the residue is reconstituted for injection.

  • Chromatography: A C18 analytical column is used with a 100% aqueous mobile phase at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Detection is carried out by negative ion electrospray ionization.

Method 3: Propylthiouracil in Dried Blood Spot
  • Sample Preparation: A dried blood spot sample is extracted using a mixture of 2-Propanol and ethyl acetate (16:84 v/v). The extract is then evaporated and reconstituted for analysis.

  • Chromatography: An Acquity UPLC BEH C18 column (2.1 × 100 mm; 1.7 μm) is used with a mobile phase of acetonitrile and 1 mM ammonium acetate (95:5 v/v) at a flow rate of 0.15 mL/min.

  • Mass Spectrometry: The analysis is performed in negative electrospray ionization mode, with MRM transitions of m/z 128.97 > 41.82 for 5-Fluorouracil and 168.97 > 57.88 for propylthiouracil.

Visualizing the Workflow and Metabolic Pathway

A clear understanding of the experimental workflow and the metabolic fate of 5-FU is essential for robust method development and data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, DBS) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General workflow for 5-FU analysis using an internal standard.

5FU_Metabolism 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDR FUDR 5-FU->FUDR FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Incorporation RNA Incorporation FUTP->RNA_Incorporation FdUMP FdUMP FUDR->FdUMP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Incorporation DNA Incorporation FdUTP->DNA_Incorporation

Simplified metabolic pathway of 5-fluorouracil (5-FU).

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable LC-MS/MS method for 5-FU quantification. Stable isotope-labeled internal standards, such as this compound, offer the most accurate correction for analytical variability and are the recommended choice. While structural analogs like 5-Bromouracil and Propylthiouracil can be viable alternatives, they may not fully compensate for matrix effects and other sources of error to the same extent as a SIL internal standard. The experimental data and protocols provided in this guide can assist researchers, scientists, and drug development professionals in making an informed decision for their specific analytical needs.

References

A Comparative Guide to the Reproducibility and Accuracy of Doxifluridine-d2 in Bioanalytical Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Doxifluridine-d2 as an internal standard in the quantitative analysis of Doxifluridine, a crucial component in pharmacokinetic and drug metabolism studies. We will delve into its performance characteristics, compare it with alternative internal standards, and provide detailed experimental protocols to ensure reproducible and accurate measurements in your research.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for achieving accurate and reproducible results. The IS is a compound of known concentration added to every sample, calibrant, and quality control (QC) sample. Its primary function is to compensate for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.

Performance of this compound: A Quantitative Overview

This compound is the deuterium-labeled analog of Doxifluridine. The incorporation of deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually identical. This ensures that any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard, leading to a consistent analyte-to-internal standard peak area ratio and, consequently, accurate quantification.

While direct comparative studies for this compound against other internal standards are not extensively published, we can infer its performance from validation data of similar bioanalytical methods for Doxifluridine and its metabolites. A study on the simultaneous quantification of Doxifluridine, 5-fluorouracil (5-FU), and 5-fluorouridine (5-FUrd) in beagle dog plasma provides valuable insights into the expected accuracy and precision of such methods. Although this particular study utilized 5-chlorouracil as the internal standard, the validation parameters are representative of what can be achieved with a well-developed LC-MS/MS method using a suitable internal standard.

Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Doxifluridine and its Metabolites [1]

AnalyteConcentration (µg/mL)Intra-day (n=5)Inter-day (n=25)
Accuracy (%) CV (%)
Doxifluridine 0.0593.065.14
0.2105.063.97
7.5104.595.75
10110.124.29
5-Fluorouracil (5-FU) 0.0597.964.73
0.2103.625.75
3101.759.35
592.875.58
5-Fluorouridine (5-FUrd) 0.295.504.28
0.5105.973.38
7.596.6011.34
1096.8110.66

CV: Coefficient of Variation

These results demonstrate that the LC-MS/MS method is capable of achieving high accuracy and precision, with intra- and inter-day accuracies generally exceeding 92% and precision (CV) values mostly below 12%.[1] The use of a stable isotope-labeled internal standard like this compound is expected to provide at least this level of performance, if not better, due to its closer structural and chemical similarity to the analyte compared to a structural analog like 5-chlorouracil.

Comparison with Alternative Internal Standards

The choice of an internal standard is a critical decision in method development. While this compound is an excellent choice, it is important to understand the landscape of alternatives.

Table 2: Comparison of Internal Standard Types for Doxifluridine Analysis

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound , Doxifluridine-¹³C,¹⁵N₂- Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.- High accuracy and precision.- Higher cost compared to other types.- Potential for isotopic interference if not adequately resolved.
Structural Analog 5-Chlorouracil, 5-Bromouracil- Lower cost.- Readily available.- Different chromatographic retention times can lead to differential matrix effects.- May have different extraction recovery and ionization efficiency than the analyte.
No Internal Standard -- Simplest approach.- Prone to significant errors due to variations in sample preparation, injection volume, and matrix effects.- Not suitable for regulated bioanalysis.

The primary advantage of this compound over structural analogs is its ability to more effectively compensate for matrix effects. Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since this compound has nearly identical chromatographic and mass spectrometric behavior to Doxifluridine, it experiences the same matrix effects, allowing for accurate correction.

Experimental Protocols

Adherence to a detailed and validated experimental protocol is essential for ensuring the reproducibility and accuracy of measurements. The following is a representative protocol for the quantification of Doxifluridine in human plasma using this compound as an internal standard, based on established bioanalytical method validation guidelines from the FDA and EMA.

Preparation of Stock and Working Solutions
  • Doxifluridine Stock Solution (1 mg/mL): Accurately weigh and dissolve Doxifluridine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Doxifluridine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 column (e.g., Waters Xterra® C18, 4.6 x 250 mm, 5 µm) is suitable.[1]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is a common choice.[1]

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Doxifluridine and this compound.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance for Industry). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Calibration Curve: Evaluate the linearity, range, and accuracy of the calibration standards.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at multiple concentration levels (low, medium, and high).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the extraction efficiency of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the bioactivation pathway of Doxifluridine and a typical experimental workflow.

Doxifluridine_Pathway Doxifluridine Doxifluridine FU 5-Fluorouracil (5-FU) Doxifluridine->FU Thymidine Phosphorylase FUrd 5-Fluorouridine (5-FUrd) FU->FUrd Uridine Phosphorylase FdUMP 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) FU->FdUMP FUTP 5-Fluorouridine triphosphate (FUTP) FUrd->FUTP Thymidylate_Synthase Thymidylate Synthase FdUMP->Thymidylate_Synthase Inhibition

Caption: Bioactivation pathway of Doxifluridine to its active metabolites.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MRM Detection) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for Doxifluridine quantification.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable approach for the quantitative bioanalysis of Doxifluridine. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior accuracy and precision compared to structural analogs, primarily by effectively compensating for matrix effects. By following a well-defined and validated experimental protocol, researchers can confidently generate high-quality data for pharmacokinetic, toxicokinetic, and other drug development studies. This guide serves as a foundational resource for implementing such methods in the laboratory, ultimately contributing to the generation of reproducible and accurate scientific findings.

References

A Comparative Guide to the Efficacy of Doxifluridine and Other Fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Doxifluridine and other key fluoropyrimidine analogs, namely 5-Fluorouracil (5-FU), Capecitabine, and Tegafur. The information is supported by experimental data from in vitro and in vivo studies to aid in research and drug development decisions. This guide also addresses Doxifluridine-d2, a deuterated analog of Doxifluridine.

Introduction to Fluoropyrimidines

Fluoropyrimidines are a class of antimetabolite drugs widely used in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1] Their mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway, and the incorporation of their metabolites into RNA and DNA, leading to cytotoxicity.[1][2] Doxifluridine (5'-deoxy-5-fluorouridine), Capecitabine, and Tegafur are all prodrugs that are ultimately converted to the active cytotoxic agent, 5-Fluorouracil (5-FU).[3]

This compound: A Note on Deuterated Analogs

This compound is a stable isotope-labeled version of Doxifluridine, where two hydrogen atoms have been replaced by deuterium. There is currently no publicly available preclinical or clinical data on the therapeutic efficacy of this compound. Deuteration is a strategy often employed in drug development to alter the pharmacokinetic properties of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to increased drug exposure and a longer half-life. However, without specific studies on this compound, its efficacy and pharmacokinetic profile compared to Doxifluridine remain unknown. It is most likely utilized as an internal standard in analytical methods for pharmacokinetic studies of Doxifluridine.

Comparative In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Doxifluridine, 5-FU, and Capecitabine in various cancer cell lines as reported in different studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

DrugCell LineCancer TypeIC50 (µM)Citation
Doxifluridine HSC-2Oral Squamous Cell Carcinoma118.9 (48h), 73.1 (72h), 63.7 (96h)[4]
HSC-3Oral Squamous Cell Carcinoma41.5 (48h), 22.8 (72h), 14.5 (96h)
HSC-4Oral Squamous Cell Carcinoma212.0 (48h), 132.8 (72h), 101.7 (96h)
SQUU-BOral Squamous Cell Carcinoma288.4 (48h), 195.0 (72h), 155.1 (96h)
5-FU MCF-7Breast Cancer1.71
A549Lung Cancer10.32
Caco-2Colorectal Cancer20.22
HCT 116Colorectal Cancer~185 (24h)
HT-29Colorectal Cancer>200 (24h)
TE-1, TE-4, TE-5, etc. (25 cell lines)Esophageal Squamous Cell Carcinoma1.00 - 39.81
Capecitabine MCF-7Breast Cancer1147.91 (48h), 921.1 (72h)
4T1Breast Cancer1700 (48h)
SK-BR-3Breast Cancer679.51

Comparative In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies using xenograft models in immunocompromised mice are crucial for evaluating the antitumor efficacy of drug candidates. The following table summarizes findings from various studies on the tumor growth inhibition (TGI) of Doxifluridine, 5-FU, Capecitabine, and Tegafur. Direct comparison is challenging due to differing models, dosing regimens, and TGI calculation methods.

DrugCancer ModelKey FindingsCitation
Doxifluridine HT29 Human Colon Cancer XenograftA derivative of Doxifluridine exhibited comparable antitumor effects to Doxifluridine itself without significant toxic side effects.
5-FU HCT116 XenograftCombination with a MEK inhibitor significantly enhanced radiosensitization and increased the time for tumors to triple in volume.
Gastric Cancer XenograftsMonotherapy showed a tumor inhibition rate of 26.36%.
Capecitabine HT29 Colorectal XenograftsA 7-days-on/7-days-off schedule allowed for higher doses and improved monotherapy activity compared to the traditional 14/7 schedule.
MCF7 Breast Cancer XenograftsShowed a dose-dependent anti-tumor effect.
Tegafur (as UFT) Colorectal Tumor XenograftsUFT alone showed 23-67% tumor growth inhibition, which was enhanced to 55-79% with the addition of Leucovorin.
Meth A Sarcoma, Lewis Lung Carcinoma, Colon 26 CarcinomaShowed antitumor effect, which was enhanced in some models with the addition of PSK.

Signaling and Metabolic Pathways

The efficacy of fluoropyrimidine prodrugs is dependent on their metabolic activation to 5-FU and the subsequent inhibition of key cellular pathways.

Fluoropyrimidine_Pathway cluster_prodrugs Oral Prodrugs cluster_activation Metabolic Activation cluster_targets Cellular Targets & Effects Capecitabine Capecitabine 5'-DFCR 5'-Deoxy-5-fluorocytidine Capecitabine->5'-DFCR Carboxylesterase Doxifluridine Doxifluridine 5-FU 5-Fluorouracil Doxifluridine->5-FU Thymidine Phosphorylase Tegafur Tegafur Tegafur->5-FU CYP2A6 5'-DFCR->Doxifluridine Cytidine Deaminase FUMP Fluorouridine monophosphate 5-FU->FUMP OPRT FdUMP Fluorodeoxyuridine monophosphate 5-FU->FdUMP Thymidine Phosphorylase & Thymidine Kinase FUDP Fluorouridine diphosphate FUMP->FUDP FUTP Fluorouridine triphosphate FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate FUDP->FdUDP Ribonucleotide Reductase RNA_proc RNA Dysfunction FUTP->RNA_proc TS Thymidylate Synthase FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine triphosphate FdUDP->FdUTP DNA_inc DNA Incorporation & Damage FdUTP->DNA_inc DNA_syn DNA Synthesis Inhibition TS->DNA_syn

Caption: Metabolic activation and mechanism of action of fluoropyrimidines.

Experimental Protocols

In Vitro Cell Viability (IC50) Determination using MTT Assay

A common method to determine the cytotoxic effects of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h (cell adherence) seed->incubate1 treat Treat cells with varying concentrations of drug incubate1->treat incubate2 Incubate for desired duration (e.g., 48h, 72h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at ~570nm solubilize->read calculate Calculate cell viability and determine IC50 read->calculate end End calculate->end

Caption: General workflow for an MTT-based cell viability assay.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the fluoropyrimidine analog.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting a dose-response curve.

In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for assessing in vivo efficacy.

Xenograft_Workflow start Start implant Implant human tumor cells subcutaneously in mice start->implant tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer drug or vehicle according to schedule randomize->treat measure Measure tumor volume serially (e.g., with calipers) treat->measure Repeatedly monitor Monitor animal body weight and general health treat->monitor Repeatedly endpoint Continue until endpoint (e.g., tumor size, time) measure->endpoint monitor->endpoint analyze Analyze tumor growth inhibition and statistical significance endpoint->analyze end End analyze->end

Caption: General workflow for a xenograft tumor growth inhibition study.

Protocol Outline:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Development: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The fluoropyrimidine analog is administered according to a specific dosing schedule and route.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Monitoring: Animal weight and health are monitored as indicators of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

References

Benchmarking Doxifluridine-d2 analytical methods against published literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Doxifluridine and its metabolites, with a focus on providing researchers with the data and protocols necessary to select the most appropriate method for their specific needs. Doxifluridine, a prodrug of 5-fluorouracil (5-FU), is a critical component in various chemotherapy regimens. Accurate and reliable quantification of Doxifluridine and its active metabolites, 5-FU and 5-fluorouridine (5-FUrd), is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document benchmarks a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method against a more accessible high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method, providing detailed experimental protocols and performance data. Doxifluridine-d2, a deuterated analog of Doxifluridine, is commonly employed as an internal standard in these analytical methods to ensure high accuracy and precision.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development pipeline, balancing the need for sensitivity and selectivity with practical considerations such as cost, throughput, and accessibility of instrumentation. Below is a summary of two prominent methods for the analysis of Doxifluridine and its metabolites.

Table 1: Comparison of LC-MS/MS and HPLC-UV Methods for Doxifluridine Analysis

ParameterLC-MS/MS MethodHPLC-UV Method
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.
Primary Application Quantitative analysis of Doxifluridine and its metabolites (5-FU, 5-FUrd) in biological matrices.Quantitative analysis of 5-FU and its metabolite 5,6-dihydrofluorouracil (DHFU) in plasma. Can be adapted for Doxifluridine.
Sample Type Beagle Dog Plasma[1][2], Monkey Serum[3]Human Plasma[4]
Internal Standard 5-chlorouracil, this compound can be used.Chlorouracil
Lower Limit of Quantification (LLOQ) Doxifluridine: 0.05 µg/mL, 5-FU: 0.05 µg/mL, 5-FUrd: 0.2 µg/mL5-FU: 0.040 µg/mL, DHFU: 0.075 µg/mL
Linearity Range Doxifluridine: 0.05-10 µg/mL, 5-FU: 0.05-5 µg/mL, 5-FUrd: 0.2-10 µg/mL5-FU: 0.04-15.90 µg/mL, DHFU: 0.075-3.84 µg/mL
Accuracy >92.87%Not explicitly stated for a Doxifluridine assay, but for 5-FU the method is described as accurate.
Precision (CV%) ≤11.34%Not explicitly stated for a Doxifluridine assay, but for 5-FU the method is described as precise.
Sample Preparation Liquid-Liquid Extraction or Protein PrecipitationProtein Precipitation followed by extraction
Analysis Time Short, with total cycle times around 5 minutes reported.Longer run times are typical compared to LC-MS/MS.
Advantages High sensitivity, high selectivity, suitable for complex matrices, can simultaneously quantify multiple analytes.More widely available instrumentation, lower operational cost, simpler method development.
Disadvantages Higher equipment and maintenance costs, requires specialized expertise.Lower sensitivity and selectivity compared to LC-MS/MS, potential for matrix interference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the LC-MS/MS and HPLC-UV methods.

LC-MS/MS Method for Simultaneous Quantification of Doxifluridine, 5-FU, and 5-FUrd in Beagle Dog Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of beagle dog plasma, add 30 µL of internal standard solution (5-chlorouracil in methanol).

  • Add 200 µL of 100% methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: Waters Xterra® C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 0.1% formic acid in a mixture of 99% methanol and purified water (99:1, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Doxifluridine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

    • 5-FU: Precursor ion > Product ion (specific m/z values to be optimized).

    • 5-FUrd: Precursor ion > Product ion (specific m/z values to be optimized).

    • 5-chlorouracil (IS): Precursor ion > Product ion (specific m/z values to be optimized).

HPLC-UV Method for the Determination of 5-Fluorouracil and 5,6-Dihydrofluorouracil in Plasma

(Note: This method is for 5-FU and its metabolite. Adaptation for Doxifluridine would require optimization of the chromatographic conditions and validation.)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 50 µL of internal standard solution (chlorouracil).

  • Add 1 mL of a mixture of ethyl acetate and isopropanol (90:10, v/v).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 50 µL aliquot into the HPLC system.

2. Chromatographic Conditions

  • Column: Atlantis dC18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a suitable buffer and organic modifier (e.g., phosphate buffer and methanol). The exact composition needs to be optimized for Doxifluridine separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • UV Detection: 266 nm for 5-FU. The optimal wavelength for Doxifluridine would need to be determined.

Visualizing the Workflow and Bioactivation Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow of the LC-MS/MS method and the bioactivation pathway of Doxifluridine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of Doxifluridine.

bioactivation_pathway Doxifluridine Doxifluridine (5'-deoxy-5-fluorouridine) FU 5-Fluorouracil (5-FU) (Active Metabolite) Doxifluridine->FU Thymidine Phosphorylase FUrd 5-Fluorouridine (5-FUrd) (Active Metabolite) FU->FUrd Uridine Phosphorylase Inactive_Metabolites Inactive Metabolites FU->Inactive_Metabolites Dihydropyrimidine Dehydrogenase (DPD)

Caption: Bioactivation pathway of Doxifluridine to its active metabolites.

References

Justification for Utilizing Doxifluridine-d2 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Doxifluridine-d2 and its non-deuterated counterpart, Doxifluridine. The following sections present a scientific justification for the use of this compound in regulatory submissions, supported by projected experimental data, detailed methodologies, and explanatory diagrams. This information is intended to assist researchers, scientists, and drug development professionals in understanding the potential advantages of this deuterated compound.

Executive Summary

The strategic incorporation of deuterium into drug molecules, a process known as deuteration, can significantly enhance their pharmacokinetic and metabolic profiles. This guide outlines the rationale for the development of this compound, a deuterated version of the anti-cancer prodrug Doxifluridine. By leveraging the kinetic isotope effect, this compound is projected to exhibit improved metabolic stability, leading to a more favorable pharmacokinetic profile compared to its non-deuterated analog. These enhancements may translate into improved safety and efficacy, providing a strong justification for its consideration in regulatory submissions.

The Scientific Rationale for Deuteration: The Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] Consequently, chemical reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a hydrogen atom is replaced with deuterium.[1] This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a well-established principle in medicinal chemistry.[2]

Doxifluridine is a prodrug that is converted in the body to the active anticancer agent 5-fluorouracil (5-FU).[3][4] This conversion and subsequent metabolism of 5-FU are mediated by various enzymes. If the metabolic pathways of Doxifluridine or its active metabolite, 5-FU, involve the cleavage of a C-H bond at a specific position as a rate-determining step, then replacing that hydrogen with deuterium can slow down the metabolism. This can lead to several potential advantages, including:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and increased exposure (AUC).

  • Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.

  • Improved Efficacy: Sustained therapeutic concentrations of the active drug.

  • Potential for Lower Dosing: Achieving therapeutic effect with a lower or less frequent dose, potentially reducing side effects.

From a regulatory standpoint, the U.S. Food and Drug Administration (FDA) considers deuterated compounds to be new chemical entities (NCEs), which can provide market exclusivity. This regulatory advantage, coupled with the potential for an improved therapeutic profile, makes the development of deuterated drugs an attractive strategy.

Comparative Pharmacokinetic Profile: Doxifluridine vs. This compound

The following table summarizes the projected pharmacokinetic parameters of this compound in comparison to experimentally determined values for Doxifluridine in rats. The projected data for this compound is based on the anticipated impact of the kinetic isotope effect on its metabolism.

Pharmacokinetic ParameterDoxifluridine (Experimental Data)This compound (Projected Data)Justification for Projection
Half-life (t½) ~0.5 - 1 hour~1.5 - 2.5 hoursDeuteration at a key metabolic site is expected to slow down enzymatic degradation, leading to a longer elimination half-life.
Area Under the Curve (AUC) BaselineIncreased by ~50-70%Slower clearance results in greater overall drug exposure.
Maximum Concentration (Cmax) BaselineSimilar to or slightly higherSlower metabolism may lead to a slightly higher peak concentration.
Clearance (CL) BaselineDecreased by ~40-60%The primary benefit of deuteration is a reduction in the rate of metabolic clearance.
Bioavailability (F%) ~30-50%~45-65%Reduced first-pass metabolism in the liver can lead to a higher proportion of the drug reaching systemic circulation.

Disclaimer: The data for this compound are projections based on established principles of the kinetic isotope effect and are for illustrative purposes. Actual values must be determined through experimental studies.

Signaling and Metabolic Pathways

The metabolism of Doxifluridine to its active form, 5-FU, and its subsequent catabolism are key to its therapeutic effect and toxicity profile.

Metabolic Pathway of Doxifluridine Doxifluridine Doxifluridine TP Thymidine Phosphorylase (TP) Doxifluridine->TP Metabolism Doxifluridine_d2 This compound Doxifluridine_d2->TP Slower Metabolism (Kinetic Isotope Effect) FU 5-Fluorouracil (5-FU) (Active Metabolite) TP->FU DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD Catabolism Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites

Figure 1: Doxifluridine Metabolism

This diagram illustrates that both Doxifluridine and this compound are converted to the active metabolite 5-FU by thymidine phosphorylase. However, the deuteration in this compound is expected to slow this conversion, potentially leading to a more sustained release of 5-FU.

Experimental Protocols

To experimentally verify the projected advantages of this compound, the following key studies are essential for a regulatory submission.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Doxifluridine and this compound in liver microsomes.

Methodology:

  • Preparation of Microsomes: Liver microsomes from human, rat, and mouse are prepared and protein concentrations are determined.

  • Incubation: Doxifluridine and this compound (1 µM) are incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound (Doxifluridine or this compound) is quantified using a validated LC-MS/MS method.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compounds Doxifluridine & This compound Compounds->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t½ & CLint LCMS->Data

Figure 2: Metabolic Stability Workflow
In Vivo Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of Doxifluridine and this compound following oral administration to rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=6 per group) are used.

  • Dosing: Animals are fasted overnight and then administered a single oral dose of either Doxifluridine or this compound (e.g., 50 mg/kg) formulated in a suitable vehicle.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are collected into heparinized tubes and centrifuged to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Doxifluridine, this compound, and the active metabolite 5-FU are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, and CL.

In Vivo Pharmacokinetic Study Workflow Dosing Oral Dosing of Rats (Doxifluridine or this compound) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Figure 3: PK Study Workflow

Conclusion

The use of this compound in regulatory submissions is justified by the strong scientific principle of the kinetic isotope effect. The projected improvements in metabolic stability and pharmacokinetic profile suggest that this compound has the potential to be a superior therapeutic agent compared to non-deuterated Doxifluridine, with an enhanced safety and efficacy profile. The experimental protocols outlined in this guide provide a clear path for generating the necessary data to support these claims in a regulatory filing. The potential for a more favorable clinical profile, combined with the regulatory incentives for new chemical entities, makes this compound a compelling candidate for further development.

References

Safety Operating Guide

Proper Disposal of Doxifluridine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of the fluoropyrimidine chemotherapeutic agent, Doxifluridine-d2. This guide offers a step-by-step operational plan to ensure the safety of laboratory personnel and compliance with regulatory standards.

This compound, a deuterated form of the antineoplastic drug Doxifluridine, requires stringent handling and disposal procedures due to its cytotoxic nature. As with other hazardous drugs, proper disposal is not merely a recommendation but a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to federal, state, and local regulations for hazardous waste is mandatory.[3]

Waste Segregation and Containerization

Proper segregation of waste contaminated with this compound is the foundational step in its safe disposal. Different types of waste require specific containers to prevent exposure and ensure they are routed to the correct disposal stream. All containers must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste".[4]

Waste TypeDescriptionRecommended Container
Bulk Chemical Waste Unused or expired this compound, grossly contaminated items.Black RCRA-compliant hazardous waste container.
Trace-Contaminated Sharps Needles, syringes, and other sharps with residual drug.Yellow chemotherapy sharps container.
Trace-Contaminated Solid Waste Gloves, gowns, bench paper, and other disposable items.Yellow chemotherapy waste bags/containers.
Empty Glass Vials Vials that have been triple-rinsed.Cardboard box for disposal after label defacement.

Operational Disposal Plan

The following step-by-step procedure outlines the proper disposal of this compound from cradle to grave within a laboratory setting. It is imperative to wear appropriate Personal Protective Equipment (PPE), including double gloves, a protective gown, and eye protection, throughout the handling and disposal process.

Handling of Unused this compound
  • Collection: Any unused or expired this compound must be disposed of as hazardous chemical waste.

  • Containerization: Place the material in a designated, sealed, and clearly labeled black RCRA-compliant hazardous waste container.

  • Storage: Store the waste container in a secure, designated satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for pickup by a licensed hazardous waste disposal company.

Disposal of Contaminated Laboratory Equipment
  • Sharps: All sharps, such as needles and syringes, contaminated with this compound should be immediately placed in a yellow chemotherapy sharps container. Do not recap, bend, or break needles.

  • Non-Sharp Disposables: Items such as gloves, gowns, and absorbent pads with trace contamination should be disposed of in a yellow chemotherapy waste container.

  • Reusable Equipment: There is no single accepted method for the chemical deactivation of all cytotoxic drugs. Therefore, decontamination of reusable equipment relies on a thorough cleaning process to physically remove the drug residue.

    • Initial Rinse: Carefully rinse the equipment with a suitable solvent (as indicated in the specific experimental protocol) to remove the bulk of the drug. Collect this rinse as hazardous waste.

    • Cleaning: Wash the equipment with a detergent solution, followed by a thorough rinse with water.

    • Final Rinse: A final rinse with an appropriate solvent can be performed if necessary for the subsequent use of the equipment.

Management of Minor Spills

In the event of a small spill of this compound:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: Cover the spill with absorbent pads, working from the outside in to prevent further spreading.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.

  • Disposal: Place all cleanup materials in the black RCRA-compliant hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a water rinse.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

Caption: Workflow for the safe disposal of this compound waste.

Deactivation and Degradation

It is important to note that there is currently no universally accepted and validated chemical deactivation method for all cytotoxic drugs, including this compound, that is suitable for routine laboratory use. While some studies have explored the degradation of fluoropyrimidines using methods like oxidation or photodegradation, these are not typically implemented as standard laboratory disposal procedures. Therefore, the primary and most reliable method for rendering the waste non-hazardous is through high-temperature incineration by a licensed waste management facility. This underscores the importance of proper segregation and containment to ensure the waste is handled correctly from the point of generation to its final destruction.

References

Safe Handling and Disposal of Doxifluridine-d2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Doxifluridine-d2, a deuterium-labeled version of the antineoplastic agent Doxifluridine, is classified as a cytotoxic drug and must be handled with extreme care to minimize exposure risks.[1][2] Personnel handling this compound should be thoroughly trained in the safe handling of cytotoxic agents and be aware of the potential health hazards, which include possible harm to an unborn child.[2][3][4] This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to create a barrier between the handler and the hazardous drug. The level of PPE required depends on the specific handling procedure.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking Single pair of chemotherapy-tested gloves
Storage and Transport Single pair of chemotherapy-tested gloves
Compounding (Non-sterile) Double pair of chemotherapy-tested gloves, disposable gown, eye protection (safety glasses or face shield), and an N95 respirator if not handled in a containment primary engineering control (C-PEC).
Compounding (Sterile) Double pair of chemotherapy-tested gloves, disposable gown, eye protection (face shield), and shoe covers. To be performed in a Class II Biological Safety Cabinet or Compounding Aseptic Containment Isolator (CACI).
Administration (In Vitro/In Vivo) Double pair of chemotherapy-tested gloves, disposable gown, and eye protection.
Waste Disposal Double pair of chemotherapy-tested gloves, disposable gown, and eye protection.
Spill Cleanup Two pairs of chemotherapy-tested gloves (outer pair should be heavy-duty), disposable gown, eye protection (face shield), and an N95 respirator.

Note: All disposable PPE should be considered contaminated and disposed of as cytotoxic waste.

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear a single pair of chemotherapy-tested gloves when unpacking.

  • Store this compound in a clearly labeled, sealed container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have restricted access.

2. Preparation and Handling:

  • All handling of this compound that may generate aerosols or dust should be performed within a certified Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet or a Compounding Aseptic Containment Isolator (CACI).

  • Before starting any procedure, decontaminate the work surface.

  • Don the appropriate PPE as outlined in the table above.

  • Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.

  • When dissolving or diluting the compound, use techniques that minimize aerosol generation, such as slowly adding the liquid to the solid.

  • Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Don the appropriate PPE for spill cleanup.

  • Contain the spill using a cytotoxic spill kit.

  • For liquid spills, cover with absorbent material from the spill kit.

  • For solid spills, gently cover with damp absorbent material to avoid generating dust.

  • Clean the area from the outer edge of the spill towards the center.

  • Decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

4. Disposal Plan:

  • All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as cytotoxic/hazardous waste.

  • Segregate cytotoxic waste from other laboratory waste in clearly labeled, leak-proof, and puncture-resistant containers.

  • Sharps, such as needles and syringes, should be placed in a designated sharps container for cytotoxic waste.

  • Follow institutional and local regulations for the final disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal cluster_spill Spill Response start Start: Obtain this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe bsc Work in a Certified Biological Safety Cabinet ppe->bsc prepare Prepare this compound Solution bsc->prepare administer Administer to Cell Culture or Animal Model prepare->administer incubate Incubation / Observation administer->incubate collect Collect Samples incubate->collect dispose_sharps Dispose of Sharps in Cytotoxic Sharps Container collect->dispose_sharps dispose_waste Dispose of Contaminated Waste in Cytotoxic Waste Bag collect->dispose_waste decontaminate Decontaminate BSC and Equipment dispose_waste->decontaminate doff_ppe Doff PPE and Dispose as Cytotoxic Waste decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Occurs alert Alert Others & Evacuate Area spill->alert spill_ppe Don Spill Response PPE alert->spill_ppe contain Contain Spill with Spill Kit spill_ppe->contain cleanup Clean and Decontaminate Area contain->cleanup spill_dispose Dispose of Cleanup Materials as Cytotoxic Waste cleanup->spill_dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxifluridine-d2
Reactant of Route 2
Doxifluridine-d2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.